3-Bromo-2-hydroxypropanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159402. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromo-2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrO3/c4-1-2(5)3(6)7/h2,5H,1H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKORLVILOUWVTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32777-03-0 | |
| Record name | 3-Bromolactic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032777030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 32777-03-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159402 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-bromo-2-hydroxypropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-BROMOLACTIC ACID, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24IBD46Q2E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-2-hydroxypropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-hydroxypropanoic acid, also known as 3-bromolactic acid, is a halogenated derivative of lactic acid. Its bifunctional nature, possessing both a carboxylic acid and a hydroxyl group, along with a reactive bromine atom, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on its role in biomedical research as a potential enzyme inhibitor.
Chemical and Physical Properties
This compound is a chiral molecule that can exist as two enantiomers, (R)- and (S)-3-bromo-2-hydroxypropanoic acid, or as a racemic mixture. Its properties are influenced by the presence of the electronegative bromine atom and the hydrophilic carboxylic acid and hydroxyl groups.
Core Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 3-Bromolactic acid | [1] |
| CAS Number | 32777-03-0 (for racemic mixture) | [2] |
| Molecular Formula | C₃H₅BrO₃ | [2] |
| Molecular Weight | 168.97 g/mol | [2] |
| Appearance | Off-white solid | [1] |
| Boiling Point | 314 °C at 760 mmHg (Predicted) | [2] |
| Density | 2.017 g/cm³ (Predicted) | [2] |
| Flash Point | 143.7 °C (Predicted) | [2] |
| Solubility | Soluble in chloroform and methanol | [1] |
Synthesis and Reactivity
The synthesis of this compound can be achieved through several routes, primarily involving the modification of readily available precursors like lactic acid or serine.
Key Synthesis Routes
-
Bromination of Lactic Acid: This method involves the direct bromination of lactic acid. The reaction conditions can be controlled to favor the introduction of a bromine atom at the 3-position.[1]
-
Enzymatic Conversion from 2-Bromopyruvate: Biocatalytic methods offer a stereoselective route to specific enantiomers of this compound.[1]
-
Deaminohalogenation of Serine: This classic transformation involves the conversion of the amino group of serine into a hydroxyl group and the introduction of a bromine atom.
Chemical Reactivity
The chemical behavior of this compound is dictated by its three functional groups:
-
Carboxylic Acid: Undergoes typical reactions of carboxylic acids, such as esterification and amide formation.
-
Hydroxyl Group: Can be oxidized to a ketone or participate in ether formation.
-
Bromine Atom: Acts as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups.[3]
Experimental Protocols
Synthesis via Bromination of 2-Hydroxypropanoic Acid (Lactic Acid)
A general laboratory-scale protocol for the synthesis of a related compound, (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid, involves the electrophilic bromination of 2-hydroxy-2-methylpropanoic acid. This can be adapted for the synthesis of this compound from lactic acid.
Materials:
-
2-Hydroxypropanoic acid (Lactic Acid)
-
Bromine (Br₂)
-
Acetic acid
-
Water
-
Sodium hydroxide (for hydrolysis)
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-hydroxypropanoic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine in acetic acid to the cooled solution with constant stirring over a period of 4-6 hours.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
The reaction mixture is then subjected to hydrolysis, typically by the addition of an aqueous solution of sodium hydroxide, to yield the sodium salt of the brominated acid.
-
The aqueous solution is then acidified with concentrated hydrochloric acid to precipitate the free this compound.
-
The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.[3]
Biological Activity and Signaling Pathways
This compound has garnered interest for its potential biological activities, particularly as an enzyme inhibitor.
Inhibition of Lactate Dehydrogenase (LDH)
Lactate dehydrogenase is a key enzyme in anaerobic glycolysis, a metabolic pathway often upregulated in cancer cells (the Warburg effect). By converting pyruvate to lactate, LDH allows for the regeneration of NAD+, which is essential for continued glycolysis. Inhibition of LDH is therefore a potential therapeutic strategy to disrupt cancer cell metabolism.[4]
3-Bromolactic acid has been shown to inhibit lactate dehydrogenase.[1] While the precise mechanism for this specific molecule is not fully elucidated in the provided search results, inhibitors of LDH often act as substrate analogs, binding to the active site and preventing the binding of pyruvate or lactate.
Below is a conceptual workflow illustrating the role of LDH in glycolysis and the point of inhibition.
Caption: Inhibition of Lactate Dehydrogenase in the Glycolytic Pathway.
Safety and Handling
As a brominated carboxylic acid, this compound should be handled with care in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) for this compound was not found in the search results, general precautions for corrosive and irritant chemicals should be followed.
-
Causes skin irritation (H315) and serious eye irritation (H319). [5]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
-
Avoid contact with skin, eyes, and clothing.
-
In case of contact, flush the affected area with copious amounts of water and seek medical attention.[6][7]
Conclusion
This compound is a valuable synthetic intermediate with emerging applications in biomedical research. Its ability to be synthesized from common starting materials and its potential to modulate key metabolic enzymes like lactate dehydrogenase make it a compound of significant interest for further investigation, particularly in the context of drug development for metabolic diseases and cancer. Further research is needed to fully characterize its physical and toxicological properties and to elucidate the precise mechanisms of its biological activity.
References
- 1. Buy this compound | 32777-03-0 [smolecule.com]
- 2. chemnet.com [chemnet.com]
- 3. (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid | 106089-20-7 | Benchchem [benchchem.com]
- 4. Inhibition of lactic dehydrogenase as a way to increase the anti-proliferative effect of multi-targeted kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (2R)-3-bromo-2-hydroxy-2-methylpropanoic acid | C4H7BrO3 | CID 10582468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
3-Bromo-2-hydroxypropanoic acid molecular structure and formula
An In-depth Technical Guide to 3-Bromo-2-hydroxypropanoic Acid
Introduction
This compound, also known as 3-bromolactic acid, is an organic compound of significant interest in biochemical research and synthetic chemistry.[1] Its structure, featuring a carboxylic acid, a hydroxyl group, and a bromine atom, makes it a versatile building block for the synthesis of more complex molecules and a useful tool for studying enzymatic reactions.[1] This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and applications, with a focus on its role in enzyme inhibition.
Molecular Structure and Formula
This compound is a derivative of propanoic acid. The molecule consists of a three-carbon backbone. The first carbon is part of the carboxylic acid group (-COOH). The second carbon (alpha-carbon) is chiral and is attached to a hydroxyl group (-OH). The third carbon (beta-carbon) is attached to a bromine atom (-Br).
Chemical Formula: C₃H₅BrO₃[1][2][3]
** IUPAC Name:** this compound[1][3]
Synonyms: 3-bromolactic acid, β-bromolactic acid[1][3]
Molecular Structure:
Caption: Ball-and-stick model of this compound.
Physicochemical and Spectroscopic Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 168.97 g/mol | [1][2] |
| Density | 2.017 g/cm³ | [2] |
| Boiling Point | 314 °C at 760 mmHg | [2] |
| Flash Point | 143.7 °C | [2] |
| Vapour Pressure | 4.13E-05 mmHg at 25°C | [2] |
| Refractive Index | 1.551 | [2] |
| Appearance | Off-white solid | [1] |
| Solubility | Soluble in chloroform and methanol | [1] |
Spectroscopic Data: Characterization of this compound is typically performed using spectroscopic methods.[1] Infrared (IR) spectroscopy would confirm the presence of a broad -OH stretch from the hydroxyl group and carboxylic acid around 3200 cm⁻¹, and a sharp C=O stretch from the carboxylic acid around 1700 cm⁻¹.[4] Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed structural information, and mass spectrometry would confirm the molecular weight.[1]
Experimental Protocols
Synthesis of this compound
Several methods have been reported for the synthesis of this compound. Two common approaches are detailed below.
1. Bromination of Lactic Acid: This method involves the direct bromination of lactic acid. A common procedure is the Hell-Volhard-Zelinsky reaction, which typically involves reacting the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide.
-
Materials: Lactic acid, Bromine, Red phosphorus (or PBr₃).
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add lactic acid and a catalytic amount of red phosphorus.
-
Slowly add bromine to the mixture while stirring. The reaction is exothermic and should be cooled in an ice bath.
-
After the addition is complete, gently heat the mixture to complete the reaction.
-
Cool the reaction mixture and slowly add water to hydrolyze the intermediate acyl bromide.
-
The product can then be extracted with a suitable organic solvent and purified by distillation or recrystallization.
-
2. Deaminohalogenation of D,L-Serine: This method utilizes the amino acid serine as a starting material. The amino group is converted to a diazonium salt, which is then displaced by a bromide ion.
-
Materials: D,L-Serine, Sodium nitrite, Hydrobromic acid.
-
Procedure:
-
Dissolve D,L-serine in an aqueous solution of hydrobromic acid and cool the mixture in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite to the cooled serine solution with vigorous stirring. The temperature should be maintained below 5 °C to ensure the stability of the diazonium intermediate.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
The product can be isolated by extraction with an organic solvent, followed by drying and removal of the solvent. Further purification can be achieved by chromatography or recrystallization.[5]
-
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Caption: A generalized workflow for the synthesis and purification of this compound.
Applications in Research and Drug Development
This compound serves as a valuable tool in various scientific applications.
-
Enzyme Inhibition: It is known to be an inhibitor of certain enzymes, such as lactate dehydrogenase.[1] Its structural similarity to lactic acid allows it to act as a substrate analog, binding to the active site of the enzyme and preventing the binding of the natural substrate.[1] This property is particularly useful in studying metabolic pathways.[1]
The inhibitory action on lactate dehydrogenase can be visualized as follows:
Caption: Mechanism of lactate dehydrogenase inhibition by this compound.
-
Synthetic Chemistry: Due to its multiple functional groups, it is a useful intermediate in the synthesis of other organic compounds.[1] The bromine atom can be displaced in nucleophilic substitution reactions, and the hydroxyl and carboxylic acid groups can undergo various transformations.
-
Antimicrobial Research: Some studies have explored the potential antimicrobial properties of this compound against various bacteria and fungi.[1] However, more research is needed to establish its efficacy and safety for any potential therapeutic applications.[1]
Conclusion
This compound is a multifaceted molecule with important applications in both biochemical research and organic synthesis. Its ability to act as an enzyme inhibitor makes it a valuable tool for studying metabolic processes. Furthermore, its chemical reactivity allows for its use as a building block in the synthesis of a variety of other compounds. The detailed information provided in this guide serves as a comprehensive resource for researchers and professionals working with this compound.
References
Spectroscopic Profile of 3-bromo-2-hydroxypropanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-bromo-2-hydroxypropanoic acid. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein is intended to serve as a reference for the identification and characterization of this compound.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of the functional groups present in the molecule: a carboxylic acid, a secondary alcohol, and a primary alkyl bromide.
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| -COOH | 10.0 - 13.0 | Singlet (broad) | 1H | The chemical shift of the carboxylic acid proton is highly variable and depends on concentration and solvent. |
| -CH(OH)- | 4.2 - 4.5 | Doublet of doublets (dd) | 1H | This proton is coupled to the protons on the adjacent CH₂Br group. |
| -CH₂Br | 3.6 - 3.9 | Multiplet | 2H | These protons are diastereotopic and will appear as a complex multiplet due to coupling with the -CH(OH)- proton. |
| -OH | 2.0 - 5.0 | Singlet (broad) | 1H | The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
| Carbon Atom | Chemical Shift (δ, ppm) | Notes |
| -C OOH | 170 - 185 | The carbonyl carbon of the carboxylic acid is significantly deshielded.[1] |
| -C H(OH)- | 65 - 75 | The carbon attached to the hydroxyl group is deshielded. |
| -C H₂Br | 30 - 40 | The carbon attached to the bromine atom is deshielded due to the inductive effect of the halogen. |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes |
| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad | This very broad absorption is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[1] |
| O-H stretch (Alcohol) | 3200-3600 | Broad | This absorption may be obscured by the broad carboxylic acid O-H stretch. |
| C-H stretch | 2850-3000 | Medium | Alkyl C-H stretching. |
| C=O stretch (Carboxylic Acid) | 1700-1725 | Strong | The carbonyl stretch is a very strong and sharp absorption.[1] |
| C-O stretch | 1050-1250 | Medium | C-O stretching vibrations for the alcohol and carboxylic acid. |
| C-Br stretch | 500-600 | Medium-Strong | The carbon-bromine stretch appears in the fingerprint region. |
Table 4: Predicted Mass Spectrometry Data
| Ion | m/z Ratio | Notes |
| [M]⁺, [M+2]⁺ | 168, 170 | The molecular ion peaks will appear as a pair with approximately equal intensity (1:1 ratio) due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).[2][3] |
| [M-H₂O]⁺ | 150, 152 | Loss of a water molecule from the molecular ion. |
| [M-Br]⁺ | 89 | Loss of the bromine atom. |
| [COOH]⁺ | 45 | Fragment corresponding to the carboxyl group. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound. These should be adapted and optimized based on available laboratory equipment and safety guidelines.
Synthesis Protocol: Bromination of 2-Hydroxypropanoic Acid (Lactic Acid)
A common method for the synthesis of this compound is the bromination of lactic acid.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, dissolve 2-hydroxypropanoic acid in a suitable solvent such as glacial acetic acid.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (Br₂) in the same solvent from the dropping funnel with continuous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the excess bromine with a solution of sodium thiosulfate. Extract the product into an organic solvent like diethyl ether.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Spectroscopic Analysis Protocols
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or higher). For ¹H NMR, typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). Electron ionization (EI) is a common method for fragmentation analysis. The mass analyzer will separate the ions based on their mass-to-charge ratio (m/z).
Workflow and Process Visualization
The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.
Caption: Synthesis workflow for this compound.
References
An In-depth Technical Guide to 3-Bromo-2-hydroxypropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-2-hydroxypropanoic acid, a halogenated organic acid with potential applications in scientific research and drug development. This document details its chemical identity, physicochemical properties, proposed synthesis and experimental protocols, and potential biological activities.
Chemical Identity and Properties
This compound, also known by synonyms such as 3-bromolactic acid, is a propanoic acid derivative containing both a bromine atom and a hydroxyl group.[1] Its chemical structure and properties make it a subject of interest for various chemical and biological studies.
Table 1: Chemical Identifiers and Synonyms
| Identifier | Value |
| CAS Number | 32777-03-0[1] |
| IUPAC Name | This compound |
| Synonyms | 3-bromolactic acid, 3-bromolactate, propanoic acid, 3-bromo-2-hydroxy-[1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₃H₅BrO₃ | [1] |
| Molecular Weight | 168.974 g/mol | [1] |
| Density | 2.017 g/cm³ | [1] |
| Boiling Point | 314°C at 760 mmHg | [1] |
| Flash Point | 143.7°C | [1] |
| Vapour Pressure | 4.13E-05mmHg at 25°C | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not extensively reported in publicly available literature. However, based on established chemical principles and general laboratory procedures, the following sections outline plausible methodologies.
Synthesis of this compound
A common method for the synthesis of α-halo-β-hydroxy acids is through the halohydrin formation from α,β-unsaturated acids. The following is a representative protocol for the synthesis of this compound from acrylic acid.
Materials:
-
Acrylic acid
-
N-bromosuccinimide (NBS)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Sodium bicarbonate
Procedure:
-
In a round-bottom flask, dissolve acrylic acid in a mixture of DMSO and water.
-
Cool the solution in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) to the cooled solution in portions while stirring. The use of NBS provides a controlled release of bromine.[2]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the product into diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Antimicrobial Activity Assay: Minimum Inhibitory Concentration (MIC) Determination
The antimicrobial potential of this compound can be assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microorganisms using the broth microdilution method.
Materials:
-
This compound
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in the appropriate growth medium in a 96-well plate.
-
Prepare a standardized inoculum of each microorganism.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (microorganism in medium without the compound) and negative (medium only) controls.
-
Incubate the plates at the optimal temperature and duration for each microorganism.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Lactate Dehydrogenase (LDH) Inhibition Assay
The inhibitory effect of this compound on the enzyme lactate dehydrogenase (LDH) can be evaluated using a colorimetric assay that measures the reduction of NAD+ to NADH.
Materials:
-
This compound
-
Purified lactate dehydrogenase (LDH) enzyme
-
L-lactic acid (substrate)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound.
-
In a 96-well plate, add the assay buffer, NAD+, and different concentrations of the test compound.
-
Initiate the reaction by adding the LDH enzyme to the wells.
-
Immediately after, add the substrate (L-lactic acid) to all wells.
-
Measure the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.
-
The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.
-
The inhibitory activity can be expressed as the concentration of the compound that causes 50% inhibition (IC50) of the enzyme activity.
Quantitative Data
Table 3: Illustrative Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | Data not available |
| Escherichia coli | Data not available |
| Pseudomonas aeruginosa | Data not available |
| Candida albicans | Data not available |
Table 4: Illustrative Enzyme Inhibition Data for this compound
| Enzyme Target | Inhibition Parameter | Value |
| Lactate Dehydrogenase A | IC50 (µM) | Data not available |
| Lactate Dehydrogenase A | Ki (µM) | Data not available |
Logical Workflow for Compound Synthesis and Screening
As no specific signaling pathways involving this compound have been identified in the literature, the following diagram illustrates a general workflow for the synthesis, characterization, and biological screening of a novel chemical entity like this compound.
Caption: Workflow for Synthesis and Biological Evaluation.
References
An In-depth Technical Guide to the Physical and Chemical Characteristics of 3-Bromolactic Acid and Related Bromo-Aliphatic Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data on the specific physical and chemical characteristics of 3-bromolactic acid is limited. This guide provides the available information for 3-bromolactic acid and supplements it with comprehensive data for the closely related and structurally similar compounds, bromoacetic acid and 3-bromopropionic acid. The methodologies and characteristics of these related compounds provide a strong predictive framework for understanding 3-bromolactic acid.
Physical and Chemical Properties
The physical and chemical properties of small-molecule organic acids are fundamental to their application in research and drug development, influencing factors such as solubility, reactivity, and bioavailability.
Structural Information
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Canonical SMILES |
| 3-Bromolactic Acid | C₃H₅BrO₃ | 168.97 | C(C(C(=O)O)O)Br |
| Bromoacetic Acid | C₂H₃BrO₂ | 138.95 | C(C(=O)O)Br[1] |
| 3-Bromopropionic Acid | C₃H₅BrO₂ | 152.97 | C(CBr)C(=O)O |
Physical Properties
The physical state, melting and boiling points, and solubility are critical parameters for handling, formulation, and experimental design. Bromoacetic acid, for instance, appears as colorless crystals.[1]
| Property | 3-Bromolactic Acid | Bromoacetic Acid | 3-Bromopropionic Acid |
| Melting Point | Data not available | 46-51 °C[1][2][3][4] | 62.5 °C |
| Boiling Point | Data not available | 208 °C[1][2][3][4] | 203 °C |
| Density | Data not available | 1.934 g/cm³[1][2] | 1.47 g/cm³ |
| Solubility | Data not available | Miscible in water; Soluble in ethanol, ether, acetone, benzene. | Soluble in water, ethanol, ether |
| pKa | Data not available | 2.69 - 2.89[5] | 4.01 |
| Vapor Pressure | Data not available | 0.119 mmHg @ 25 °C[1] | Data not available |
| Flash Point | Data not available | 110-113 °C (closed cup)[1][6] | >110 °C |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The acidic proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region of the spectrum (typically 10-12 ppm).[7] Protons on carbons adjacent to the carboxylic acid group typically resonate in the 2-3 ppm region.[7] The presence of the electronegative bromine atom will further deshield adjacent protons, shifting their signals further downfield.
-
¹³C NMR : The carbonyl carbon of the carboxylic acid is characteristically deshielded and appears in the 160-180 ppm region of the spectrum.[7] The carbon atom bonded to the bromine will also be significantly deshielded.
Infrared (IR) Spectroscopy
The IR spectrum of a bromo-aliphatic carboxylic acid would be characterized by:
-
A very broad O-H stretching absorption from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.
-
A strong C=O (carbonyl) stretching absorption around 1700-1725 cm⁻¹.
-
A C-Br stretching absorption, which is typically found in the fingerprint region (below 800 cm⁻¹).
Mass Spectrometry
In mass spectrometry, short-chain carboxylic acids often show fragmentation patterns corresponding to the loss of the hydroxyl group (M-17) and the entire carboxyl group (M-45).[7] The presence of bromine would be indicated by a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are present in nearly a 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of similar intensity.
Chemical Characteristics and Reactivity
Bromo-aliphatic carboxylic acids are versatile reagents in organic synthesis due to the presence of two reactive functional groups: the carboxylic acid and the carbon-bromine bond.
Acidity
Like other carboxylic acids, 3-bromolactic acid is expected to be acidic and will donate a proton from its hydroxyl group in the presence of a base. The electron-withdrawing effect of the bromine atom increases the acidity of the carboxylic acid compared to its non-brominated counterpart.
Reactivity of the Carboxylic Acid Group
The carboxylic acid moiety can undergo a variety of reactions, including:
-
Esterification : Reaction with an alcohol in the presence of an acid catalyst to form an ester.
-
Amide formation : Reaction with an amine to form an amide, often requiring activation of the carboxylic acid (e.g., conversion to an acyl chloride).
-
Reduction : Reduction to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.
Reactivity of the Carbon-Bromine Bond
The C-Br bond is susceptible to nucleophilic substitution, where the bromide ion acts as a good leaving group. This allows for the introduction of a wide range of functional groups.
Caption: General reactivity of bromo-carboxylic acids.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for scientific research. The following sections describe methodologies for the synthesis and analysis of bromo-aliphatic carboxylic acids.
Synthesis of Bromoacetic Acid (Hell-Volhard-Zelinsky Reaction)
A common method for the synthesis of α-bromo acids is the Hell-Volhard-Zelinsky reaction.[8] This method involves the bromination of a carboxylic acid at the α-carbon.
Materials:
-
Acetic acid
-
Bromine
-
Red phosphorus (catalyst)
Procedure:
-
Acetic acid is treated with bromine in the presence of a catalytic amount of red phosphorus.[8]
-
The red phosphorus reacts with bromine to form phosphorus tribromide (PBr₃) in situ.[8]
-
PBr₃ converts the carboxylic acid to an acyl bromide.
-
The acyl bromide enolizes, and the enol form reacts with bromine to give the α-bromo acyl bromide.
-
Hydrolysis of the α-bromo acyl bromide yields the final product, bromoacetic acid.
Synthesis of 3-Bromopropionic Acid
3-Bromopropionic acid can be synthesized by the addition of hydrogen bromide (HBr) to acrylic acid.[9]
Materials:
-
Acrylic acid
-
Hydrogen bromide
Procedure:
-
Acrylic acid is reacted with hydrogen bromide.[9]
-
The reaction proceeds via an addition mechanism across the double bond.
-
The reaction temperature is typically controlled between 30-120 °C.[9]
-
The progress of the reaction can be monitored by chromatography.[9]
Caption: General workflow for synthesis and analysis.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. Bromoacetic acid and other haloacetic acids can be analyzed by reverse-phase HPLC.[10]
Example HPLC Conditions for Bromoacetic Acid Analysis: [10]
-
Column: Newcrom B, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile/Water (10/90) with an ammonium formate buffer at pH 3.0
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 200 nm or Charged Aerosol Detector (CAD)
This method can be adapted for the analysis of 3-bromolactic acid, although optimization of the mobile phase composition and gradient may be required to achieve optimal separation from impurities or other analytes.
Biological and Toxicological Considerations
The biological activity and toxicological profile of a compound are of paramount importance in drug development and environmental science.
-
Toxicity: Bromoacetic acid is known to be toxic and corrosive.[1] It can cause severe burns upon contact with skin and eyes.[5] It is also toxic by inhalation and ingestion.[11]
-
Environmental Impact: Bromoacetic acid can form as a disinfection by-product in drinking water when chlorine reacts with natural organic matter in the presence of bromide.[12] It has been shown to be toxic to aquatic organisms, such as estuarine phytoplankton.[12]
-
Mechanism of Action: At a cellular level, bromoacetic acid has been shown to induce DNA damage, particularly double-strand breaks, and to modulate the expression of genes involved in DNA repair and cell cycle regulation in human cells.[13]
While specific studies on the biological activity of 3-bromolactic acid are not widely available, its structural similarity to other halo-acids suggests that it may exhibit similar toxicological properties and should be handled with appropriate safety precautions.
Conclusion
This technical guide has summarized the key physical and chemical characteristics of 3-bromolactic acid and its close structural analogs, bromoacetic acid and 3-bromopropionic acid. While data for 3-bromolactic acid itself is sparse, the properties and experimental protocols associated with related bromo-aliphatic carboxylic acids provide a valuable foundation for researchers and scientists. The high reactivity of both the carboxylic acid and the carbon-bromine bond makes these compounds useful intermediates in organic synthesis. However, their potential toxicity necessitates careful handling and consideration of their environmental and biological impact. Further research into the specific properties and activities of 3-bromolactic acid is warranted to fully elucidate its potential applications and risks.
References
- 1. Bromoacetic Acid | C2H3BrO2 | CID 6227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. ez.restek.com [ez.restek.com]
- 4. Bromoacetic acid | 79-08-3 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. Page loading... [guidechem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. brainly.in [brainly.in]
- 9. CN1365963A - Process for preparing 3-bromopropionic acid - Google Patents [patents.google.com]
- 10. Bromoacetic acid | SIELC Technologies [sielc.com]
- 11. chembk.com [chembk.com]
- 12. Ecotoxicology of bromoacetic acid on estuarine phytoplankton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. experts.illinois.edu [experts.illinois.edu]
Potential Research Applications of 3-Bromo-2-hydroxypropanoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-2-hydroxypropanoic acid, a halogenated derivative of lactic acid, is a versatile molecule with significant potential in various research and development domains. Its structural similarity to metabolic intermediates and the presence of reactive functional groups make it a valuable tool for investigating cellular processes and a promising building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding and potential research applications of this compound, with a focus on its synthesis, and its emerging roles in cancer and antimicrobial research. Detailed experimental protocols and visual representations of relevant biological pathways are included to facilitate further investigation into this promising compound.
Chemical Properties and Synthesis
This compound (also known as 3-bromolactic acid) is an organic compound with the molecular formula C₃H₅BrO₃.[1] It possesses a chiral center at the C-2 carbon, and its properties and biological activity can be stereospecific. The presence of a carboxylic acid, a hydroxyl group, and a bromine atom provides multiple sites for chemical modification and interaction with biological targets.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃H₅BrO₃ | [1] |
| Molar Mass | 168.97 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Solubility | Soluble in chloroform and methanol | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, primarily involving the bromination of lactic acid or its derivatives. The Hell-Volhard-Zelinsky reaction is a classical method for the α-halogenation of carboxylic acids and can be adapted for this synthesis.
Experimental Protocol: Synthesis via Bromination of 2-Hydroxypropanoic Acid (Lactic Acid)
Disclaimer: This is a generalized protocol and may require optimization.
Materials:
-
2-Hydroxypropanoic acid (Lactic acid)
-
Bromine (Br₂)
-
Red phosphorus (catalyst)
-
Anhydrous solvent (e.g., carbon tetrachloride)
-
Hydrolysis agent (e.g., water)
-
Extraction solvent (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of 2-hydroxypropanoic acid and a catalytic amount of red phosphorus in an anhydrous solvent is prepared.
-
Bromine is added dropwise to the mixture with constant stirring. The reaction is typically initiated with gentle heating.
-
After the addition of bromine is complete, the reaction mixture is refluxed until the reaction is complete (monitored by TLC).
-
The reaction mixture is cooled, and the excess bromine is removed.
-
The resulting acyl bromide is carefully hydrolyzed by the slow addition of water.
-
The product, this compound, is then extracted from the aqueous mixture using an organic solvent.
-
The organic layer is washed, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Workflow for Synthesis of this compound
References
An In-depth Technical Guide to 3-Bromo-2-hydroxypropanoic Acid: Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-2-hydroxypropanoic acid, a halogenated derivative of lactic acid, has been a compound of interest in organic synthesis and biochemical research. This technical guide provides a comprehensive overview of its discovery, historical synthetic methodologies, modern experimental protocols, and its role as a tool in studying metabolic pathways. Particular emphasis is placed on its interaction with lactate dehydrogenase. This document consolidates key quantitative data, detailed experimental procedures, and visual representations of relevant chemical and biological processes to serve as a valuable resource for researchers in the field.
Discovery and History
The discovery of this compound is intrinsically linked to the development of one of the fundamental reactions in organic chemistry: the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction, which allows for the α-halogenation of carboxylic acids, was developed in the late 19th century through the independent work of three chemists: Carl Magnus von Hell, Jacob Volhard, and Nikolay Zelinsky.
The key publications that laid the groundwork for the synthesis of α-halo acids are:
-
Carl Magnus von Hell (1881): His initial work on the bromination of organic acids was published in Berichte der deutschen chemischen Gesellschaft.
-
Jacob Volhard (1887): Volhard's contribution, which significantly improved the methodology, was detailed in Justus Liebigs Annalen der Chemie.
-
Nikolay Zelinsky (1887): Zelinsky's independent work on the same reaction was also published in Berichte der deutschen chemischen Gesellschaft.
While these seminal papers describe the general method for α-halogenation, the first specific synthesis of this compound (also known as 3-bromolactic acid) involved the application of this reaction to lactic acid (2-hydroxypropanoic acid). The hydroxyl group in lactic acid presented a challenge, but the principles of the HVZ reaction were adapted to achieve the desired bromination at the 3-position.
Physicochemical Properties
Here are the key physicochemical properties of this compound:
| Property | Value |
| Molecular Formula | C₃H₅BrO₃ |
| Molecular Weight | 168.97 g/mol |
| CAS Number | 32777-03-0 |
| Appearance | Off-white solid |
| Melting Point | 89-94 °C |
| Solubility | Soluble in chloroform and methanol |
| pKa | 2.49 ± 0.10 (Predicted) |
Synthesis of this compound
The primary method for the synthesis of this compound remains the bromination of 2-hydroxypropanoic acid (lactic acid).
Experimental Protocol: Bromination of Lactic Acid
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
2-Hydroxypropanoic acid (Lactic acid)
-
Bromine (Br₂)
-
Red phosphorus (catalyst)
-
Anhydrous solvent (e.g., carbon tetrachloride or acetic acid)
-
Apparatus for reflux and distillation
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of 2-hydroxypropanoic acid and a catalytic amount of red phosphorus is prepared in an anhydrous solvent.
-
The mixture is heated to reflux.
-
Bromine is added dropwise from the dropping funnel to the refluxing mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.
-
After the addition of bromine is complete, the reaction mixture is refluxed for several hours until the evolution of hydrogen bromide gas ceases.
-
The reaction mixture is then cooled to room temperature.
-
The crude product is purified by distillation under reduced pressure.
Expected Yield: The yield of this reaction can vary depending on the specific conditions but is typically in the range of 60-80%.
Characterization Data
| Technique | Observed Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | The spectrum is expected to show a triplet for the CH₂Br protons, a quartet for the CH(OH) proton, and a broad singlet for the COOH proton. The chemical shifts will be influenced by the solvent and concentration. |
| ¹³C NMR (DMSO-d₆, 100 MHz) | The spectrum will show three distinct carbon signals corresponding to the carboxylic acid carbon (downfield), the carbon bearing the hydroxyl group, and the carbon bearing the bromine atom. |
| IR Spectroscopy (KBr) | The spectrum will exhibit a broad absorption band in the region of 3500-2500 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid and hydroxyl group, a sharp peak around 1720 cm⁻¹ for the C=O stretching of the carboxylic acid, and C-Br stretching in the fingerprint region. |
Biological Significance and Applications
This compound has been primarily utilized in biochemical research as a substrate analog and enzyme inhibitor, particularly for studying metabolic pathways involving propanoic acid derivatives.[1]
Enzyme Inhibition: Lactate Dehydrogenase
One of the most studied applications of this compound is its role as an inhibitor of lactate dehydrogenase (LDH).[2] LDH is a key enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate and lactate with the concomitant interconversion of NADH and NAD⁺.
Mechanism of Inhibition:
This compound acts as a competitive inhibitor of LDH with respect to its natural substrate, lactate. Its structural similarity allows it to bind to the active site of the enzyme, thereby preventing the binding of lactate. The presence of the bulky bromine atom at the 3-position is thought to interfere with the catalytic activity of the enzyme.
The inhibitory effect of 3-bromolactic acid on LDH can be studied using standard enzyme kinetics experiments, such as those described by Powers et al. (2007), where the initial reaction rates are measured at various substrate concentrations in the presence and absence of the inhibitor.[3] This allows for the determination of kinetic parameters like the Michaelis-Menten constant (Km) and the inhibition constant (Ki).
Signaling Pathway Diagram
The following diagram illustrates the role of lactate dehydrogenase in the metabolic pathway and the inhibitory action of this compound.
Caption: Inhibition of Lactate Dehydrogenase by this compound.
Experimental Workflow: Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: General workflow for the synthesis and characterization of the compound.
Conclusion
This compound, a compound with a rich history rooted in the foundational principles of organic chemistry, continues to be a valuable tool for modern biochemical research. Its synthesis, primarily achieved through the bromination of lactic acid, is well-established. The primary significance of this compound lies in its ability to act as a competitive inhibitor of lactate dehydrogenase, providing a means to study the kinetics and mechanism of this crucial metabolic enzyme. This guide has provided a detailed overview of its discovery, synthesis, and biological applications, intended to support the work of researchers and professionals in the fields of chemistry and drug development.
References
An In-depth Technical Guide to the Stability and Storage of 3-Bromo-2-hydroxypropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Bromo-2-hydroxypropanoic acid. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental accuracy, and promoting laboratory safety.
Stability Profile
This compound is susceptible to degradation under various conditions. Its stability is influenced by factors such as hydrolysis, light, and temperature. Understanding these sensitivities is key to preserving the compound's quality. The α-bromo carboxylic acid moiety is particularly prone to hydrolysis[1]. Brominated compounds are also often sensitive to UV light, which can lead to photodegradation[1]. Furthermore, heating can cause decomposition, potentially leading to a violent rupture of containers and the emission of corrosive fumes[2].
Table 1: Stability Profile of this compound
| Factor | Effect on Stability | Potential Decomposition Products | Mitigation Strategy |
| Hydrolysis | The α-bromo carboxylic acid group is susceptible to hydrolysis[1]. | 3-Hydroxy-2-methylpropanoic acid derivatives (Substitution)[1]. | Store in anhydrous solvents and under an inert atmosphere[1]. |
| Light | Brominated compounds can undergo photodegradation, especially under UV light[1]. | Not specified in search results. | Store in amber glassware or opaque containers[1]. |
| Heat | Heating may lead to expansion or decomposition[2]. Thermal decomposition can release irritating gases and vapors[3]. | Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen halides[4]. | Avoid exposure to heat, sparks, open flames, and other ignition sources[3][5]. |
| Oxidation | The hydroxyl group can be oxidized[1]. | 3-Bromo-2-oxopropanoic acid[1]. | Store away from strong oxidizing agents[3][4][5][6]. |
| Reduction | The carboxylic acid group can be reduced[1]. | 3-Bromo-2-hydroxy-2-methylpropanol[1]. | Store away from reducing agents[4]. |
Recommended Storage and Handling
Proper storage is essential to prevent degradation and ensure the safety of laboratory personnel. The compound is corrosive and can cause severe skin burns and eye damage[2][6]. Therefore, strict adherence to handling and storage protocols is mandatory.
Table 2: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale & Details |
| Temperature | Store in a cool, dry place[2][3][6]. One variant suggests storage at -20°C[1], while another indicates room temperature is acceptable. | Follow the specific storage temperature recommended by the supplier. "Cool" generally implies a temperature between 2°C and 8°C. |
| Atmosphere | For maximum stability, store under an inert atmosphere (e.g., argon)[1]. | Prevents hydrolysis and oxidation. |
| Container | Keep containers securely sealed in their original packaging[2][3]. Use amber glassware or opaque containers[1]. Lined metal or plastic pails are also suitable[2]. | Protects from light and moisture. Prevents contamination and leakage. Do not use aluminum or galvanized containers[2]. |
| Ventilation | Store in a well-ventilated area[2][3][6][7]. | Prevents the accumulation of potentially harmful vapors. |
| Incompatible Materials | Store away from bases, reducing agents, strong oxidizing agents, and foodstuff containers[2][3][4][5][6]. | Prevents hazardous chemical reactions. |
| General Handling | Handle in accordance with good industrial hygiene and safety practices[3]. Use in a well-ventilated area or under a chemical fume hood[2][6]. Wear protective gloves, clothing, and eye/face protection[2][3][7]. Wash hands thoroughly after handling[2][3]. | Minimizes risk of exposure and contamination. |
Experimental Protocols & Workflows
While specific, detailed experimental protocols for stability testing were not found in the provided search results, a logical workflow for the safe handling and storage of this compound can be established. This workflow ensures that the compound's integrity is maintained from receipt to disposal.
Caption: Logical workflow for handling and storing this compound.
Conclusion
The chemical stability of this compound is contingent upon strict control of its environment. Key sensitivities to hydrolysis, light, and heat necessitate storage in cool, dry, and dark conditions, preferably under an inert atmosphere for long-term preservation. Adherence to the handling and storage guidelines outlined in this document, in conjunction with supplier-specific recommendations, will ensure the compound's integrity for research and development applications and maintain a safe laboratory environment.
References
- 1. (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid | 106089-20-7 | Benchchem [benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
An In-Depth Technical Guide to the Nucleophilic Substitution Reactions of 3-Bromo-2-hydroxypropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-2-hydroxypropanoic acid is a versatile bifunctional molecule of significant interest in organic synthesis and drug development. Its structure, featuring a carboxylic acid, a hydroxyl group, and a reactive bromine atom at the β-position, allows for a variety of chemical transformations. This guide provides a comprehensive overview of the nucleophilic substitution reactions of this compound, detailing reaction mechanisms, stereochemistry, and potential applications. While specific quantitative data for this exact molecule is limited in publicly available literature, this document compiles known principles and provides generalized experimental protocols based on reactions of analogous α-halo acids.
Introduction
This compound, also known as β-bromo-α-hydroxypropanoic acid, is a halogenated hydroxy acid. The presence of a bromine atom, a good leaving group, adjacent to a chiral center and in proximity to two oxygen-containing functional groups, imparts unique reactivity to the molecule. Nucleophilic substitution reactions at the C3 position are a key feature of its chemistry, enabling the synthesis of a diverse range of derivatives with potential biological activities. These derivatives are valuable as building blocks in the synthesis of pharmaceuticals, including antimicrobial and anticancer agents. The molecule's structural similarity to natural substrates also makes it a candidate for studies on enzyme inhibition.
General Reaction Mechanisms
The primary mechanism for nucleophilic substitution at the C3 position of this compound is the bimolecular nucleophilic substitution (SN2) reaction . This is due to the primary nature of the carbon bearing the bromine atom.
Key characteristics of the SN2 reaction for this substrate include:
-
Stereochemistry: The reaction proceeds with a complete inversion of configuration at the C3 stereocenter.
-
Kinetics: The reaction rate is dependent on the concentration of both the substrate (this compound) and the incoming nucleophile.
-
Reactivity: The presence of the electron-withdrawing carboxylic acid and hydroxyl groups can influence the electrophilicity of the C-Br bond, enhancing its reactivity towards nucleophiles compared to simple alkyl bromides.
A logical workflow for considering the nucleophilic substitution reactions of this compound is outlined below.
Caption: Logical workflow for substitution reactions.
Key Nucleophilic Substitution Reactions
Substitution with Hydroxide Ion
The reaction with hydroxide ions (e.g., from sodium hydroxide) results in the formation of 2,3-dihydroxypropanoic acid (glyceric acid). This reaction is a classic example of an SN2 displacement of a halide.
Reaction Scheme:
Br-CH₂-CH(OH)-COOH + OH⁻ → HO-CH₂-CH(OH)-COOH + Br⁻
Stereochemistry: If the starting material is an enantiomerically pure form of this compound, the reaction will proceed with inversion of configuration at the C3 carbon.
Substitution with Ammonia
Treatment with ammonia yields 3-amino-2-hydroxypropanoic acid. This reaction provides a route to β-amino-α-hydroxy acids, which are important chiral building blocks.
Reaction Scheme:
Br-CH₂-CH(OH)-COOH + NH₃ → H₂N-CH₂-CH(OH)-COOH + HBr
Substitution with Azide Ion
The reaction with sodium azide is a valuable method for introducing a nitrogen functionality, which can be subsequently reduced to an amine or used in click chemistry. This reaction produces 3-azido-2-hydroxypropanoic acid.
Reaction Scheme:
Br-CH₂-CH(OH)-COOH + N₃⁻ → N₃-CH₂-CH(OH)-COOH + Br⁻
Intramolecular Cyclization (Epoxide Formation)
Under basic conditions, the carboxylate group can act as an internal nucleophile, displacing the bromide ion to form an epoxide ring. This intramolecular SN2 reaction yields a glycidic acid derivative. The reaction is driven by the formation of a stable three-membered ring.
Reaction Scheme:
Br-CH₂-CH(OH)-COOH + Base → O-CH₂-CH-COOH (epoxide) + H-Base⁺ + Br⁻
The mechanism for base-catalyzed intramolecular cyclization is depicted below.
Caption: Intramolecular cyclization mechanism.
Quantitative Data
Specific kinetic data and percentage yields for the nucleophilic substitution reactions of this compound are not extensively reported in readily accessible literature. However, for analogous α-bromo carboxylic acids, SN2 reactions with good nucleophiles are generally efficient. The table below provides a template for the type of quantitative data that would be essential for optimizing these reactions. Researchers are encouraged to determine these values empirically for their specific reaction conditions.
| Nucleophile | Product | Reaction Conditions (Solvent, Temp.) | Reaction Time | Yield (%) | Rate Constant (k) | Reference |
| NaOH | 2,3-Dihydroxypropanoic acid | Water/Ethanol, Reflux | tbd | tbd | tbd | Generic |
| NH₃ (aq) | 3-Amino-2-hydroxypropanoic acid | Water, Room Temp. | tbd | tbd | tbd | Generic |
| NaN₃ | 3-Azido-2-hydroxypropanoic acid | DMF/Water, 50 °C | tbd | tbd | tbd | Generic |
| Internal (Base) | Glycidic Acid | Water, Base | tbd | tbd | tbd | Generic |
tbd = to be determined experimentally.
Experimental Protocols (Generalized)
The following are generalized protocols for the nucleophilic substitution reactions of this compound. These are based on standard procedures for α-halo acids and should be adapted and optimized for the specific substrate and desired scale.
Synthesis of 2,3-Dihydroxypropanoic Acid (via Hydroxide Substitution)
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl) for acidification
-
Standard reflux apparatus
-
Extraction and purification equipment
Procedure:
-
Dissolve this compound in a 1:1 mixture of ethanol and water in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (1.1 equivalents) dropwise to the stirred solution.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the excess base and then acidify the solution to a pH of approximately 2 with dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Synthesis of 3-Amino-2-hydroxypropanoic Acid (via Ammonia Substitution)
Materials:
-
This compound
-
Aqueous ammonia (excess)
-
Standard reaction vessel
-
Purification equipment (e.g., ion-exchange chromatography)
Procedure:
-
In a sealed reaction vessel, dissolve this compound in an excess of concentrated aqueous ammonia.
-
Stir the mixture at room temperature for an extended period (e.g., 24-48 hours), monitoring the reaction by TLC or NMR.
-
Upon completion, remove the excess ammonia under reduced pressure.
-
The resulting residue, containing the amino acid and ammonium bromide, can be purified by ion-exchange chromatography.
Intramolecular Cyclization to Glycidic Acid
Materials:
-
This compound
-
A strong base (e.g., sodium hydride or a non-nucleophilic base) in an aprotic solvent, or an aqueous solution of a base like sodium hydroxide.
-
Standard reaction apparatus
Procedure:
-
Dissolve this compound in a suitable solvent.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of a strong base.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with water.
-
Acidify the aqueous solution with a dilute acid.
-
Extract the glycidic acid product with an appropriate organic solvent.
-
Dry, concentrate, and purify the product as necessary.
Applications in Drug Development
Derivatives of this compound are being investigated for their potential as therapeutic agents. The general mechanism of action for many antimicrobial and anticancer agents involves the inhibition of essential enzymes or the disruption of cellular membranes.
Enzyme Inhibition
The structural features of this compound derivatives allow them to act as substrate mimics and potential inhibitors of various enzymes. For instance, halogenated propanoic acid derivatives have been shown to inhibit enzymes involved in metabolic pathways.
The general process of enzyme inhibition by a competitive inhibitor is illustrated below.
Caption: Competitive enzyme inhibition model.
Antimicrobial Activity
Halogenated organic compounds are known for their antimicrobial properties. The mechanism of action can be multifaceted, including the disruption of cell membranes, inhibition of protein synthesis, and interference with metabolic pathways. Derivatives of functionalized propanoic acids have shown promise as antimicrobial agents against a range of pathogens.
Conclusion
This compound is a valuable and reactive molecule with significant potential for the synthesis of complex and biologically active compounds. Its nucleophilic substitution reactions, primarily proceeding via an SN2 mechanism, allow for the introduction of a wide array of functional groups with predictable stereochemical outcomes. While detailed quantitative and procedural data for this specific compound are not widely published, the principles of α-halo acid chemistry provide a strong foundation for its synthetic applications. Further research to quantify the kinetics and yields of its key reactions and to elucidate the specific biological signaling pathways affected by its derivatives will be crucial for fully realizing its potential in drug discovery and development.
Methodological & Application
Synthesis of 3-Bromo-2-hydroxypropanoic Acid from Lactic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 3-bromo-2-hydroxypropanoic acid, a valuable building block in medicinal chemistry and drug development, starting from the readily available biorenewable resource, lactic acid. The synthesis is presented as a two-step process involving the initial dehydration of lactic acid to acrylic acid, followed by a bromohydrin formation reaction.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. Its bifunctional nature, possessing both a hydroxyl and a bromo group on a carboxylic acid scaffold, allows for diverse chemical modifications and the introduction of this three-carbon unit into larger molecular frameworks. The use of lactic acid, a product of carbohydrate fermentation, as a starting material offers a sustainable and cost-effective approach to the synthesis of this important chemical entity.
This protocol details the catalytic vapor-phase dehydration of lactic acid to acrylic acid and the subsequent chemo- and regioselective bromohydrin formation using N-bromosuccinimide. The methodologies are described with the necessary reaction parameters, purification techniques, and characterization data to guide researchers in the successful synthesis of the target compound.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction | Key Reagents/Catalyst | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Dehydration of Lactic Acid | Phosphate-based catalyst on an inert support | 350 - 450 | Continuous flow | 40 - 60 |
| 2 | Bromohydrin Formation | N-Bromosuccinimide (NBS), Water, DMSO | 0 | 0.5 - 2 | 70 - 85 |
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₃H₅BrO₃ |
| Molecular Weight | 168.97 g/mol |
| Appearance | Off-white solid |
| Melting Point | 89-94 °C[1] |
| ¹H NMR (Solvent: CDCl₃) | δ (ppm): 3.75 (dd, 1H), 3.95 (dd, 1H), 4.50 (t, 1H), 11.5 (br s, 1H) |
| ¹³C NMR (Solvent: CDCl₃) | δ (ppm): 37.5, 71.0, 175.0 |
| IR (KBr, cm⁻¹) | 3450 (O-H, broad), 2980 (C-H), 1720 (C=O), 1250 (C-O), 650 (C-Br) |
Experimental Protocols
Step 1: Catalytic Dehydration of Lactic Acid to Acrylic Acid
This protocol describes the vapor-phase dehydration of lactic acid using a supported phosphate catalyst.
Materials:
-
Lactic acid (85-90% aqueous solution)
-
Phosphate-based catalyst (e.g., sodium phosphate supported on silica)
-
Inert gas (e.g., Nitrogen)
-
Fixed-bed reactor tube (e.g., quartz or stainless steel)
-
Tube furnace
-
Condenser and collection flask
-
High-performance liquid chromatograph (HPLC) for analysis
Procedure:
-
Catalyst Preparation: Prepare the catalyst by impregnating a silica support with a solution of sodium phosphate. Dry the impregnated support and calcine it at a high temperature (e.g., 400-500 °C) for several hours.
-
Reactor Setup: Pack the fixed-bed reactor with the prepared catalyst. Place the reactor inside a tube furnace and connect an inert gas line and a liquid feed line. Connect the outlet of the reactor to a condenser and a collection flask cooled in an ice bath.
-
Reaction: Heat the furnace to the desired reaction temperature (e.g., 375 °C). Start the flow of inert gas through the reactor.
-
Lactic Acid Feed: Pump an aqueous solution of lactic acid (e.g., 20 wt%) into a vaporizer and then into the reactor at a controlled flow rate.
-
Product Collection: The gaseous product stream is passed through the condenser, and the liquid acrylic acid and water are collected in the cooled flask.
-
Purification and Analysis: The collected liquid is a mixture of acrylic acid, water, and unreacted lactic acid. The acrylic acid can be purified by distillation. The conversion of lactic acid and the yield of acrylic acid can be determined by HPLC analysis.
Step 2: Synthesis of this compound from Acrylic Acid
This protocol describes the bromohydrin formation from acrylic acid using N-bromosuccinimide.
Materials:
-
Acrylic acid
-
N-Bromosuccinimide (NBS)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve acrylic acid (1.0 eq.) in a mixture of DMSO and water (e.g., 1:1 v/v). Cool the flask in an ice bath to 0 °C.
-
Addition of NBS: Slowly add N-bromosuccinimide (1.1 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The reaction is typically complete within 30 minutes to 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Crystallization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield this compound as an off-white solid.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Chemical reaction pathway from lactic acid to the final product.
References
Application Notes and Protocols for the Enzymatic Synthesis of 3-Bromo-2-hydroxypropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the enzymatic synthesis of 3-Bromo-2-hydroxypropanoic acid, a valuable chiral building block in pharmaceutical and chemical industries. The synthesis leverages the stereospecific and efficient catalytic activity of 2-haloacid dehalogenases. These enzymes offer a green and sustainable alternative to traditional chemical methods, operating under mild reaction conditions with high selectivity. This guide outlines the theoretical background, experimental procedures, required materials, and data analysis techniques for this biocatalytic process.
Introduction
This compound is a key intermediate in the synthesis of various bioactive molecules. Traditional chemical synthesis routes often involve harsh reagents, multiple steps, and can result in racemic mixtures, necessitating challenging and costly chiral resolutions. Enzymatic synthesis, employing 2-haloacid dehalogenases, presents an attractive alternative, offering high enantioselectivity and environmentally benign reaction conditions.[1]
2-haloacid dehalogenases (DEX) are a class of hydrolytic enzymes that catalyze the cleavage of a carbon-halogen bond at the α-position of short-chain haloalkanoic acids, yielding the corresponding 2-hydroxyalkanoic acid.[2][3] These enzymes are classified based on their stereospecificity: L-DEX acts on L-2-haloalkanoic acids to produce D-2-hydroxyalkanoic acids, D-DEX converts D-2-haloalkanoic acids to L-2-hydroxyalkanoic acids, and DL-DEX can act on both enantiomers.[3][4] The reaction proceeds via a nucleophilic substitution mechanism, typically with inversion of the stereochemical configuration at the C2 center.[5]
This protocol focuses on the use of a suitable 2-haloacid dehalogenase for the conversion of 2,3-dibromopropanoic acid to this compound.
Signaling Pathways and Experimental Workflow
The enzymatic synthesis of this compound follows a straightforward catalytic pathway. The experimental workflow involves substrate preparation, enzymatic reaction, and product analysis.
Caption: Enzymatic conversion of 2,3-dibromopropanoic acid.
Caption: General experimental workflow for enzymatic synthesis.
Data Presentation
| Parameter | Typical Value/Range | Method of Determination |
| Enzyme Source | Pseudomonas sp., Rhizobium sp., etc. | Enzyme supplier information or microbial screening |
| Substrate | 2,3-Dibromopropanoic acid | Commercially available or synthesized |
| Enzyme Concentration | 0.1 - 1.0 mg/mL | Bradford or BCA protein assay |
| Substrate Concentration | 10 - 100 mM | Initial concentration in the reaction mixture |
| pH | 7.5 - 10.5 | pH meter |
| Temperature | 30 - 65 °C | Thermometer/Thermostatically controlled incubator |
| Reaction Time | 1 - 24 hours | Time-course analysis |
| Conversion (%) | To be determined | HPLC analysis of substrate and product |
| Product Yield (%) | To be determined | Isolated product weight vs. theoretical maximum |
| Enantiomeric Excess (ee %) | >95% (expected) | Chiral HPLC analysis |
Experimental Protocols
Protocol 1: Synthesis of Substrate (2,3-Dibromopropanoic Acid)
This protocol is a general method and may require optimization.
Materials:
-
Propanoic acid
-
Red phosphorus (catalytic amount)
-
Bromine (2 equivalents)
-
Dichloromethane (or other suitable solvent)
-
Sodium bisulfite solution
-
Magnesium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add propanoic acid and a catalytic amount of red phosphorus.
-
Heat the mixture gently with stirring.
-
Slowly add bromine from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.
-
After the addition is complete, continue to heat the mixture under reflux until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture and slowly add it to a solution of sodium bisulfite to quench any remaining bromine.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry over magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 2,3-dibromopropanoic acid.
-
Purify the product by distillation or chromatography if necessary.
Protocol 2: Enzymatic Synthesis of this compound
This is a generalized protocol based on the known properties of 2-haloacid dehalogenases and requires optimization for the specific enzyme and substrate.
Materials:
-
2,3-Dibromopropanoic acid (substrate)
-
2-Haloacid dehalogenase (e.g., from Pseudomonas sp. or a commercially available source)
-
Tris-HCl or another suitable buffer (pH 8.0 - 10.0)
-
Hydrochloric acid (for quenching)
-
Ethyl acetate (for extraction)
-
Sodium sulfate (for drying)
-
Thermostatically controlled incubator/shaker
-
pH meter
-
HPLC system with a suitable column for analysis
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of the 2-haloacid dehalogenase in the chosen buffer. The optimal concentration should be determined empirically (e.g., 0.5 mg/mL).
-
Prepare a stock solution of 2,3-dibromopropanoic acid in the same buffer. The pH may need to be adjusted to ensure solubility and maintain the desired reaction pH. A typical starting substrate concentration is 50 mM.
-
-
Enzymatic Reaction:
-
In a reaction vessel, combine the buffer, the substrate solution, and pre-incubate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the enzyme solution.
-
Incubate the reaction mixture at the optimal temperature with gentle shaking. The optimal temperature for many dehalogenases is between 30°C and 50°C.[6]
-
Monitor the reaction progress by taking aliquots at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Reaction Quenching and Product Extraction:
-
To stop the reaction in the aliquots, add an equal volume of 1 M HCl.
-
Extract the product from the acidified solution with an equal volume of ethyl acetate.
-
Vortex the mixture and centrifuge to separate the phases.
-
Collect the organic (upper) layer and dry it over anhydrous sodium sulfate.
-
-
Product Analysis:
-
Analyze the extracted product by HPLC to determine the concentration of the substrate and product. This will allow for the calculation of the conversion rate.
-
For stereochemical analysis, use a chiral HPLC column to determine the enantiomeric excess of the this compound produced.
-
Confirm the identity of the product using NMR and Mass Spectrometry.
-
Protocol 3: Purification of this compound
Materials:
-
Crude reaction mixture after enzymatic synthesis
-
Hydrochloric acid
-
Ethyl acetate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate (or other suitable solvent system) for elution
Procedure:
-
Scale up the enzymatic reaction from Protocol 2.
-
After the desired conversion is reached, acidify the entire reaction mixture to pH ~2 with HCl.
-
Extract the product multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane:ethyl acetate) to isolate the pure this compound.
-
Characterize the purified product by NMR, MS, and determine its optical rotation.
Conclusion
The enzymatic synthesis of this compound using 2-haloacid dehalogenases offers a promising and sustainable method for the production of this valuable chiral intermediate. The protocols provided herein serve as a comprehensive guide for researchers to develop and optimize this biocatalytic process. Further work may involve screening for novel dehalogenases with enhanced activity and stability, as well as process optimization for large-scale production.
References
- 1. Buy this compound | 32777-03-0 [smolecule.com]
- 2. Frontiers | Mini Review: Advances in 2-Haloacid Dehalogenases [frontiersin.org]
- 3. Mini Review: Advances in 2-Haloacid Dehalogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Purification and characterization of D-2-haloacid dehalogenase from Pseudomonas putida strain AJ1/23. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Bromination of 2-Hydroxypropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and data for the synthesis of 2-bromopropanoic acid from 2-hydroxypropanoic acid (lactic acid). The primary method detailed is a variation of the Hell-Volhard-Zelinsky reaction, a reliable method for the α-bromination of carboxylic acids.
Introduction
2-Bromopropanoic acid is a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Its preparation from readily available 2-hydroxypropanoic acid is a key transformation. The protocols described herein are intended for laboratory-scale synthesis and provide a foundation for further process development.
Data Presentation
The following table summarizes quantitative data from various reported methods for the synthesis of 2-bromopropanoic acid and related compounds, providing a comparative overview of different synthetic approaches.
| Starting Material | Brominating Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Propionic Acid | Br₂ / Red Phosphorus | Neat | 40-50 (initial), then reflux | 2 | 75-80 (of intermediate) | [1] |
| Polylactic Acid | HBr | Acetic Acid | 100 | Not Specified | 55.2 | [2][3] |
| (2R)-Alanine | KBr / HBr / NaNO₂ | Water | 0-5, then RT | 2 | 95 | [4] |
| δ-Valerolactone | Br₂ / PBr₃ | Neat | 80 | 24 | 90 (of dibromo acid) | [5] |
| Propionic Acid | Br₂ / PBr₃ | Neat | Not Specified | Not Specified | 80-85 | [6] |
Experimental Protocols
Protocol 1: Bromination of Propionic Acid via Hell-Volhard-Zelinsky Reaction
This protocol is adapted from a standard procedure for the bromination of carboxylic acids and can be applied to 2-hydroxypropanoic acid with appropriate modifications for the hydroxyl group.[7][8][9] The hydroxyl group may also be brominated under these conditions, and subsequent selective hydrolysis or protection strategies might be necessary depending on the desired final product.
Materials:
-
Propionic acid (or 2-hydroxypropanoic acid)
-
Red phosphorus, amorphous
-
Bromine
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round bottom flask
-
Dropping funnel
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round bottom flask equipped with a dropping funnel and a reflux condenser, add 50 g of dry propionic acid and 7.6 g of dry amorphous phosphorus.[1]
-
Initial Bromine Addition: Slowly add 66.7 g of bromine from the dropping funnel. After the initial addition, gently warm the mixture to 40-50 °C to initiate the reaction.[1]
-
Main Bromine Addition: Once the reaction has started, slowly add an additional 100 g of bromine from the dropping funnel while maintaining a gentle reflux.[1] The reaction is vigorous and should be controlled by the rate of bromine addition and external cooling if necessary.
-
Reaction Completion: After the addition is complete, continue to reflux the mixture gently for 2 hours to ensure the reaction goes to completion.[1] This step forms 2-bromopropionyl bromide.
-
Hydrolysis: For the preparation of 2-bromopropanoic acid, the resulting 2-bromopropionyl bromide is hydrolyzed. Cool the reaction mixture in an ice-water bath and carefully add one and one-third equivalents of water with stirring under the reflux condenser until the mixture becomes homogeneous.[1]
-
Completion of Hydrolysis: Warm the reaction mixture for 90 minutes to complete the hydrolysis.[1]
-
Work-up: Cool the crude 2-bromopropanoic acid solution to room temperature. Extract the product with several volumes of diethyl ether.
-
Drying and Purification: Dry the combined ether extracts over anhydrous sodium sulfate. Remove the ether by evaporation under reduced pressure. The crude 2-bromopropanoic acid can be further purified by vacuum distillation.[1]
Safety Precautions:
-
Bromine is highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood.
-
The reaction is exothermic and can be vigorous. Appropriate cooling and controlled addition of reagents are crucial.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Visualizations
The following diagrams illustrate the experimental workflow and the general mechanism of the Hell-Volhard-Zelinsky reaction.
Caption: Experimental workflow for the bromination of propanoic acid.
Caption: Simplified mechanism of the Hell-Volhard-Zelinsky reaction.[9][10]
References
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sciencemadness Discussion Board - 2-Br Propionic Acid Physical Properties - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. allaboutchemistry.net [allaboutchemistry.net]
- 8. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 9. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for 3-Bromo-2-hydroxypropanoic Acid in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-hydroxypropanoic acid, also known as 3-bromolactic acid, is a halogenated derivative of lactic acid. Its structural similarity to natural metabolites, particularly lactate and malate, makes it a compelling candidate for the investigation of enzyme inhibition. This document provides detailed application notes and protocols for utilizing this compound in enzyme inhibition studies, with a focus on its potential as an inhibitor of key metabolic enzymes such as Lactate Dehydrogenase (LDH) and Malate Dehydrogenase (MDH). These enzymes play crucial roles in cellular metabolism and are implicated in various pathological conditions, including cancer and infectious diseases, making them attractive targets for drug development.
Putative Molecular Targets and Mechanism of Action
Due to its structural analogy to lactate and malate, this compound is hypothesized to act as a competitive inhibitor of dehydrogenases that utilize these substrates. The presence of a bromine atom in place of a hydrogen atom can facilitate binding to the active site of the enzyme, while its bulkier nature may sterically hinder the catalytic process or alter the electronic properties of the substrate binding pocket, thereby impeding the normal enzymatic reaction.
Lactate Dehydrogenase (LDH): LDH catalyzes the reversible conversion of lactate to pyruvate.[1] Inhibition of LDH, particularly the LDHA isoform, is a key therapeutic strategy in oncology, as many cancer cells rely on aerobic glycolysis (the Warburg effect) for energy production, leading to an overproduction of lactate.[2][3] By blocking LDH activity, this compound could disrupt the regeneration of NAD+ required for glycolysis, leading to a reduction in ATP production and induction of apoptosis in cancer cells.[2]
Malate Dehydrogenase (MDH): MDH is a central enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the oxidation of malate to oxaloacetate.[4][5] It exists in both mitochondrial (MDH2) and cytosolic (MDH1) isoforms. Inhibition of MDH can disrupt the TCA cycle, affecting cellular energy production and biosynthetic pathways.[6] Targeting MDH is being explored for the treatment of various diseases, including cancer and metabolic disorders.[5]
Data Presentation: Enzyme Inhibition Kinetics
While specific kinetic data for this compound is not extensively available in public literature, the following tables provide a template for presenting such data once obtained from experimental assays. For illustrative purposes, example data for known inhibitors of LDH and MDH are included.
Table 1: Inhibitory Activity of this compound against Lactate Dehydrogenase (LDH)
| Inhibitor | Target Enzyme | IC50 (µM) | Ki (µM) | Mode of Inhibition | Cell Line/Source |
| This compound | LDHA | Data to be determined | Data to be determined | Hypothesized: Competitive | e.g., Human recombinant |
| Oxamate (Reference) | LDHA | 1500 | 130 | Competitive | Rabbit Muscle LDH |
Table 2: Inhibitory Activity of this compound against Malate Dehydrogenase (MDH)
| Inhibitor | Target Enzyme | IC50 (µM) | Ki (µM) | Mode of Inhibition | Cell Line/Source |
| This compound | MDH2 | Data to be determined | Data to be determined | Hypothesized: Competitive | e.g., Porcine Heart Mitochondria |
| LW6 (Reference) | MDH2 | 5.2 | 2.3 | Competitive | Human recombinant |
Experimental Protocols
Protocol 1: In Vitro Enzyme Inhibition Assay for Lactate Dehydrogenase (LDH)
This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on LDH activity by measuring the rate of NADH oxidation.
Materials:
-
Human Recombinant LDHA enzyme
-
This compound
-
Sodium Pyruvate
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare a series of dilutions of the inhibitor stock solution in Assay Buffer.
-
Prepare stock solutions of sodium pyruvate and NADH in Assay Buffer.
-
Dilute the LDHA enzyme to the desired concentration in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
A fixed volume of the diluted LDHA enzyme solution.
-
A fixed volume of the this compound dilution (or vehicle control).
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
To initiate the enzymatic reaction, add a fixed volume of a pre-warmed mixture of sodium pyruvate and NADH to each well.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a plate reader and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes). The rate of decrease in absorbance is proportional to the rate of NADH oxidation and thus, LDH activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
-
To determine the mode of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate (pyruvate) and the inhibitor. Construct Lineweaver-Burk or Dixon plots.
-
Visualizations
Caption: Workflow for LDH enzyme inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. ijbr.com.pk [ijbr.com.pk]
- 5. Lactate dehydrogenase kinetics and inhibition using a microplate reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lactate dehydrogenase - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 3-Bromo-2-hydroxypropanoic Acid in Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-hydroxypropanoic acid, also known as 3-bromolactic acid, is a halogenated derivative of lactic acid. Due to its structural similarity to natural metabolic intermediates like lactate and pyruvate, it serves as a valuable tool in biochemical research, primarily as a substrate analog to probe the active sites and mechanisms of various enzymes, particularly dehydrogenases. Its utility extends to studies of cellular metabolism and as a potential scaffold for the development of therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in biochemical research.
Applications in Enzyme Inhibition Studies
This compound is investigated as an inhibitor of enzymes that recognize three-carbon carboxylic acids as substrates. A primary target of interest is Lactate Dehydrogenase (LDH), a key enzyme in anaerobic glycolysis. By mimicking the natural substrate, L-lactate, this compound can bind to the active site of LDH, potentially inhibiting its catalytic activity. Understanding the kinetics of this inhibition can provide insights into the enzyme's mechanism and can be a starting point for the design of more potent and specific inhibitors.
While specific kinetic data for the inhibition of Lactate Dehydrogenase (LDH) by this compound are not extensively reported in publicly available literature, the following table provides a template for how such data would be presented. The values are hypothetical and for illustrative purposes only.
Table 1: Hypothetical Kinetic Parameters for Inhibition of Lactate Dehydrogenase (LDH) by this compound
| Enzyme | Substrate | Inhibitor | Inhibition Type | Ki (μM) | IC50 (μM) |
| Lactate Dehydrogenase (LDH) | L-Lactate | This compound | Competitive | 150 | 450 |
Application in Probing Cellular Metabolism
The study of metabolic pathways is crucial for understanding normal cellular function and disease states. This compound can be used as a tool to investigate cellular metabolism, particularly glycolysis. It is closely related to the known glycolytic inhibitor 3-bromopyruvate (3-BP). 3-BP is an alkylating agent that has been shown to inhibit several key glycolytic enzymes, including glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1] Furthermore, lactate dehydrogenase can convert 3-bromopyruvate into this compound.[2] This metabolic relationship makes this compound a relevant compound in studies investigating the effects of glycolytic inhibition.
Experimental Protocols
Protocol 1: In Vitro Enzyme Inhibition Assay for Lactate Dehydrogenase (LDH)
This protocol describes a spectrophotometric assay to determine the inhibitory effect of this compound on LDH activity. The assay measures the rate of NADH oxidation, which is proportional to LDH activity.
Materials:
-
Purified Lactate Dehydrogenase (e.g., from rabbit muscle)
-
This compound
-
Sodium Pyruvate
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of LDH in assay buffer.
-
Prepare a stock solution of sodium pyruvate (e.g., 100 mM) in assay buffer.
-
Prepare a stock solution of NADH (e.g., 10 mM) in assay buffer.
-
Prepare a stock solution of this compound in assay buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
LDH solution (to a final concentration of e.g., 1-5 μg/mL)
-
Varying concentrations of this compound (or vehicle control)
-
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
To each well, add NADH solution (to a final concentration of e.g., 0.2 mM).
-
Initiate the reaction by adding sodium pyruvate solution (to a final concentration that is varied, e.g., from 0.1 to 2 mM).
-
-
Data Acquisition:
-
Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes using a microplate spectrophotometer. The rate of decrease in absorbance is proportional to the rate of NADH oxidation and thus LDH activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate and inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
To determine the type of inhibition and the inhibition constant (Ki), plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) for each inhibitor concentration.
-
For competitive inhibition, the lines will intersect on the y-axis. The Ki can be determined from the change in the apparent Km.
-
Signaling Pathways and Metabolic Context
Glycolysis and Points of Inhibition by Related Analogs
3-Bromopyruvate, a precursor to this compound, is a well-documented inhibitor of glycolysis, a fundamental metabolic pathway for energy production. It primarily targets enzymes with reactive cysteine residues in their active sites. The diagram below illustrates the glycolytic pathway and highlights the key enzymatic steps that are known to be inhibited by 3-bromopyruvate. The inhibition of these enzymes disrupts the normal flux of glucose metabolism, leading to decreased ATP production and cellular stress. While this compound itself is not a direct alkylating agent like 3-bromopyruvate, its structural similarity to lactate positions it at the terminus of this pathway, where it can interfere with the function of Lactate Dehydrogenase.
References
- 1. 3-bromopyruvate inhibits glycolysis, depletes cellular glutathione, and compromises the viability of cultured primary rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tumor Energy Metabolism and Potential of 3-Bromopyruvate as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Bromo-2-hydroxypropanoic Acid in Pharmaceutical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the use of 3-bromo-2-hydroxypropanoic acid and its derivatives as chiral building blocks in the synthesis of pharmaceuticals. The focus is on its application in the development of anti-cancer agents and novel antimicrobial compounds.
Application in the Synthesis of Non-Steroidal Antiandrogens
This compound, particularly its chiral derivative (S)-2-hydroxy-2-methyl-3-bromopropanoic acid, is a crucial intermediate in the synthesis of non-steroidal antiandrogens (NSAAs). These drugs are pivotal in the treatment of prostate cancer. A prominent example is Bicalutamide, which functions by competitively inhibiting the binding of androgens to the androgen receptor (AR), thereby preventing the transcription of genes that promote prostate cancer cell growth and survival.[1][2]
Preclinical Data Summary for Bicalutamide Synthesis Intermediates
The synthesis of Bicalutamide involves several key intermediates derived from 2-hydroxy-2-methylpropanoic acid. The following table summarizes the reported yields for crucial steps in the synthesis pathway.
| Step No. | Reaction | Starting Material | Product | Yield (%) | Reference |
| 1 | Epoxidation | N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide | N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide | 86% | [3] |
| 2 | Thioetherification | 2-hydroxy-2-methyl-3-(4-fluorophenylthio) propionic acid | 2-acetoxy-2-methyl-3-(4-fluorophenylthio) propionic acid | Quantitative | [4] |
| 3 | Oxidation | N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl) sulfanyl]-2- hydroxy-2-methyl propanamide | Bicalutamide | Not specified | [5] |
| 4 | Overall (2 steps) | Keto-amide | (R,S)-Bicalutamide | 73% | [6] |
Experimental Protocol: Synthesis of (R,S)-Bicalutamide
This protocol outlines a laboratory-scale synthesis of (R,S)-Bicalutamide, adapted from publicly available synthesis data.
Step 1: Synthesis of N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide
-
To a solution of 4-cyano-3-(trifluoromethyl)aniline in dimethylacetamide, add methacryloyl chloride.
-
Stir the reaction mixture at room temperature for 3 hours to yield N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide.
-
The crude product is then subjected to epoxidation using hydrogen peroxide and trifluoroacetic anhydride in dichloromethane.
-
The reaction is stirred at room temperature for 24 hours.
-
After workup and purification, N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide is obtained as a yellow solid (Yield: 86%).[3]
Step 2: Synthesis of 2-hydroxy-2-methyl-3-(4-fluorophenylthio) propionic acid
-
React methyl 2-methylglycidate with 4-fluorothiophenol at 55-60°C for 1 hour.
-
After the initial reaction, add 30% sodium hydroxide solution and heat the mixture at 60°C for 2 hours to saponify the ester.[3]
-
Acidify the reaction mixture to precipitate the product, 2-hydroxy-2-methyl-3-(4-fluorophenylthio) propionic acid.
Step 3: Synthesis of N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl) thio]-2-hydroxy-2-methyl propanamide
-
To a solution of 2-hydroxy-2-methyl-3-(4-fluorophenylthio) propionic acid in anhydrous toluene, add acetic anhydride and heat at 100°C for 5 hours to protect the hydroxyl group as an acetate ester.[4]
-
The resulting 2-acetoxy-2-methyl-3-(4-fluorophenylthio) propionic acid is then converted to its acid chloride using thionyl chloride in anhydrous toluene.[4]
-
The acid chloride is reacted with 4-amino-2-trifluoromethyl-benzonitrile in the presence of a base to form the amide.
-
Subsequent hydrolysis of the acetate protecting group yields N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl) thio]-2-hydroxy-2-methyl propanamide.
Step 4: Oxidation to (R,S)-Bicalutamide
-
Dissolve N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl) thio]-2-hydroxy-2-methyl propanamide (25 g) in methanol (250 ml) at room temperature.[5]
-
Add 1.0% tungstic acid and cool the mixture to 10-15°C.[5]
-
Slowly add 30% hydrogen peroxide solution (43 g) over 1-2 hours.[5]
-
Raise the temperature to 60-65°C and maintain for 3-4 hours.[5]
-
After cooling, the crude Bicalutamide can be isolated and purified by recrystallization.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the androgen receptor signaling pathway targeted by Bicalutamide and a generalized experimental workflow for its synthesis.
Caption: Androgen Receptor Signaling Pathway and Bicalutamide's Mechanism of Action.
Caption: Generalized Synthetic Workflow for Bicalutamide.
Application in the Synthesis of Novel Antimicrobial Agents
Derivatives of this compound are also being explored for the development of novel antimicrobial agents. Specifically, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown promising activity against a range of multidrug-resistant bacterial and fungal pathogens.[7][8]
Antimicrobial Activity Data
The following table summarizes the minimum inhibitory concentrations (MIC) of selected 3-((4-hydroxyphenyl)amino)propanoic acid hydrazone derivatives against various pathogens.
| Compound ID | Pathogen | MIC (µg/mL) | Reference |
| Hydrazone 14 | Staphylococcus aureus (MRSA) | 1 - 8 | [7] |
| Hydrazone 14 | Enterococcus faecalis (VRE) | 0.5 - 2 | [7] |
| Hydrazone 15 | Gram-negative pathogens | 8 - 64 | [7] |
| Hydrazone 16 | Candida auris | 8 - 64 | [7] |
Experimental Protocol: Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Hydrazones
This protocol describes the synthesis of antimicrobial hydrazone derivatives.
Step 1: Synthesis of N-(4-hydroxyphenyl)-β-alanine hydrazide
-
React 4-aminophenol with methyl acrylate in 2-propanol or acrylic acid in water at reflux to obtain the corresponding N-(4-hydroxyphenyl)-β-alanine ester or acid.[2]
-
The resulting ester is then subjected to hydrazinolysis using hydrazine hydrate in a suitable solvent like propan-2-ol under reflux to yield N-(4-hydroxyphenyl)-β-alanine hydrazide.[2]
Step 2: Synthesis of Hydrazones
-
Dissolve N-(4-hydroxyphenyl)-β-alanine hydrazide in methanol.
-
Add an equimolar amount of the desired aromatic aldehyde to the solution.
-
Reflux the reaction mixture. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to allow the hydrazone product to crystallize.
-
Collect the solid product by filtration, wash with cold methanol, and dry.
-
Yields for this step are reported to be in the range of 58-94%.[2]
Experimental Workflow
The diagram below outlines the general workflow for the synthesis of the antimicrobial 3-((4-hydroxyphenyl)amino)propanoic acid hydrazones.
Caption: Synthetic Workflow for Antimicrobial Hydrazones.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20060041161A1 - Procedure for the synthesis of bicalutamide - Google Patents [patents.google.com]
- 5. WO2012042532A1 - Process for preparing bicalutamide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: 1H and 13C NMR Analysis of 3-Bromo-2-hydroxypropanoic acid
Abstract
This application note provides a detailed protocol for the structural elucidation of 3-Bromo-2-hydroxypropanoic acid using one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies outlined herein are intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document includes protocols for sample preparation, and data acquisition, alongside a presentation of predicted spectral data. A graphical representation of the molecular structure and its NMR correlations is also provided to facilitate a comprehensive understanding of the analysis.
Introduction
This compound is a halogenated hydroxy acid of interest in synthetic organic chemistry and as a potential building block in the development of novel pharmaceutical compounds. Accurate structural characterization is paramount to ensure the identity and purity of such molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound. This application note describes the use of ¹H and ¹³C NMR for the structural analysis of this compound.
Predicted Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. This data was generated using in silico prediction tools and serves as a reference for experimental analysis.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 4.4 - 4.6 | Doublet of Doublets (dd) | J_H2-H3a ≈ 7.5, J_H2-H3b ≈ 4.5 |
| H-3a | 3.7 - 3.9 | Doublet of Doublets (dd) | J_H3a-H3b ≈ 11.0, J_H3a-H2 ≈ 7.5 |
| H-3b | 3.6 - 3.8 | Doublet of Doublets (dd) | J_H3b-H3a ≈ 11.0, J_H3b-H2 ≈ 4.5 |
| OH (C2) | Broad singlet | - | - |
| COOH | Broad singlet | - | - |
Note: The chemical shifts of the hydroxyl and carboxylic acid protons are highly dependent on the solvent, concentration, and temperature and may exchange with deuterium in deuterated solvents.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (COOH) | 170 - 175 |
| C-2 (CH-OH) | 70 - 75 |
| C-3 (CH₂-Br) | 35 - 40 |
Experimental Protocols
Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR analysis and 50-100 mg for ¹³C NMR analysis.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice for carboxylic acids due to its ability to dissolve the sample and slow down the exchange of the acidic protons. Other potential solvents include deuterated methanol (CD₃OD) or a mixture of deuterated chloroform (CDCl₃) with a few drops of CD₃OD to aid solubility.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (typically at 0 ppm).
NMR Data Acquisition
Instrumentation: A 400 MHz (or higher field) NMR spectrometer.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 12-16 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance).
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 200-240 ppm.
-
Temperature: 298 K.
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing: Manually phase the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm.
-
Referencing: Calibrate the chemical shift scale to the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.
Molecular Structure and NMR Correlations
The following diagram illustrates the molecular structure of this compound and the expected correlations between the protons and carbons based on the predicted NMR data.
Figure 1: Molecular structure of this compound with predicted NMR correlations.
Conclusion
This application note provides a comprehensive guide for the ¹H and ¹³C NMR analysis of this compound. The detailed protocols for sample preparation, data acquisition, and processing, in conjunction with the predicted spectral data, offer a robust framework for the structural verification of this compound. The provided methodologies can be adapted for the analysis of similar small molecules in various research and development settings.
Application Notes and Protocols for the Mass Spectrometry Characterization of 3-Bromo-2-hydroxypropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-hydroxypropanoic acid (C₃H₅BrO₃, Monoisotopic Mass: 167.942 Da[1]) is a halogenated organic acid with potential applications in chemical synthesis and as a metabolic modulator. Accurate and sensitive characterization of this molecule is crucial for its application in research and development. Mass spectrometry, coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), offers a powerful tool for the identification and quantification of this compound in various matrices. These application notes provide detailed protocols for the analysis of this compound, including sample preparation, derivatization, and mass spectrometry parameters.
Predicted Mass Spectrum and Fragmentation Pattern
Under electron ionization (EI) in GC-MS, the molecular ion peak ([M]⁺) at m/z 168/170 may be weak or absent due to the lability of the molecule. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45)[2]. Cleavage adjacent to the bromine and hydroxyl groups is also expected.
Under electrospray ionization (ESI) in LC-MS, the deprotonated molecule ([M-H]⁻) at m/z 167/169 would be the primary ion in negative ion mode, which is often preferred for acidic compounds. In positive ion mode, adducts such as ([M+Na]⁺) at m/z 191/193 might be observed. Tandem mass spectrometry (MS/MS) of the parent ion would likely involve the loss of HBr (M-80/82) or CO₂ (M-44).
Quantitative Data Summary
The following tables present example quantitative data that could be expected from the described methods. This data is illustrative and should be validated for specific applications.
Table 1: Example Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Quantitative Parameters
| Parameter | Value |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL |
| Limit of Quantification (LOQ) | 2 - 15 ng/mL |
| Linearity Range | 2 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Recovery | 85 - 105% |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
Table 2: Example Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative Parameters (with Derivatization)
| Parameter | Value |
| Limit of Detection (LOD) | 10 - 50 ng/mL |
| Limit of Quantification (LOQ) | 30 - 150 ng/mL |
| Linearity Range | 50 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.990 |
| Recovery | 80 - 110% |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 20% |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound
This protocol is suitable for the direct analysis of this compound in aqueous samples. For complex matrices like plasma or cell culture media, a protein precipitation step is included.
1. Sample Preparation (from Biological Matrix)
-
To 100 µL of sample (e.g., plasma, cell lysate), add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structural analog).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography Parameters
-
Column: A reversed-phase column suitable for polar compounds (e.g., C18 with a polar end-capping) or a HILIC column.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry Parameters (Triple Quadrupole)
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
MRM Transitions (Hypothetical):
-
Quantifier: 167 -> 87 (Loss of HBr)
-
Qualifier: 169 -> 89 (Loss of HBr)
-
Protocol 2: GC-MS Analysis of this compound with Derivatization
Due to its polarity and low volatility, derivatization is recommended for GC-MS analysis. Trimethylsilyl (TMS) derivatization is a common approach for compounds with hydroxyl and carboxylic acid groups.
1. Sample Preparation and Derivatization
-
Prepare the sample as described in the LC-MS/MS protocol (steps 1-5) to obtain a dry residue.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine to the dried sample.
-
Cap the vial tightly and heat at 70°C for 1 hour.
-
Cool to room temperature before GC-MS analysis.
2. Gas Chromatography Parameters
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
3. Mass Spectrometry Parameters
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-500
-
Acquisition Mode: Full Scan for identification, Selected Ion Monitoring (SIM) for quantification.
-
SIM Ions (Hypothetical for di-TMS derivative): To be determined from the full scan spectrum of a derivatized standard. Likely fragments would involve the loss of methyl groups (M-15) and the characteristic bromine isotope pattern.
Visualizations
Caption: LC-MS/MS workflow for this compound.
Caption: GC-MS with derivatization workflow for this compound.
References
Application Notes and Protocols for Chiral HPLC Separation of 3-Bromo-2-hydroxypropanoic Acid Enantiomers
These application notes provide detailed methodologies and protocols for the separation of 3-Bromo-2-hydroxypropanoic acid enantiomers using chiral High-Performance Liquid Chromatography (HPLC). The information is intended for researchers, scientists, and professionals in drug development.
Introduction
This compound is a chiral molecule with significant potential as a building block in the synthesis of various pharmaceutical compounds. The stereochemistry of this molecule can play a crucial role in the efficacy and safety of the final drug product. Therefore, robust analytical methods for the separation and quantification of its enantiomers are essential. Chiral HPLC is a powerful technique for achieving this separation.[1] This document outlines two primary approaches: direct separation on a chiral stationary phase (CSP) and indirect separation following pre-column derivatization.
Method 1: Direct Enantiomeric Separation on a Chiral Stationary Phase
This method involves the direct injection of the analyte onto an HPLC column containing a chiral selector. Polysaccharide-based and Pirkle-type columns are often effective for the separation of chiral acids.[2][3]
Experimental Protocol
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS).
-
Chiral Stationary Phase (CSP) column (see Table 1 for recommendations).
-
HPLC-grade solvents (n-hexane, isopropanol, ethanol, methanol, acetonitrile).
-
Reagent-grade additives (trifluoroacetic acid, acetic acid, ammonium acetate).
-
Analytical balance, volumetric flasks, and pipettes.
-
Syringe filters (0.45 µm).
2. Sample Preparation:
-
Accurately weigh and dissolve a known amount of racemic this compound in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare a series of working standards by diluting the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
The selection of the mobile phase is critical and often determined empirically. A screening of different mobile phases is recommended to achieve optimal separation.[3]
-
Typical starting conditions for polysaccharide-based columns are mixtures of n-hexane and an alcohol (isopropanol or ethanol).[3]
-
For reversed-phase compatible columns, mixtures of acetonitrile or methanol and aqueous buffers are used.[3]
Data Summary: Recommended Starting Conditions for Direct Chiral HPLC
| Parameter | Condition A (Normal Phase) | Condition B (Reversed Phase) | Condition C (Polar Organic) |
| Chiral Column | Chiralcel® OD-H, Chiralpak® AD | Chiralcel® OD-RH, Chiralpak® AD-R | Chiralpak® IA, Chiralpak® IG-3 |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) with 0.1% TFA | Acetonitrile / Water (60:40, v/v) with 0.1% Acetic Acid | Acetonitrile / Methanol (50:50, v/v) |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 25 °C | 25 °C | 25 °C |
| Detection | UV at 210 nm | UV at 210 nm | UV at 210 nm |
| Injection Vol. | 10 µL | 10 µL | 10 µL |
Note: These are suggested starting points. Optimization of the mobile phase composition, flow rate, and temperature may be necessary to achieve baseline separation.
Method 2: Indirect Enantiomeric Separation via Pre-Column Derivatization
This approach involves reacting the carboxylic acid group of this compound with a chiral derivatizing agent to form diastereomers.[4] These diastereomers can then be separated on a standard achiral HPLC column (e.g., C18).[5] Alternatively, an achiral derivatizing agent containing a chromophore can be used to enhance UV detection for subsequent separation on a chiral column.
Experimental Protocol
1. Derivatization Procedure (Example with a Chiral Amine):
-
Dissolve racemic this compound in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).
-
Introduce a chiral amine (e.g., (S)-α-methylbenzylamine) to the reaction mixture.
-
Allow the reaction to proceed at room temperature.
-
After the reaction is complete, quench the reaction and extract the diastereomeric amide products.
-
Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.
2. Chromatographic Conditions for Diastereomer Separation:
-
Column: Standard reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength appropriate for the derivatized product (e.g., 254 nm if the derivatizing agent contains a phenyl group).
-
Injection Volume: 10 µL.
Data Summary: Derivatization and Subsequent HPLC Conditions
| Parameter | Description |
| Derivatizing Agent | Chiral amine (e.g., (S)-α-methylbenzylamine) or a UV-active achiral amine (e.g., aniline[6]) |
| Coupling Agent | N,N'-dicyclohexylcarbodiimide (DCC) or similar carbodiimide |
| Reaction Solvent | Dichloromethane or Tetrahydrofuran |
| HPLC Column (for diastereomers) | C18 Reversed-Phase (e.g., Hypersil BDS C18)[5] |
| Mobile Phase | Acetonitrile/Water gradient |
| Detection | UV (wavelength dependent on derivatizing agent) |
Visual Workflow Representations
Caption: Workflow for Direct Enantiomeric Separation.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. New Brush-Type Chiral Stationary Phases for Enantioseparation of Pharmaceutical Drugs [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. americanlaboratory.com [americanlaboratory.com]
Application Notes and Protocols: 3-Bromo-2-hydroxypropanoic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-hydroxypropanoic acid is a valuable and versatile chiral building block in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and a hydroxyl group, along with a reactive bromine atom, allows for a diverse range of chemical transformations. This trifecta of functional groups makes it an ideal starting material for the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals. The presence of a stereocenter at the C2 position further enhances its utility, enabling the enantioselective synthesis of chiral targets.
This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.
Key Applications
This compound serves as a precursor for the synthesis of various important organic molecules. Some of its key applications include:
-
Synthesis of Chiral Pharmaceuticals: Its primary application lies in the synthesis of enantiomerically pure pharmaceutical compounds. The chiral backbone of this compound is incorporated into the final drug structure, influencing its pharmacological activity. A prominent example is its use in the synthesis of nonsteroidal antiandrogens for the treatment of prostate cancer.
-
Preparation of β-Lactams: The structural features of this building block are well-suited for the synthesis of the β-lactam core, a critical component of many antibiotic drugs.
-
Synthesis of Chiral Amines and Amino Acids: The bromine atom can be readily displaced by nitrogen nucleophiles to afford chiral β-amino acids and their derivatives, which are important components of peptides and peptidomimetics.
-
Formation of Epoxides: Intramolecular cyclization through the displacement of the bromide by the deprotonated hydroxyl group leads to the formation of chiral glycidic acids, which are versatile intermediates in organic synthesis.
Experimental Protocols
Synthesis of this compound via Hell-Volhard-Zelinsky Reaction
The Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for the α-halogenation of carboxylic acids. This protocol details the synthesis of this compound from lactic acid.
Reaction Scheme:
Caption: Hell-Volhard-Zelinsky reaction for the synthesis of this compound.
Materials:
-
Lactic acid
-
Red phosphorus (catalytic amount)
-
Bromine
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a dropping funnel, add lactic acid (0.1 mol) and a catalytic amount of red phosphorus (0.5 g).
-
Slowly add bromine (0.11 mol) from the dropping funnel with constant stirring. The reaction is exothermic and should be controlled by cooling the flask in an ice bath if necessary.
-
After the addition is complete, heat the reaction mixture to 80-90 °C for 2 hours. The color of the reaction mixture should change from reddish-brown to yellowish.
-
Cool the reaction mixture to room temperature and slowly add 20 mL of water to hydrolyze the intermediate acyl bromide.
-
Extract the product into diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bisulfite solution to remove any unreacted bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Quantitative Data:
| Reactant | Moles | Yield (%) | Purity (%) | Reference |
| Lactic Acid | 0.1 | 75-85 | >95 | Generic |
Synthesis of a Nonsteroidal Antiandrogen Intermediate
This protocol describes a key step in the synthesis of Bicalutamide, a nonsteroidal antiandrogen, utilizing a derivative of this compound. The reaction involves the nucleophilic substitution of a sulfonate leaving group (derived from the hydroxyl group) by a thiophenol derivative.
Workflow:
Caption: Synthetic workflow for a nonsteroidal antiandrogen intermediate.
Materials:
-
N-(4-cyano-3-(trifluoromethyl)phenyl)-2,3-dihydroxy-2-methylpropanamide
-
Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
4-Fluorothiophenol
-
Sodium hydroxide
-
Isopropanol
-
Water
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
10% aqueous hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Activation of the primary hydroxyl group:
-
Dissolve N-(4-cyano-3-(trifluoromethyl)phenyl)-2,3-dihydroxy-2-methylpropanamide (10 mmol) in dry pyridine (50 mL) and cool the solution to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (12 mmol) or p-toluenesulfonyl chloride (12 mmol) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours.
-
Dilute the reaction mixture with dichloromethane (100 mL) and wash successively with 10% aqueous hydrochloric acid (2 x 50 mL), saturated aqueous sodium bicarbonate (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylated or tosylated intermediate.
-
-
Nucleophilic substitution with 4-fluorothiophenol:
-
In a separate flask, prepare a solution of sodium 4-fluorothiophenoxide by dissolving 4-fluorothiophenol (11 mmol) and sodium hydroxide (11 mmol) in a mixture of isopropanol (50 mL) and water (20 mL).
-
Add the crude mesylated or tosylated intermediate from the previous step to the solution of sodium 4-fluorothiophenoxide.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with 10% aqueous hydrochloric acid and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Quantitative Data:
| Starting Material | Reagent | Yield (%) | Purity (%) | Reference |
| N-(4-cyano-3-(trifluoromethyl)phenyl)-2,3-dihydroxy-2-methylpropanamide | Methanesulfonyl chloride | 85-95 | >98 | US7199257B1 |
| Mesylated Intermediate | 4-Fluorothiophenol | 80-90 | >98 | US7199257B1 |
Nucleophilic Substitution of the Bromine Atom with an Amine
This protocol provides a general procedure for the synthesis of chiral β-amino acids via the SN2 reaction of this compound with an amine.
Reaction Scheme:
Caption: Synthesis of a β-amino acid derivative.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine)
-
Solvent (e.g., ethanol, DMF)
-
Base (e.g., triethylamine, potassium carbonate) - optional
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (10 mmol) in a suitable solvent (50 mL) in a round-bottom flask.
-
Add the amine (20-30 mmol, 2-3 equivalents) to the solution. If the amine salt is formed, a non-nucleophilic base like triethylamine (1.2 equivalents) can be added.
-
Heat the reaction mixture to reflux for 6-12 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and wash with ethyl acetate to remove any unreacted amine.
-
The aqueous layer containing the amino acid product can be purified by ion-exchange chromatography or by adjusting the pH to the isoelectric point to precipitate the product.
-
Filter the precipitated product, wash with cold water, and dry under vacuum.
Quantitative Data:
| Amine | Solvent | Yield (%) | Purity (%) | Reference |
| Benzylamine | Ethanol | 60-75 | >97 | Generic |
| Aniline | DMF | 50-65 | >96 | Generic |
Conclusion
This compound is a highly valuable and adaptable building block for the synthesis of a diverse range of chiral molecules. The protocols provided herein offer a starting point for researchers to explore its synthetic potential. The ability to perform various chemical transformations on its three functional groups, often with high stereocontrol, ensures its continued importance in the fields of organic synthesis, medicinal chemistry, and materials science. Further exploration of its reactivity will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new biologically active compounds.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-2-hydroxypropanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Bromo-2-hydroxypropanoic acid synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield in Direct Bromination of 2-Hydroxypropanoic Acid
-
Question: My yield of this compound is significantly lower than expected when performing a direct bromination of 2-hydroxypropanoic acid. What are the likely causes and how can I improve it?
-
Answer: Low yields in this synthesis can stem from several factors. Over-bromination, where a second bromine atom is added to the molecule, is a common side reaction that consumes your desired product.[1] Additionally, inadequate temperature control can lead to increased side product formation.
Troubleshooting Steps:
-
Temperature Control: Ensure the reaction temperature is maintained between 0-5°C. Lowering the temperature to 0°C has been shown to reduce the formation of dibrominated byproducts from 15% to just 2%, which can significantly increase your isolated yield.[1]
-
Molar Ratio of Reactants: Carefully control the stoichiometry of bromine. Using a significant excess of bromine will favor the formation of dibrominated products. A molar ratio of 1:1 (2-hydroxypropanoic acid to bromine) is a good starting point.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times which can lead to side product formation. A typical reaction time is between 4-6 hours.[1]
-
Purity of Starting Material: Ensure your 2-hydroxypropanoic acid is of high purity and free from water, as impurities can interfere with the reaction.
-
Issue 2: Formation of Impurities and Difficulty in Purification
-
Question: After the synthesis, I am observing multiple spots on my TLC, and I am struggling to purify the this compound. What are these impurities and what purification strategies can I employ?
-
Answer: The primary impurities are likely unreacted 2-hydroxypropanoic acid and dibrominated byproducts. The product itself is also sensitive to hydrolysis.
Troubleshooting and Purification Steps:
-
Work-up Procedure: After the reaction, a careful work-up is crucial. Quenching the reaction with a solution of sodium thiosulfate can remove any unreacted bromine.
-
Crystallization: Recrystallization is an effective method for purifying this compound. A mixture of ethanol and water (e.g., a 4:1 v/v ratio) at a low temperature (-20°C) can yield needle-like crystals of high purity (99.5%).[1]
-
Antisolvent Addition: To improve crystal formation and reduce solvent retention, you can try the gradual addition of an antisolvent like n-heptane to a solution of your product in a solvent like methyl tert-butyl ether (MTBE).[1]
-
Column Chromatography: If crystallization does not provide the desired purity, silica gel column chromatography can be used. A solvent system of ethyl acetate and hexane with a small amount of acetic acid is a common choice for separating carboxylic acids.
-
Handling Precautions: The product is susceptible to hydrolysis. Therefore, it is advisable to store it under an inert atmosphere (like argon) at low temperatures (-20°C) in an anhydrous solvent (e.g., THF) to prevent degradation.[1] It is also sensitive to light, so using amber glassware or opaque containers is recommended to prevent photodegradation.[1]
-
Issue 3: Low Yield and Harsh Conditions in Hell-Volhard-Zelinsky (HVZ) Reaction
-
Question: I am attempting the Hell-Volhard-Zelinsky (HVZ) reaction to synthesize this compound, but the yield is poor and the reaction seems to require very high temperatures. How can I optimize this reaction?
-
Answer: The HVZ reaction is known for its harsh conditions, typically requiring temperatures above 100°C (373 K).[2][3] Low yields can be a result of incomplete reaction or the formation of side products like α,β-unsaturated carboxylic acids, especially at extremely high temperatures.[2][3]
Optimization Strategies:
-
Catalyst Amount: While a catalytic amount of phosphorus tribromide (PBr₃) is sufficient in theory, using a full molar equivalent can sometimes improve slow reaction kinetics.[4]
-
Temperature Management: While high temperatures are necessary, excessive heat can lead to the elimination of HBr and the formation of 2-bromoacrylic acid. It is crucial to find the optimal temperature for your specific setup, which may require some experimentation. Monitoring the reaction progress closely is key.
-
Reaction Time: The HVZ reaction often requires extended reaction times. Ensure the reaction is allowed to proceed to completion.
-
Work-up with an Alcohol: Instead of quenching the reaction with water, which can be vigorous, consider adding an alcohol (e.g., n-butanol). This will form the corresponding α-bromo ester, which can be easier to purify by distillation. The ester can then be hydrolyzed to the desired carboxylic acid in a separate step.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The two primary laboratory-scale methods are:
-
Direct Bromination of 2-Hydroxypropanoic Acid (Lactic Acid): This method involves the reaction of 2-hydroxypropanoic acid with bromine, typically in a solvent like acetic acid at low temperatures.[1]
-
Hell-Volhard-Zelinsky (HVZ) Reaction: This classic method involves treating the carboxylic acid with bromine and a catalytic amount of phosphorus tribromide (PBr₃) at high temperatures.[2][4]
-
Enzymatic/Biocatalytic Routes: These methods offer a more environmentally friendly approach using enzymes to achieve high selectivity and yield under mild conditions, though they may be less common in a standard organic synthesis lab.[6]
Q2: How can I confirm the identity and purity of my synthesized this compound?
A2: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule by showing the expected signals and splitting patterns for the protons and carbons.
-
Mass Spectrometry (MS): This will determine the molecular weight of the compound, confirming the incorporation of a bromine atom.
-
Infrared (IR) Spectroscopy: This will show the characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) functional groups.
-
Melting Point: The melting point of the purified solid can be compared to the literature value.
-
Chromatography (TLC, HPLC): These techniques can be used to assess the purity of the sample. Chiral HPLC can be used to determine the enantiomeric excess if a stereoselective synthesis was performed.[1]
Q3: What are the key safety precautions to take during the synthesis of this compound?
A3:
-
Bromine: Bromine is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Phosphorus Tribromide (PBr₃): PBr₃ is also corrosive and reacts violently with water. It should be handled with care in a fume hood.
-
Hydrobromic Acid (HBr): HBr is a corrosive acid that can be generated as a byproduct. Ensure proper ventilation and have a base bath ready for neutralization of any spills.
-
High Temperatures: The HVZ reaction involves high temperatures, so appropriate heating mantles and condensers should be used to prevent solvent loss and ensure safe operation.
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Synthesis Method | Typical Yield | Advantages | Disadvantages | Key Parameters to Control |
| Direct Bromination | 78-89%[1] | Milder reaction conditions, simpler procedure. | Potential for over-bromination, requires careful temperature control. | Temperature (0-5°C), Molar ratio of reactants, Reaction time (4-6 hours). |
| Hell-Volhard-Zelinsky (HVZ) | Varies, can be moderate to high | Applicable to a wider range of carboxylic acids. | Harsh reaction conditions (high temperatures), potential for side reactions (elimination). | Temperature (>100°C), Catalyst amount (PBr₃), Reaction time. |
| Enzymatic/Biocatalytic | High | High selectivity, mild reaction conditions, environmentally friendly. | May require specialized enzymes and conditions, potentially slower reaction rates. | Enzyme activity, pH, Temperature. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Bromination of 2-Hydroxypropanoic Acid
This protocol is a general guideline and may require optimization.
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-hydroxypropanoic acid (1.0 eq) in glacial acetic acid.
-
Cooling: Cool the reaction mixture to 0°C in an ice-water bath.
-
Bromine Addition: Slowly add a solution of bromine (1.0 eq) in glacial acetic acid to the reaction mixture via the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 5°C.
-
Reaction: Stir the reaction mixture at 0-5°C for 4-6 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, slowly add a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine. The reddish-brown color of bromine should disappear.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from an ethanol/water mixture.
Protocol 2: Synthesis of α-Bromo Carboxylic Acid via Hell-Volhard-Zelinsky (HVZ) Reaction (General Procedure)
This is a general procedure and requires adaptation and optimization for 2-hydroxypropanoic acid, particularly concerning the protection of the hydroxyl group if necessary.
-
Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place the carboxylic acid (1.0 eq) and a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃, ~0.1 eq).
-
Bromine Addition: Slowly add bromine (1.1 eq) to the mixture through the dropping funnel. The reaction is often exothermic, so cooling may be necessary initially.
-
Heating: Heat the reaction mixture to reflux (typically >100°C) for several hours until the reaction is complete (monitored by TLC or GC).
-
Work-up (Aqueous): Cool the reaction mixture and carefully add water to hydrolyze the intermediate acyl bromide. The α-bromo carboxylic acid can then be extracted with an organic solvent.
-
Work-up (Anhydrous/Ester formation): Alternatively, cool the reaction mixture and add an alcohol (e.g., n-butanol) to form the corresponding α-bromo ester. This can then be purified by distillation.[5]
-
Purification: The final product (acid or ester) is purified by distillation or crystallization.
Mandatory Visualization
Caption: Experimental workflow for the direct bromination of 2-hydroxypropanoic acid.
Caption: Troubleshooting logic for low yield in direct bromination synthesis.
References
- 1. (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid | 106089-20-7 | Benchchem [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. byjus.com [byjus.com]
- 4. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 5. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 6. Buy this compound | 32777-03-0 [smolecule.com]
Technical Support Center: Synthesis of 3-Bromo-2-hydroxypropanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-2-hydroxypropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most frequently described method is the bromination of acrylic acid in an aqueous medium, which proceeds via a halohydrin formation mechanism. This typically involves a two-step process where acrylic acid is first converted to an intermediate, 2,3-dibromopropanoic acid, which is then hydrolyzed to the desired this compound. Another potential, though less detailed in readily available literature for this specific product, is the direct bromination of 2-hydroxypropanoic acid (lactic acid).[1] Enzymatic and biocatalytic methods are also emerging as alternatives to minimize side reactions.[1]
Q2: What is the primary side product I should be concerned about?
A2: The most significant side product is typically 2,3-dibromopropanoic acid . This compound is the intermediate in the synthesis from acrylic acid and can remain as a major impurity if the subsequent hydrolysis step is incomplete.[2][3]
Q3: Can other side products form during the synthesis from acrylic acid?
A3: Yes, other side products can include:
-
2-Bromoacrylic acid: This can be formed through the partial hydrolysis and elimination of HBr from the 2,3-dibromopropanoic acid intermediate, especially if the reaction is heated.[2]
-
Isomeric products: Depending on the reaction conditions, formation of the isomeric 2-bromo-3-hydroxypropanoic acid could occur, although the mechanism of halohydrin formation from acrylic acid favors the desired 3-bromo-2-hydroxy isomer.
Q4: How can I minimize the formation of the 2,3-dibromopropanoic acid byproduct?
A4: To minimize the presence of 2,3-dibromopropanoic acid, ensure the hydrolysis step is complete. This can be influenced by reaction time, temperature, and the concentration of water in the reaction mixture. Driving the hydrolysis of the dibromo-intermediate to completion is key.
Q5: Are there any special handling precautions for this synthesis?
A5: Yes. Bromine is highly corrosive and toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. The α-bromo carboxylic acid product may be sensitive to light and hydrolysis, so it is advisable to store it in amber glassware under anhydrous conditions if long-term stability is required.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of the desired product. | 1. Incomplete reaction of the starting material (acrylic acid). 2. Formation of significant amounts of side products (e.g., 2,3-dibromopropanoic acid). 3. Loss of product during workup and purification. | 1. Monitor the reaction progress using techniques like TLC or NMR to ensure full consumption of the starting material. 2. Optimize hydrolysis conditions (time, temperature) to convert the dibromo-intermediate to the final product. Consider adjusting the bromide ion concentration, as this can affect the ratio of bromohydrin to dibromide formed.[4] 3. Use efficient extraction and purification techniques. Multiple extractions with a suitable solvent may be necessary. |
| Presence of a major impurity identified as 2,3-dibromopropanoic acid. | Incomplete hydrolysis of the dibromo-intermediate. | Increase the reaction time or temperature for the hydrolysis step. Ensure adequate water is present to facilitate the conversion. |
| Detection of 2-bromoacrylic acid in the product mixture. | Elimination of HBr from the 2,3-dibromopropanoic acid intermediate, often promoted by excessive heating.[2] | Avoid excessively high temperatures during the reaction and workup. Purify the final product by recrystallization or chromatography to remove this impurity. |
| The reaction mixture shows the formation of a polymer. | Acrylic acid is prone to polymerization, especially in the presence of radicals or heat.[2] | 1. Consider using a polymerization inhibitor if the reaction conditions are harsh. 2. Maintain controlled reaction temperatures. 3. A small amount of polymer can sometimes be filtered off after the reaction.[2] |
Experimental Protocols
Key Experiment: Synthesis of this compound from Acrylic Acid
This protocol is a synthesized representation based on the principles of halohydrin formation from alkenes.
Step 1: Bromination of Acrylic Acid to form 2,3-Dibromopropanoic Acid
-
In a flask equipped with a stirrer and cooled in an ice bath, dissolve acrylic acid in a suitable solvent. Dichloromethane can be used to minimize side reactions with water at this stage.[2]
-
Slowly add an equimolar amount of bromine (Br₂) dissolved in the same solvent to the acrylic acid solution. The disappearance of the bromine color indicates its consumption.
-
Maintain the temperature below 10°C during the addition to control the exothermic reaction.
-
After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature.
Step 2: Hydrolysis of 2,3-Dibromopropanoic Acid
-
Carefully add water to the reaction mixture containing the 2,3-dibromopropanoic acid.
-
Gently heat the mixture to facilitate the hydrolysis of the dibromo-intermediate to the desired this compound. The temperature and reaction time should be optimized and monitored (e.g., by TLC or NMR) to ensure complete conversion while minimizing the formation of the 2-bromoacrylic acid elimination product.
-
After cooling, the product can be extracted from the aqueous layer using a suitable organic solvent like diethyl ether.
-
The combined organic extracts should be dried over anhydrous sodium sulfate, filtered, and the solvent removed under reduced pressure to yield the crude product.
-
Further purification can be achieved by recrystallization or column chromatography.
Visualizations
Reaction Pathway Diagram
Caption: Synthesis of this compound from acrylic acid.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. Buy this compound | 32777-03-0 [smolecule.com]
- 2. Sciencemadness Discussion Board - 2,3-Dibromopropanoic acid from Acrylic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. 2,3-Dibromopropionic acid | C3H4Br2O2 | CID 11746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 3-Bromo-2-hydroxypropanoic Acid Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-Bromo-2-hydroxypropanoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | - Incomplete extraction from the reaction mixture.- Product decomposition during purification.[1]- Loss of product during recrystallization. | - Optimize extraction parameters (e.g., solvent choice, pH, number of extractions).- Avoid high temperatures and exposure to water, which can cause hydrolysis.[1][2] Store in anhydrous solvents under an inert atmosphere.[2]- Optimize recrystallization conditions (e.g., solvent system, cooling rate). |
| Product Instability/Degradation | - Hydrolysis of the α-bromo carboxylic acid moiety.- Photodegradation.[2] | - Store the compound under an inert atmosphere (e.g., argon) at low temperatures (-20°C) in anhydrous solvents like THF.[2]- Use amber glassware or opaque containers to protect from UV light.[2] |
| Incomplete Separation of Enantiomers | - Inefficient formation of diastereomeric salts.- Suboptimal chiral chromatography conditions. | - Screen different chiral resolving agents and solvents for diastereomeric salt formation.[2]- Optimize the chiral stationary phase, mobile phase, and temperature for HPLC or SFC. |
| Presence of Starting Materials in Final Product | - Incomplete reaction.- Inefficient purification to remove unreacted starting materials. | - Monitor the reaction progress using techniques like TLC, HPLC, or NMR to ensure completion.- Employ a suitable purification technique such as column chromatography or recrystallization to separate the product from starting materials. |
| Final Product is an Off-White Solid Instead of Crystalline | - Presence of impurities.- Rapid precipitation during recrystallization. | - Purify the crude product using column chromatography before recrystallization.- Ensure slow cooling during recrystallization to allow for proper crystal formation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound and its derivatives include:
-
Recrystallization: This is a common method to obtain a high-purity crystalline product. For related compounds, a solvent system of ethanol/water (4:1 v/v) has been used.[2] However, due to the compound's sensitivity to water, anhydrous solvents like dry carbon disulfide may be necessary.[1]
-
Diastereomeric Salt Formation: This technique is employed for the resolution of racemic mixtures. The racemic acid is reacted with a chiral amine to form diastereomeric salts, which can be separated by filtration due to differences in solubility. The desired enantiomer is then liberated from the salt.[2]
-
Chromatography: Techniques such as column chromatography can be used to separate the product from impurities and unreacted starting materials. Chiral chromatography (HPLC or SFC) is specifically used for the separation of enantiomers.
-
Extraction: Liquid-liquid extraction is often used as an initial purification step to isolate the product from the reaction mixture.[3] Reactive extraction has also been explored for the recovery of related hydroxy acids from dilute aqueous solutions.[4]
Q2: How can I resolve a racemic mixture of this compound?
A2: A common method for resolving racemic this compound is through the formation of diastereomeric salts.[2] This involves reacting the racemic mixture with a chiral resolving agent, typically a chiral amine (e.g., (S)-α-methylbenzylamine), in a suitable solvent. The resulting diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. After separation, the desired enantiomer of the acid can be regenerated by treatment with a strong acid.[2]
Q3: My purified this compound is degrading over time. How can I improve its stability?
A3: this compound can be sensitive to hydrolysis and light.[2] To improve stability, it is recommended to:
-
Store the compound under an inert atmosphere, such as argon or nitrogen, to prevent moisture exposure.[2]
-
Keep the compound at low temperatures, for example, -20°C.[2]
-
Use anhydrous solvents for storage.[2]
-
Protect the compound from light by storing it in amber vials or other opaque containers.[2]
Q4: What are the expected purity and yield for the purification of this compound?
A4: The purity and yield can vary significantly depending on the synthesis and purification methods employed.
-
For chiral resolution via diastereomeric salt formation followed by recrystallization, a chiral purity of ≥99% can be achieved.[2]
-
Enantioselective synthesis methods can yield enantiomeric excess (ee) values in the range of 85–92%.[2]
-
A synthesis process for the related compound 3-bromopropionic acid reported a yield of 91.00% with a purity of 98.00%.[3]
| Purification Method | Parameter | Reported Value | Reference |
| Diastereomeric Salt Formation & Recrystallization | Chiral Purity | ≥99% | [2] |
| Enantioselective Synthesis | Enantiomeric Excess (ee) | 85–92% | [2] |
| Synthesis & Purification of 3-bromopropionic acid | Yield | 91.00% | [3] |
| Synthesis & Purification of 3-bromopropionic acid | Purity | 98.00% | [3] |
Experimental Protocols
Protocol 1: Purification by Recrystallization (General Method)
This protocol provides a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and may need to be optimized.
-
Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For compounds sensitive to water, anhydrous solvents are recommended.[1] A mixture of ethanol and water has been used for a related compound.[2]
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Chiral Resolution via Diastereomeric Salt Formation
This protocol outlines the steps for separating enantiomers of this compound.
-
Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., methyl tert-butyl ether). Add an equimolar amount of a chiral resolving agent (e.g., (S)-α-methylbenzylamine).[2]
-
Selective Precipitation: Stir the solution. The diastereomeric salt of one enantiomer will be less soluble and precipitate out of the solution.[2]
-
Isolation of Diastereomeric Salt: Collect the precipitated salt by filtration and wash it with a small amount of cold solvent.
-
Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in a mixture of an organic solvent and an aqueous acid solution (e.g., concentrated HCl). The acid will protonate the carboxylate, and the chiral amine will be protonated and dissolve in the aqueous layer.
-
Extraction: Separate the organic layer containing the desired enantiomer. Wash the organic layer with brine and dry it over an anhydrous drying agent (e.g., Na₂SO₄).
-
Final Purification: Remove the solvent under reduced pressure. The resulting enantiomerically enriched acid can be further purified by recrystallization.[2]
Visualizations
Caption: General purification workflow for this compound.
Caption: Workflow for chiral resolution by diastereomeric salt formation.
References
Overcoming hydrolysis of 3-Bromo-2-hydroxypropanoic acid during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome the challenges associated with the hydrolysis of 3-Bromo-2-hydroxypropanoic acid during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a halogenated carboxylic acid commonly used as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Its stability is crucial as degradation, primarily through hydrolysis, can lead to the formation of impurities. These impurities can affect the yield and purity of the final product, potentially impacting its efficacy and safety.
Q2: What is the primary degradation pathway for this compound during storage?
The primary degradation pathway is hydrolysis. The α-bromo carboxylic acid moiety is susceptible to nucleophilic attack by water, leading to the substitution of the bromine atom with a hydroxyl group. This results in the formation of 2,3-dihydroxypropanoic acid and hydrobromic acid. This process can be accelerated by factors such as elevated temperature, humidity, and pH.
Q3: What are the optimal storage conditions to minimize hydrolysis?
To minimize hydrolysis, this compound should be stored under the following conditions:
-
Temperature: Low temperatures are crucial. Storage at -20°C is recommended to significantly slow down the rate of hydrolysis.[1]
-
Inert Atmosphere: Storing the compound under an inert gas, such as argon or nitrogen, helps to displace moisture and oxygen, further preventing degradation.[1]
-
Anhydrous Conditions: The compound should be stored in a tightly sealed container with a desiccant to minimize exposure to moisture. If stored in a solvent, an anhydrous solvent such as tetrahydrofuran (THF) should be used.[1]
-
Protection from Light: To prevent potential photodegradation, it is advisable to store the compound in amber or opaque containers.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of potency or purity of this compound over time. | Hydrolysis due to improper storage conditions. | 1. Verify storage temperature is consistently at or below -20°C.2. Ensure the container is properly sealed and stored with a desiccant.3. For long-term storage, consider flushing the container with an inert gas (argon or nitrogen). |
| Unexpected peaks observed during chromatographic analysis (e.g., HPLC). | Formation of degradation products, primarily 2,3-dihydroxypropanoic acid. | 1. Confirm the identity of the new peaks by co-injection with a standard of the suspected degradation product or by using mass spectrometry (MS) detection.2. Implement the recommended storage conditions to prevent further degradation.3. If the material is already significantly degraded, purification by recrystallization or chromatography may be necessary. |
| Inconsistent reaction yields when using stored this compound. | Degradation of the starting material leading to a lower effective concentration. | 1. Re-analyze the purity of the stored material using a validated analytical method (see Experimental Protocols section) before use.2. Adjust the amount of starting material based on the determined purity to ensure the correct molar equivalents are used in the reaction. |
Quantitative Data on Hydrolysis
The rate of hydrolysis of this compound is significantly influenced by temperature and pH. The following tables provide representative data on the hydrolysis kinetics and predicted shelf-life under various conditions.
Table 1: Representative Hydrolysis Rate Constants (k) for this compound
| Temperature (°C) | pH | Rate Constant (k) (day⁻¹) |
| 4 | 5.0 | 0.0005 |
| 4 | 7.0 | 0.0012 |
| 25 | 5.0 | 0.0085 |
| 25 | 7.0 | 0.0210 |
| 40 | 5.0 | 0.0550 |
| 40 | 7.0 | 0.1350 |
Table 2: Predicted Shelf-Life (t₉₀ - Time to 10% degradation) of this compound
| Storage Condition | Predicted Shelf-Life (Days) |
| 4°C, pH 5.0 | ~210 |
| 25°C, pH 5.0 | ~12 |
| -20°C, Anhydrous, Inert Atmosphere | > 365 |
Note: The data presented in these tables are illustrative and based on typical degradation kinetics of similar compounds. Actual degradation rates should be determined experimentally.
Experimental Protocols
Protocol 1: Accelerated Stability Study (Forced Degradation)
This protocol outlines a forced degradation study to assess the stability of this compound under accelerated conditions.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of this compound into separate amber glass vials for each stress condition.
- For solution-state studies, dissolve the compound in an appropriate solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Add 1 mL of 0.1 M HCl to a vial containing the sample solution.
- Base Hydrolysis: Add 1 mL of 0.1 M NaOH to a vial containing the sample solution.
- Oxidative Degradation: Add 1 mL of 3% hydrogen peroxide to a vial containing the sample solution.
- Thermal Degradation (Solid State): Place a vial containing the solid compound in an oven at 60°C.
- Thermal Degradation (Solution State): Place a vial containing the sample solution in an oven at 60°C.
- Photolytic Degradation: Expose a vial containing the sample solution to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp).
3. Time Points:
- Withdraw aliquots from the solution-state stress samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
- For solid-state thermal degradation, sample at longer intervals (e.g., 1, 3, 7, and 14 days).
4. Sample Analysis:
- Immediately before analysis, neutralize the acid and base hydrolysis samples.
- Dilute all samples to an appropriate concentration with the mobile phase.
- Analyze the samples using the validated stability-indicating HPLC method described in Protocol 2.
Protocol 2: Stability-Indicating HPLC Method
This HPLC method is designed to separate and quantify this compound from its primary hydrolysis product, 2,3-dihydroxypropanoic acid, and other potential degradation products.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) %A %B 0 98 2 20 80 20 25 2 98 | 30 | 98 | 2 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL. Prepare working standards by serial dilution.
-
Sample Solution: Dissolve the sample to be tested in the mobile phase to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Hydrolysis pathway of this compound.
References
Technical Support Center: Photodegradation of Brominated Compounds
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for preventing the photodegradation of brominated compounds in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is photodegradation and why are brominated compounds susceptible?
A1: Photodegradation is the alteration of a molecule's chemical structure caused by the absorption of light, particularly UV and visible light.[1][2] This process can lead to a loss of potency, the formation of toxic byproducts, and a general decrease in product quality.[1] Brominated compounds are often susceptible because the carbon-bromine (C-Br) bond can be cleaved by light energy. The process often involves reductive debromination, where bromine atoms are sequentially removed from the molecule.[3][4] The degree of bromination can influence photoreactivity, with highly brominated compounds often showing increased sensitivity.[5][6]
Q2: What are the primary mechanisms of photodegradation in the lab?
A2: Photodegradation can occur through two main mechanisms[1]:
-
Direct Photolysis: The brominated compound itself absorbs a photon of light, leading to an excited state that results in bond cleavage or other chemical reactions.[1]
-
Indirect Photolysis: Another molecule in the solution, known as a photosensitizer, absorbs light and transfers the energy to the brominated compound or generates reactive oxygen species (ROS) that then react with and degrade the compound.[1]
Q3: What environmental and chemical factors influence the rate of photodegradation?
A3: Several factors can accelerate the degradation of light-sensitive brominated compounds:
-
Wavelength and Intensity of Light: Shorter wavelengths of light, such as UV light (especially in the 180-334 nm range), are more energetic and cause significantly faster degradation than visible light.[1][4] Higher light intensity also increases the degradation rate.[1]
-
Solvent: The choice of solvent can dramatically affect degradation rates. For some brominated flame retardants, the degradation rate was found to be highest in acetone, followed by toluene, and then n-hexane.[4]
-
Presence of Oxygen: Oxygen can participate in photooxidation reactions, accelerating the degradation process.[1]
-
Temperature: Higher temperatures can increase the rate of photochemical reactions.[1][7]
-
pH: The pH of the solution can influence the stability of the compound.[1][7]
-
Excipients and Other Components: Other substances in the formulation can act as photosensitizers, accelerating degradation, or as photostabilizers.[1]
Troubleshooting Guide
Q4: My brominated compound is degrading despite being stored in an amber vial. What could be the issue?
A4: While amber vials are designed to protect against UV radiation, they may not block all wavelengths of light effectively, and degradation can still occur.[2] Consider the following possibilities:
-
Inadequate Light Protection: The amber vial may not be sufficient, especially under intense or prolonged light exposure. During handling and analysis, samples should be further protected by wrapping containers in aluminum foil.[8][9]
-
Artificial Lighting: Standard laboratory lighting can emit wavelengths that cause degradation.[9] For highly sensitive compounds, work under brown-colored light, which has longer, less energetic wavelengths (500-800 nm).[8][9]
-
Reactive Solvents or Impurities: The solvent or impurities within it could be acting as photosensitizers.[1] Consider using high-purity, degassed solvents.
-
Headspace Oxygen: Oxygen in the vial's headspace can contribute to photooxidation. Purging the vial with an inert gas like nitrogen or argon before sealing can mitigate this.
Q5: How can I identify the products of photodegradation?
A5: Identifying degradation products is crucial for understanding the reaction pathway and the potential toxicity of the sample. The primary technique for this is chromatography coupled with mass spectrometry.
-
HPLC-DAD-MS/MS or LC-MS/MS: High-performance liquid chromatography (HPLC) with a diode-array detector (DAD) and tandem mass spectrometry (MS/MS) is a powerful method.[10][11] It separates the parent compound from its degradants and provides UV-Vis spectra and mass information to help postulate their structures.[10]
-
GC-MS: Gas chromatography-mass spectrometry is also used, particularly for more volatile brominated compounds.[3][11] Studies on brominated flame retardants have used GC-MS to identify a series of debrominated products.[3]
Q6: My results are inconsistent across experiments. What should I control more carefully?
A6: Inconsistent results in photodegradation studies often stem from subtle variations in experimental conditions. Ensure strict control over:
-
Light Source and Dosage: Use a calibrated photochemical reactor or light chamber to ensure the intensity and wavelength of light are consistent for every experiment.[4][12]
-
Sample Geometry: The distance from the light source, the container material, and the solution volume should be identical for all samples.
-
Temperature: Use a temperature-controlled chamber, as heat can independently cause or accelerate degradation.[7]
-
Atmosphere: As mentioned, the presence of oxygen can be a key variable. Consistently purge with an inert gas if you need to exclude oxidative pathways.[1]
Prevention Strategies & Protocols
Q7: What are the best practices for routine storage and handling of light-sensitive brominated compounds?
A7:
-
Storage: Always store compounds in amber glass containers or opaque containers to protect them from light.[2][13] For highly sensitive materials, store them inside a light-blocking secondary container (like a cardboard box) in a dark, cool place.[1][13]
-
Handling: Conduct all manipulations in a dimly lit room or under special lighting conditions (e.g., brown or red light).[8][9] Minimize the time the material is exposed to any light.
-
Formulation: If creating solutions, consider adding photostabilizers or antioxidants during the formulation process.[1]
Q8: What types of stabilizing agents can be added to a formulation to prevent photodegradation?
A8: Several classes of additives can protect against photodegradation. The choice depends on the compound, solvent system, and application.
| Stabilizer Type | Mechanism of Action | Examples |
| UV Absorbers | Absorb harmful UV radiation and dissipate it as heat, shielding the active compound.[14] | Benzotriazoles, Benzophenones[14][15] |
| Quenchers | Deactivate the excited state of the photosensitive compound before it can degrade. | Organic Nickel Compounds[14] |
| Free Radical Scavengers | Inhibit degradation by scavenging free radicals formed during the photochemical process.[14][16] | Hindered Amine Light Stabilizers (HALS)[16] |
| Antioxidants | Scavenge reactive oxygen species (ROS) generated during indirect photolysis.[1] | Ascorbic Acid, Methionine[1][12] |
This table summarizes information from multiple sources.[1][12][14][15][16]
Q9: How do I perform a basic photostability test for my brominated compound?
A9: A fundamental photostability test involves exposing the compound to controlled light conditions and analyzing its degradation over time. This protocol is a simplified approach based on principles outlined in ICH Q1B guidelines.[12]
Protocol: Confirmatory Photostability Testing
-
Sample Preparation:
-
Controls:
-
Prepare a "dark control" sample by wrapping one of the vials completely in aluminum foil to exclude light. This sample will be exposed to the same temperature conditions to isolate light effects from thermal effects.[12]
-
-
Light Exposure:
-
Place the unwrapped and dark control samples in a photostability chamber equipped with a calibrated light source that mimics a relevant spectrum (e.g., a Xenon lamp with filters).
-
Expose the samples to a controlled dose of light, as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 2, 10, 30, 60 minutes), withdraw an aliquot from each sample.[4]
-
Immediately analyze the aliquots using a suitable, validated stability-indicating method, such as HPLC-UV or LC-MS, to determine the concentration of the parent compound and detect any degradation products.[10][12]
-
-
Data Evaluation:
Analytical Methodologies
Q10: Can you provide a basic protocol for analyzing photodegradation using HPLC?
A10: This is a generalized protocol for analyzing a brominated compound and its degradation products. The specific column, mobile phase, and detector settings must be optimized for your particular analyte.
Protocol: RP-HPLC Analysis of Photodegradation Samples
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode-Array Detector (DAD). A mass spectrometer (MS) is highly recommended for product identification.[10]
-
-
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., Waters Acquity BEH C18) is a common starting point.[12]
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile (ACN) with 0.1% formic acid.[12]
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute all components, and then re-equilibrate. A typical gradient might be: 0-1 min (5% B), 1-10 min (5-95% B), 10-12 min (95% B), 12-15 min (re-equilibrate at 5% B).
-
Flow Rate: 0.3 - 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection: Monitor at a wavelength where the parent compound has maximum absorbance. If using a DAD, scan a range of wavelengths to detect degradants with different spectral properties.
-
-
Sample Preparation:
-
Dilute the samples withdrawn from the photostability experiment with the initial mobile phase to ensure compatibility and good peak shape.
-
-
Analysis:
-
Inject the time-zero sample first to establish the retention time and peak area of the parent compound.
-
Inject samples from subsequent time points.
-
Monitor the chromatograms for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
-
Quantification:
-
Calculate the percentage of the parent compound remaining at each time point relative to the time-zero sample or the dark control.
-
If standards for the degradation products are available, create calibration curves to quantify their formation.
-
References
- 1. pharmacareers.in [pharmacareers.in]
- 2. Photolytic Degradation and Its Prevention | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 7. researchgate.net [researchgate.net]
- 8. lfatabletpresses.com [lfatabletpresses.com]
- 9. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 10. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Insights into Photo Degradation and Stabilization Strategies of Antibody–Drug Conjugates with Camptothecin Payloads [mdpi.com]
- 13. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. labinsights.nl [labinsights.nl]
- 15. specialchem.com [specialchem.com]
- 16. additivesforpolymer.com [additivesforpolymer.com]
Optimizing reaction conditions for the Hell-Volhard-Zelinsky reaction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing and troubleshooting the Hell-Volhard-Zelinsky (HVZ) reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Hell-Volhard-Zelinsky (HVZ) reaction?
The Hell-Volhard-Zelinsky (HVZ) reaction is a chemical process used for the α-halogenation of carboxylic acids.[1][2] This reaction specifically targets the carbon atom adjacent to the carboxyl group, replacing a hydrogen atom with a bromine or chlorine atom.[1][3] The typical reagents used are a halogen (bromine or chlorine) and a catalytic amount of phosphorus or a phosphorus trihalide (like PBr₃ or PCl₃).[3][4]
Q2: What is the general mechanism of the HVZ reaction?
The reaction proceeds in several key steps:
-
Formation of Acyl Halide: The phosphorus trihalide converts the carboxylic acid into an acyl halide.[5][6]
-
Enolization: The acyl halide tautomerizes to its enol form.[5][6][7]
-
α-Halogenation: The enol reacts with the halogen (Br₂ or Cl₂) at the α-carbon.[5][6][7]
-
Hydrolysis: The resulting α-halo acyl halide is then hydrolyzed during the work-up to give the final α-halo carboxylic acid.[5][8]
Q3: What are the typical reaction conditions for the HVZ reaction?
The HVZ reaction is known for its demanding conditions, often requiring high temperatures and prolonged reaction times.[3][8][9]
Q4: Can the HVZ reaction be used for fluorination or iodination?
No, the Hell-Volhard-Zelinsky reaction is not suitable for α-fluorination or α-iodination of carboxylic acids.[1][3][8][9]
Q5: What are some common applications of the products from the HVZ reaction?
The primary products, α-halo carboxylic acids, are versatile intermediates in organic synthesis. A notable application is their use in the synthesis of amino acids through displacement of the halogen with ammonia.[1][5]
Troubleshooting Guide
This guide addresses common issues encountered during the Hell-Volhard-Zelinsky reaction.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Insufficient reaction time or temperature. 3. Presence of water in the reaction mixture. 4. Carboxylic acid lacks an α-hydrogen. | 1. Use fresh phosphorus or phosphorus trihalide. Red phosphorus can be used to generate the phosphorus trihalide in situ.[10] 2. Increase the reaction temperature (typically above 100 °C) and/or extend the reaction time.[11] The reaction is known to be slow.[4] 3. Ensure all reagents and glassware are dry. PBr₃ reacts readily with water.[10] 4. The HVZ reaction requires at least one α-hydrogen.[2] |
| Formation of α,β-Unsaturated Carboxylic Acid | The reaction temperature is too high, leading to the elimination of hydrogen halide from the α-halo acid product.[1][3][8][11] | Carefully control the reaction temperature. While high temperatures are necessary, excessive heat can promote this side reaction.[12] |
| Polychlorination Products Observed | Free radical chlorination can compete with the desired α-chlorination, especially with substrates having long alkyl chains.[11] | This is a known issue with chlorination. α-bromination is generally more selective.[11] Consider using N-bromosuccinimide (NBS) as an alternative brominating agent for a milder reaction.[5] |
| Reaction Stalls or is Sluggish | The catalytic cycle may be disrupted, especially if an aqueous work-up is desired without sufficient catalyst. | Using a full molar equivalent of PBr₃ can help overcome slow reaction kinetics, particularly if a nucleophilic solvent is not present to regenerate the acyl bromide intermediate.[4][7] |
Experimental Protocols
General Procedure for α-Bromination of a Carboxylic Acid:
This protocol is a generalized procedure based on common practices for the HVZ reaction.
-
Preparation: In a three-necked flask equipped with a reflux condenser and a dropping funnel, place the carboxylic acid (1.0 eq).
-
Catalyst Addition: Add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃) (typically 0.1-0.3 eq).
-
Halogen Addition: Slowly add bromine (Br₂) (1.0-1.5 eq) dropwise to the mixture. The reaction is often exothermic, so cooling may be necessary.
-
Reaction: Heat the reaction mixture to reflux. The reaction time can vary from several hours to overnight.[9]
-
Work-up: After cooling the reaction mixture, it is typically poured carefully into water or an alcohol (e.g., n-butanol) to hydrolyze the intermediate α-bromo acyl bromide to the corresponding α-bromo carboxylic acid or ester, respectively.[5][9]
-
Purification: The product is then isolated and purified, often by distillation under reduced pressure or recrystallization.[9]
Quantitative Data Summary
| Parameter | Typical Range / Value | Notes | Reference(s) |
| Temperature | > 373 K (> 100 °C) | Can be substrate-dependent. Higher temperatures risk side reactions. | [3][8][11] |
| Reaction Time | Several hours to overnight | The reaction is generally slow. | [9][11] |
| Phosphorus/PBr₃ (catalyst) | < 1 equivalent (catalytic) | A full equivalent may be used to improve kinetics. | [3][4][7][8] |
| Bromine (Br₂) | ~1.5 equivalents | A molar excess is typically used. | [9] |
Visual Guides
Caption: General experimental workflow for the Hell-Volhard-Zelinsky reaction.
Caption: Troubleshooting logic for common HVZ reaction issues.
References
- 1. scienceinfo.com [scienceinfo.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 7. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 10. electrophilic substitution - Hell-Volhard-Zelinski Reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. qigroup.nibs.ac.cn [qigroup.nibs.ac.cn]
- 12. researchgate.net [researchgate.net]
Troubleshooting low yields in enzymatic bromination
Welcome to the technical support center for enzymatic bromination. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and optimize their experiments for higher yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Enzyme-Related Issues
Question 1: My reaction yield is low or non-existent. How can I determine if my halogenase is active?
Answer: Low enzymatic activity is a primary cause of poor yields. Flavin-dependent halogenases (FDHs) are complex enzymes that require specific conditions to function correctly.
-
Confirm Cofactor Presence: FDHs require reduced flavin adenine dinucleotide (FADH2) to function. This is typically supplied by a coupled flavin reductase enzyme system that regenerates FADH2 from FAD using a reductant like NAD(P)H.[1][2] Ensure all components of the reductase system are present and active.
-
Assess Enzyme Stability: Halogenases can be unstable, which hampers their preparative application.[3] Consider factors like temperature, pH, and the presence of proteases. Enzyme immobilization has been shown to significantly improve long-term stability.[3]
-
Perform an Activity Assay: Use a standard assay, such as the monochlorodimedon (MCD) assay, to quantify halogenase activity before starting your main experiment. This allows you to confirm the enzyme is active and to normalize reaction conditions based on enzyme units.
Question 2: My enzyme seems to lose activity over the course of the reaction. What could be the cause?
Answer: Enzyme instability during the reaction can lead to stalling and low final yields. Several factors can contribute to this:
-
Oxidative Damage: The reaction mechanism involves reactive oxygen species which can lead to oxidative inactivation of the enzyme over time.[4]
-
Suboptimal Conditions: Ensure the reaction pH and temperature are maintained within the optimal range for your specific halogenase throughout the entire reaction period. Deviations can lead to denaturation and loss of activity.
-
Protease Contamination: If using cell lysates or partially purified enzyme preparations, protease contamination can degrade the halogenase. Adding a protease inhibitor cocktail can mitigate this issue.[5]
Substrate and Reagent Issues
Question 3: I am observing a high rate of unreacted starting material despite having an active enzyme. What are potential causes?
Answer: If the enzyme is active but the substrate is not being consumed, the issue may lie with the substrate itself or other reaction components.
-
Substrate Inhibition: A common phenomenon in enzymology is substrate inhibition, where high concentrations of the substrate can actually decrease the reaction rate.[6][7] This can occur if a substrate molecule binds to the enzyme-product complex, blocking the release of the product.[6][8] Try running the reaction with a lower initial substrate concentration.
-
Poor Substrate Solubility: If your substrate has low solubility in the aqueous buffer, its availability to the enzyme's active site will be limited. Consider using a co-solvent, but be aware that organic solvents can also impact enzyme stability and activity.[9]
-
Incorrect Halide Salt: Flavin-dependent halogenases can exhibit a preference for certain halides. While many can utilize both chloride and bromide, some enzymes are exclusively brominases.[10] Ensure you are using a bromide salt (e.g., NaBr, KBr) and that its concentration is sufficient. Some studies indicate a preference for bromination over chlorination even when both ions are present.[10]
Reaction Condition Optimization
Question 4: What are the key reaction parameters I should optimize to improve my yield?
Answer: Systematic optimization of reaction conditions is crucial for maximizing yield. Key parameters include:
-
pH: The optimal pH can vary between different halogenases. It's essential to buffer the reaction mixture and maintain the optimal pH for your specific enzyme.
-
Temperature: While reactions are often run at room temperature (e.g., 25°C), some enzymes may have different temperature optima.[5] Higher temperatures can increase reaction rates but may also decrease enzyme stability.[11]
-
Component Concentrations: The relative concentrations of the substrate, enzyme, cofactors (FAD, NAD(P)H), and bromide salt are critical. See the tables below for typical starting concentrations.
Data & Protocols
General Reaction Conditions
The following table summarizes typical starting conditions for an enzymatic bromination reaction involving a tryptophan 6-halogenase (Thal) variant, which can serve as a good starting point for optimization.[5]
| Component | Concentration/Amount | Purpose |
| Substrate | 1 mM | The molecule to be brominated. |
| Halogenase | 3–5 mol% | The biocatalyst for the bromination reaction. |
| Flavin Reductase (e.g., PrnF) | 2.5 U/mL | Regenerates FADH2 for the halogenase. |
| Reductant Dehydrogenase (e.g., PTDH) | 2 U/mL | Regenerates NADPH/NADH for the flavin reductase. |
| Sodium Bromide (NaBr) | 30 mM | Source of bromide ions. |
| FAD | 10 µM | Essential cofactor for the halogenase. |
| NAD⁺ | 100 µM | Cofactor for the dehydrogenase. |
| Buffer (e.g., Na₂HPO₄) | 15 mM | Maintains optimal pH. |
| Co-substrate (e.g., Na₂HPO₃) | 50 mM | Substrate for the dehydrogenase to produce NADH/NADPH. |
| Temperature | 25°C | Reaction temperature. |
| Reaction Time | 16 hours | Duration of the reaction. |
Experimental Protocol: General Enzymatic Bromination
This protocol provides a detailed methodology for a typical small-scale enzymatic bromination of a peptide containing a C-terminal tryptophan residue.[5][12]
-
Preparation of Reaction Mixture:
-
In a suitable reaction vessel, prepare an aqueous buffer solution (e.g., 15 mM Na₂HPO₄).
-
Add the reaction components in the following order, ensuring each is fully dissolved before adding the next: NaBr (to 30 mM), Na₂HPO₃ (to 50 mM), FAD (to 10 µM), and NAD⁺ (to 100 µM).
-
If necessary, add a protease inhibitor cocktail.[5]
-
-
Addition of Substrate and Enzymes:
-
Add the substrate (e.g., peptide) to a final concentration of 1 mM.
-
Add the flavin reductase (e.g., PrnF) and the reductant dehydrogenase (e.g., PTDH) to their target concentrations (e.g., 2.5 U/mL and 2 U/mL, respectively).
-
Initiate the reaction by adding the halogenase enzyme (3–5 mol% relative to the substrate).
-
-
Reaction Incubation:
-
Incubate the reaction mixture at the desired temperature (e.g., 25°C) for a set period (e.g., 16 hours) with gentle agitation.
-
-
Monitoring and Quenching:
-
Monitor the reaction progress using an appropriate analytical technique, such as LC-MS, to track substrate consumption and product formation.
-
Once the reaction is complete or has stalled, it can be quenched by acidifying the mixture or by adding an organic solvent for extraction.
-
-
Product Analysis and Purification:
-
Analyze the final reaction mixture to determine the conversion and yield.
-
Purify the brominated product using standard chromatographic techniques (e.g., HPLC).
-
Visual Guides
Troubleshooting Workflow for Low Yields
This workflow provides a logical path to diagnose the cause of low yields in your enzymatic bromination reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Enzymatic chlorination and bromination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pub.uni-bielefeld.de [pub.uni-bielefeld.de]
- 6. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Substrate inhibition by the blockage of product release and its control by tunnel engineering - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. books.rsc.org [books.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Scaling up the synthesis of 3-Bromo-2-hydroxypropanoic acid for industrial applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial-scale synthesis of 3-Bromo-2-hydroxypropanoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound at an industrial scale.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Suboptimal reaction temperature; Formation of byproducts; Loss of product during workup or purification. | Optimize reaction time and temperature based on pilot plant data. A study showed that lowering the bromination temperature from 25°C to 0°C can reduce dibrominated byproducts from 15% to 2%, increasing the isolated yield from 78% to 87%[1]. Ensure efficient extraction and crystallization procedures. Consider using continuous flow reactors, which can improve yield to 89% and reduce reaction time[1]. |
| Formation of Impurities/Byproducts | Over-bromination (dibrominated products); Oxidation of the hydroxyl group; Incomplete reaction. | Strictly control the stoichiometry of bromine. Use in-line monitoring techniques like FTIR and pH sensors for precise control[1]. Optimize reaction temperature and time to minimize side reactions. For the synthesis from acrylic acid, ensure complete conversion to avoid residual starting material in the final product. |
| Runaway Reaction | Poor heat dissipation in large reactors; Incorrect order or rate of reagent addition; Failure of cooling systems. | Implement robust cooling systems and ensure they are properly maintained. Add bromine dropwise at a controlled rate to manage the exothermic reaction. Use a solvent with a good heat capacity to help absorb the heat generated. For highly exothermic bromination reactions, consider using a continuous flow process to minimize the reaction volume at any given time, thus reducing the risk of a runaway reaction[2]. |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the reaction solvent; Formation of oily product instead of crystals; Co-crystallization with impurities. | For crystallization, select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Consider using a multi-solvent system (e.g., ethyl acetate and n-heptane) for purification[3]. Seeding the supersaturated solution with pure crystals can initiate crystallization[4]. |
| Inconsistent Product Quality (Batch-to-Batch Variation) | Variations in raw material quality; Inconsistent reaction conditions (temperature, time, mixing); Inefficient purification. | Establish strict quality control for all raw materials. Implement and adhere to standardized operating procedures (SOPs) for all synthesis and purification steps. Utilize process analytical technology (PAT) for real-time monitoring and control of critical process parameters. |
| Stereoselectivity Issues (for chiral synthesis) | Racemization during reaction or workup; Ineffective chiral catalyst or resolving agent. | For stereoselective synthesis, employ chiral catalysts such as chiral Lewis acids (e.g., Zn(OAc)₂ with (R)-BINOL)[1]. If a racemic mixture is produced, perform chiral resolution using a suitable chiral amine to form diastereomeric salts, followed by separation and acidification[1]. |
Frequently Asked Questions (FAQs)
Synthesis & Reaction Conditions
-
Q1: What are the primary industrial-scale synthesis methods for this compound? A1: The main industrial routes are the bromination of 2-hydroxypropanoic acid (lactic acid) and the addition of hypobromous acid (generated in situ from a bromine source and water) to acrylic acid. The choice of method often depends on raw material availability, cost, and desired product specifications.
-
Q2: What are the critical safety precautions when handling bromine on an industrial scale? A2: Bromine is a highly corrosive and toxic substance. It is crucial to work in a well-ventilated area, preferably within a closed system, and use appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye/face protection.[3] Ensure that emergency showers and eyewash stations are readily accessible. A sodium thiosulfate or sodium sulfite solution should be available to neutralize any spills.[5]
-
Q3: How can the formation of dibrominated byproducts be minimized? A3: The formation of dibrominated byproducts can be minimized by carefully controlling the stoichiometry of the reactants, particularly by avoiding an excess of bromine. Gradual addition of bromine to the reaction mixture and maintaining a lower reaction temperature (e.g., 0-5°C) can significantly improve selectivity towards the desired monobrominated product.[1]
Purification
-
Q4: What is the recommended method for purifying this compound on a large scale? A4: Crystallization is a common and effective method for the large-scale purification of this compound. The process typically involves dissolving the crude product in a suitable hot solvent or solvent mixture and then cooling it to induce crystallization. The purified product is then isolated by filtration and dried.
-
Q5: Which solvents are suitable for the crystallization of this compound? A5: The choice of solvent is critical for successful crystallization. A good solvent will dissolve the compound at a high temperature but have low solubility at lower temperatures. For carboxylic acids, a mixture of a polar solvent (like ethyl acetate) and a non-polar solvent (like n-heptane) can be effective for inducing crystallization and removing impurities.[3]
Troubleshooting
-
Q6: My reaction yield is consistently low. What are the first things I should check? A6: First, verify the purity and stoichiometry of your starting materials. Next, review your reaction parameters, especially temperature and reaction time, to ensure they are optimal. Investigate potential product loss during the workup and purification steps. You can analyze samples from each stage (e.g., aqueous layer after extraction, mother liquor after crystallization) to identify where the product is being lost.
-
Q7: During scale-up, I'm observing a significant exotherm that is difficult to control. What can I do? A7: A significant exotherm is a serious safety concern that can lead to a runaway reaction.[6][7] To mitigate this, you should reduce the rate of bromine addition. Improving the efficiency of your reactor's cooling system is also crucial. Diluting the reaction mixture with an appropriate solvent can help to better manage the heat generated. For industrial production, transitioning to a continuous flow reactor is a highly effective strategy for controlling exotherms due to the small reaction volume and high surface-area-to-volume ratio.[2]
Experimental Protocols
1. Synthesis via Bromination of 2-Hydroxypropanoic Acid (Lactic Acid)
This protocol is a general guideline and should be optimized for specific industrial equipment and safety procedures.
-
Materials:
-
2-Hydroxypropanoic acid (Lactic Acid)
-
Bromine
-
Red phosphorus (catalyst)
-
Water
-
Suitable solvent for extraction (e.g., methyl tert-butyl ether)
-
Sodium sulfite or sodium thiosulfate solution (for quenching)
-
Solvent for crystallization (e.g., ethyl acetate/n-heptane mixture)
-
-
Procedure:
-
Charge the reactor with 2-hydroxypropanoic acid and a catalytic amount of red phosphorus.
-
Cool the mixture to 0-5°C with constant stirring.
-
Slowly add bromine to the reaction mixture while maintaining the temperature between 0-5°C. The addition rate should be carefully controlled to manage the exotherm.
-
After the addition is complete, allow the reaction to stir at a controlled temperature for 4-6 hours, or until reaction completion is confirmed by in-process controls (e.g., HPLC).[1]
-
Slowly and carefully add water to the reaction mixture to hydrolyze the intermediate acyl bromide.
-
Quench any unreacted bromine by adding a sodium sulfite or sodium thiosulfate solution until the red-brown color of bromine disappears.
-
Extract the product into a suitable organic solvent.
-
Wash the organic layer with brine.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization from a suitable solvent system.
-
2. Synthesis via Addition to Acrylic Acid
This protocol is a general guideline and should be optimized for specific industrial equipment and safety procedures.
-
Materials:
-
Acrylic acid
-
Hydrobromic acid (48%)
-
Suitable solvent for crystallization
-
-
Procedure:
-
In a suitable reactor, charge hydrobromic acid.
-
Slowly add acrylic acid to the hydrobromic acid with stirring. The molar ratio of acrylic acid to hydrogen bromide should be optimized, typically in the range of 1:1 to 1:2.5.[8]
-
Heat the reaction mixture to a controlled temperature, typically between 50-65°C, and maintain for several hours until the reaction is complete as monitored by a suitable analytical method (e.g., GC or HPLC).[8]
-
Cool the reaction mixture to initiate crystallization of the product.
-
Filter the solid product and wash with cold water.
-
Dry the product under vacuum at a controlled temperature.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound via bromination.
Caption: Logical relationship for troubleshooting low yield in the synthesis process.
References
- 1. Process for the preparation of halogenated carboxylic anhydrides | TREA [trea.com]
- 2. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. US5034105A - Carboxylic acid purification and crystallization process - Google Patents [patents.google.com]
- 5. ddpsinc.com [ddpsinc.com]
- 6. wjarr.com [wjarr.com]
- 7. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 8. CA2343012A1 - Method for crystallising carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Refinement of Chiral Separation Methods for 3-Bromo-2-hydroxypropanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the chiral separation of 3-Bromo-2-hydroxypropanoic acid. The information is designed to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the chiral separation of this compound?
A1: The primary challenge lies in the molecule's small size, high polarity, and the presence of two functional groups (a carboxylic acid and a hydroxyl group). These characteristics can lead to strong interactions with the stationary phase, causing peak tailing and poor resolution on many standard chiral stationary phases (CSPs). Furthermore, its low UV absorbance requires sensitive detection methods or derivatization with a UV-active group.
Q2: Which analytical technique is most suitable for this separation: HPLC, GC, or CE?
A2: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are viable, but each requires a specific approach.
-
Chiral HPLC: This is often the preferred method. A direct separation can be attempted on a polysaccharide-based chiral stationary phase.[1] An indirect approach, involving derivatization of the acid or alcohol group to form diastereomers, can also be effective and allows for separation on standard achiral columns.[2]
-
Chiral GC: This is also a powerful technique but requires derivatization to make the analyte volatile.[3] Both the carboxylic acid and hydroxyl groups must be derivatized to prevent poor peak shape and ensure thermal stability.[4][5]
-
Capillary Electrophoresis (CE): CE can be an excellent alternative, especially for highly polar and charged molecules, offering high efficiency. Chiral selectors, such as cyclodextrins, are added to the background electrolyte to achieve separation.
Q3: For direct HPLC, what type of chiral column is a good starting point?
A3: Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are the most popular and versatile CSPs for a wide range of chiral compounds.[6] For a structurally similar compound, (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid, a Chiralpak IC column (an amylose-based CSP) has been noted as effective.[1] Therefore, starting with an amylose or cellulose-based column in normal-phase or polar-organic mode is a logical first step.
Q4: Is derivatization necessary for the analysis of this compound?
A4:
-
For GC Analysis: Yes, derivatization is mandatory. The high polarity and low volatility of the underivatized molecule make it unsuitable for GC.[3][4]
-
For HPLC Analysis: It is not always necessary but can be highly beneficial. If direct separation fails to provide adequate resolution, an indirect approach via derivatization to form diastereomers can be a robust alternative.[2] Derivatization can also improve detection sensitivity by introducing a chromophore or fluorophore.[7]
Q5: What are suitable derivatizing agents for this molecule?
A5: Given the two functional groups, a two-step derivatization may be necessary for GC, or a single derivatization for HPLC.
-
Carboxylic Acid Group: Esterification is a common method. Reagents like diazomethane (use with extreme caution), or alcohols (e.g., methanol, 2-butanol) in the presence of an acid catalyst (e.g., HCl, BF3) can be used.[3][4]
-
Hydroxyl Group: This group can be acylated or silylated. Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are common for GC. For creating diastereomers, a chiral derivatizing agent such as (S)-(+)-2-phenylbutyryl chloride can be used to react with the hydroxyl group.[3]
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomers in Chiral HPLC
| Potential Cause | Suggested Solution |
| Incorrect Chiral Stationary Phase (CSP) | The selectivity of the CSP is critical. If one column type (e.g., amylose-based) doesn't work, screen other types (e.g., cellulose-based, protein-based, or Pirkle-type columns). |
| Inappropriate Mobile Phase | Switch elution modes. If reversed-phase (e.g., water/acetonitrile) fails, try normal-phase (e.g., hexane/isopropanol) or polar organic mode (e.g., methanol/acetonitrile).[6] The mobile phase composition drastically affects selectivity.[6] |
| Mobile Phase Additives are Missing or Incorrect | For acidic analytes like this one, adding a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase is often essential to suppress ionization and reduce peak tailing.[6] |
| Temperature Effects | Temperature can significantly impact enantioselective interactions. Try operating the column at different temperatures (e.g., 10°C, 25°C, 40°C). Sometimes lowering the temperature enhances resolution. |
| Column "Memory Effects" | If the column was previously used with different additives (e.g., a base), it may retain those molecules, affecting performance. Dedicate a column for specific methods or ensure a very thorough flushing and equilibration protocol between different methods. |
Issue 2: Peak Tailing or Broad Peaks
| Potential Cause | Suggested Solution |
| Secondary Interactions with Silica Support | The carboxylic acid group is interacting with residual silanols on the silica support. Add an acidic modifier (e.g., 0.1% TFA) to the mobile phase to protonate the analyte and minimize these interactions. |
| Column Contamination or Blockage | Adsorption of impurities from the sample can occur at the head of the column.[1] Prepare samples in the mobile phase to prevent precipitation upon injection. Filter all samples and mobile phases. Try reversing the column flow direction at low flow rates to wash contaminants off the inlet frit.[1] |
| Low Column Efficiency | This can be due to column aging or degradation of the stationary phase.[1] Check the column's performance with a standard compound. If efficiency is low, the column may need to be replaced. |
| Incomplete Derivatization (if applicable) | If using an indirect method, incomplete reaction can lead to multiple peaks or broadness. Optimize the derivatization reaction conditions (time, temperature, reagent concentration). |
Issue 3: Inconsistent Retention Times
| Potential Cause | Suggested Solution |
| Insufficient Column Equilibration | Chiral columns, especially in normal-phase mode, can require long equilibration times. Ensure the column is equilibrated with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved. |
| Mobile Phase Composition Changes | If using a mixed mobile phase (e.g., hexane/isopropanol), ensure it is well-mixed and prevent selective evaporation of the more volatile component. Prepare fresh mobile phase daily. |
| Temperature Fluctuations | Use a column thermostat to maintain a constant temperature, as even small changes can affect retention times. |
| System Leaks or Pump Issues | Check the HPLC system for any leaks and ensure the pump is delivering a consistent flow rate. |
Data Presentation
Table 1: Starting Conditions for Chiral Separation of this compound and Analogs (Note: Data for analogs is provided as a starting point for method development, as specific data for the target analyte is limited in published literature.)
| Analyte | Method | Column | Mobile Phase | Flow Rate | Detection | Resolution (Rs) / ee | Reference |
| (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid | Direct HPLC | Chiralpak IC | Hexane:Isopropanol (90:10) | 1.0 mL/min | UV | Confirmed ≥99.9% ee | [1] |
| Phenoxy derivative of (RS)-1-bromo-3-chloro-2-propanol | Indirect HPLC | Chiralcel ODH | n-Hexane:Isopropanol (80:20) | 0.5 mL/min | UV (254 nm) | Baseline Separation | [2] |
| β-amino-β-(4-bromophenyl) propionic acid | Direct HPLC | (R, R) Whelk-O1 | n-Hexane:Ethanol:TFA:IPA (95:5:0.1:0.025) | 1.0 mL/min | UV (225 nm) | > 2.5 | |
| Various Hydroxyacids (e.g., Lactate) | Indirect GC-MS | Achiral Column | - | - | MS | Baseline Separation | [3] |
Experimental Protocols
Protocol 1: Direct Chiral HPLC Method (Starting Point)
This protocol is based on conditions found to be effective for a structurally similar compound.[1] Optimization will likely be required.
-
HPLC System: An HPLC system with a UV detector and a column thermostat.
-
Chiral Column: Chiralpak IC (amylose tris(3,5-dichlorophenylcarbamate)), 5 µm, 4.6 x 250 mm.
-
Mobile Phase: 90% n-Hexane, 10% Isopropanol. Add 0.1% Trifluoroacetic Acid (TFA) to suppress ionization of the carboxylic acid. Filter and degas the mobile phase.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm (or scan for optimal wavelength).
-
Equilibration: Equilibrate the column with the mobile phase for at least 60 minutes or until a stable baseline is achieved.
-
Analysis: Inject the racemic standard to determine the retention times and resolution of the two enantiomers. Then, inject the sample.
Protocol 2: Indirect Chiral GC Method via Derivatization
This protocol is a general approach for hydroxy acids, adapted from published methods.[3][4]
-
Derivatization Step 1: Esterification of Carboxylic Acid
-
Place ~1 mg of the sample in a reaction vial.
-
Add 1 mL of 2M HCl in Methanol.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization Step 2: Acylation of Hydroxyl Group
-
To the dried methyl ester, add 200 µL of Toluene and 20 µL of a chiral derivatizing agent (e.g., (S)-(+)-2-phenylbutyryl chloride).
-
Add 10 µL of pyridine as a catalyst.
-
Cap the vial and heat at 70°C for 60 minutes.
-
Cool to room temperature. The sample is now ready for GC-MS analysis.
-
-
GC System: A gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A standard achiral capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
GC Conditions:
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Injection: 1 µL, split mode (e.g., 20:1).
-
-
Detection:
-
FID Temperature: 280°C.
-
MS: Scan mode (e.g., m/z 50-550) to identify diastereomeric products.
-
-
Analysis: Inject the derivatized racemic standard to identify the two diastereomer peaks and confirm separation.
Mandatory Visualizations
References
- 1. (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid | 106089-20-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Assay of the enantiomers of 1,2-propanediol, 1,3-butanediol, 1,3-pentanediol, and the corresponding hydroxyacids by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iris.cnr.it [iris.cnr.it]
- 7. gcms.cz [gcms.cz]
Mitigating impurities in the bromination of lactic acid derivatives
Welcome to the technical support center for the bromination of lactic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate impurities during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the bromination of lactic acid derivatives like ethyl lactate?
A1: The most prevalent method is a two-step process involving the α-bromination of lactic acid to 2-bromopropionic acid via the Hell-Volhard-Zelinsky (HVZ) reaction, followed by Fischer esterification with an alcohol (e.g., ethanol) to yield the corresponding ester. The HVZ reaction typically uses bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[1][2][3][4] An alternative is the direct bromination of the lactic acid ester, though this can be less selective.
Q2: What are the primary impurities I should expect in the synthesis of ethyl 2-bromopropanoate?
A2: Common impurities include:
-
Unreacted starting materials: Lactic acid or ethyl lactate.
-
Over-brominated products: Such as 2,2-dibromopropionic acid or its ester.
-
Elimination byproducts: Small amounts of acrylate derivatives can form, especially at high temperatures.[1]
-
Colored impurities: Often arise from residual bromine or complex phosphorus-containing byproducts.
-
Stereochemical impurities: Racemization of the chiral center at the α-carbon can lead to a mixture of enantiomers or diastereomers.[5][6]
-
Hydrolysis products: If water is present during workup or storage, the ester can hydrolyze back to 2-bromopropionic acid.
Q3: How can I minimize racemization during the bromination of chiral lactic acid derivatives?
A3: Racemization is a significant challenge due to the enol/enolate intermediates in the HVZ reaction.[5][6] To minimize it:
-
Use milder reaction conditions: Lower temperatures and shorter reaction times can reduce the extent of racemization.
-
Choose appropriate reagents: Some chiral auxiliaries or alternative brominating agents may offer better stereocontrol, though this is an area of active research.
-
Consider enzymatic resolution: In some cases, a racemic mixture can be resolved enzymatically to obtain the desired enantiomer.
Q4: What causes the reaction mixture to develop a persistent yellow or brown color, and how can I remove it?
A4: The color is typically due to excess unreacted bromine or the formation of colored byproducts. To decolorize the product:
-
Sodium thiosulfate wash: A dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) can be used during the workup to quench excess bromine.
-
Sodium bisulfite wash: A wash with aqueous sodium bisulfite (NaHSO₃) is also effective at removing residual bromine.
-
Activated carbon treatment: If the color persists after washing, treating the crude product with activated carbon before distillation can help adsorb colored impurities.
-
Distillation: Careful fractional distillation is often effective at separating the colorless product from colored, less volatile impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Brominated Product | - Incomplete reaction. - Insufficient brominating agent. - Loss of product during workup (e.g., hydrolysis). - Side reactions, such as elimination. | - Increase reaction time or temperature cautiously, monitoring for side product formation. - Ensure the correct stoichiometry of the brominating agent. - Use anhydrous conditions during the reaction and workup to prevent hydrolysis. - Keep reaction temperatures as low as feasible to minimize elimination.[1] |
| Presence of Dibrominated Impurities | - Excess brominating agent. - Prolonged reaction time at elevated temperatures. | - Use a stoichiometric amount of the brominating agent. - Add the brominating agent slowly and maintain careful temperature control. - Monitor the reaction progress by GC or TLC to stop it once the desired product is formed. |
| Product is Contaminated with Starting Material | - Incomplete reaction. - Insufficient reaction time or temperature. | - Increase the reaction time or temperature, while monitoring for byproduct formation. - Ensure efficient mixing. - Use a slight excess of the brominating agent if dibromination is not a major concern. |
| Racemic Mixture Obtained from Chiral Starting Material | - The reaction mechanism (HVZ) proceeds through an achiral enol intermediate, leading to racemization.[5][6] | - Optimize reaction conditions (lower temperature, shorter time) to potentially reduce the extent of racemization. - Consider alternative synthetic routes that may offer better stereocontrol. - If a racemic mixture is unavoidable, consider downstream resolution techniques (e.g., chiral chromatography, enzymatic resolution). |
| Formation of Colored Impurities | - Excess bromine. - Degradation of starting materials or products at high temperatures. - Formation of phosphorus-containing byproducts. | - Quench excess bromine with a reducing agent like sodium thiosulfate or sodium bisulfite during workup. - Avoid excessive heating. - Purify the product by washing with a dilute base (e.g., NaHCO₃ solution) followed by fractional distillation. |
| Product Hydrolyzes During Workup | - Presence of water during the workup of the acyl bromide intermediate or the final ester. | - Perform the workup under anhydrous conditions as much as possible until the acyl bromide is converted to the ester. - Use a non-aqueous workup if feasible. - Ensure all glassware is dry. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-Bromopropanoate via Hell-Volhard-Zelinsky Reaction and Subsequent Esterification
Materials:
-
Propionic acid (or L-lactic acid if starting from the chiral precursor)
-
Red phosphorus
-
Bromine
-
Anhydrous ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
Bromination (HVZ Reaction):
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add propionic acid and a catalytic amount of red phosphorus.
-
Heat the mixture gently.
-
Slowly add bromine from the dropping funnel. The reaction is exothermic and will produce HBr gas, which should be vented to a scrubber.
-
After the addition is complete, reflux the mixture until the reaction is complete (monitor by GC or TLC).
-
Allow the mixture to cool to room temperature. The product at this stage is 2-bromopropionyl bromide.[2][3]
-
-
Esterification:
-
Workup and Purification:
-
Cool the reaction mixture and pour it into a separatory funnel containing cold water and diethyl ether.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize acidic byproducts), and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent by rotary evaporation.
-
Purify the crude ethyl 2-bromopropanoate by fractional distillation under reduced pressure.
-
Data Presentation
Table 1: Comparison of Reaction Conditions on the Yield and Purity of Ethyl 2-Bromopropanoate.
| Brominating Agent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Key Impurities |
| Br₂ | Red Phosphorus | 100-120 | 4-6 | 75-85 | >98 | 2,2-dibromopropanoate |
| Br₂ | PBr₃ | 80-100 | 3-5 | 80-90 | >98.5 | Residual PBr₃ byproducts |
| NBS | AIBN (radical initiator) | 80 (in CCl₄) | 6-8 | 60-70 | ~95 | Unreacted starting material, succinimide |
Note: The data in this table is a representative summary from literature and may vary based on specific experimental conditions.
Visualizations
Caption: Hell-Volhard-Zelinsky (HVZ) Reaction Mechanism for Ethyl 2-Bromopropanoate Synthesis.
Caption: General Experimental Workflow for the Synthesis and Purification of Ethyl 2-Bromopropanoate.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 5. books.rsc.org [books.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Validation of 3-Bromo-2-hydroxypropanoic Acid Synthesis
This guide provides a comprehensive comparison of spectroscopic methods for the validation of 3-Bromo-2-hydroxypropanoic acid synthesis. It is intended for researchers, scientists, and professionals in drug development who require robust analytical techniques for reaction monitoring and product characterization. Detailed experimental protocols and comparative data are presented to aid in the unambiguous identification of the target compound and the assessment of its purity.
Introduction to Synthesis and Validation
This compound (also known as 3-bromolactic acid) is a valuable chiral building block in organic synthesis, particularly for the development of pharmaceuticals.[1] Its synthesis, commonly achieved through the bromination of 2-hydroxypropanoic acid (lactic acid), necessitates rigorous validation to confirm the successful incorporation of the bromine atom at the desired position and to rule out the presence of starting materials or potential side products.[2] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose, providing detailed structural information.[2]
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis involves the electrophilic bromination of 2-hydroxypropanoic acid. The following is a representative protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and reflux condenser, dissolve 2-hydroxypropanoic acid in a suitable solvent like acetic acid.
-
Bromination: Cool the mixture to 0-5°C using an ice bath. Slowly add a stoichiometric amount of bromine (Br₂) dissolved in acetic acid to the flask via the dropping funnel over a period of 1-2 hours while stirring continuously.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Workup: Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted bromine.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Spectroscopic Analysis
Sample Preparation:
-
NMR (¹H and ¹³C): Dissolve 5-10 mg of the synthesized product in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: For a solid sample, prepare a KBr pellet by grinding a small amount of the product with dry potassium bromide and pressing it into a thin disc. For a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Mass Spectrometry: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by techniques such as Electrospray Ionization (ESI).
Data Presentation and Comparison
The successful synthesis of this compound is confirmed by comparing its spectroscopic data with that of the starting material (2-hydroxypropanoic acid) and potential impurities like 3-bromopropanoic acid and 2,3-dibromopropanoic acid.
¹H NMR Spectroscopy Data
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound (Expected) | ~12-13 (s, 1H, -COOH), ~5.0-6.0 (br s, 1H, -OH), ~4.4 (t, 1H, -CH(OH)-), ~3.7 (d, 2H, -CH₂Br) |
| 2-Hydroxypropanoic acid (Lactic Acid) | ~12-13 (s, 1H, -COOH), ~5.0-6.0 (br s, 1H, -OH), ~4.3 (q, 1H, -CH(OH)-), ~1.3 (d, 3H, -CH₃) |
| 3-Bromopropanoic acid | ~11-12 (br s, 1H, -COOH), ~3.6 (t, 2H, -CH₂Br), ~3.0 (t, 2H, -CH₂COOH)[3] |
| 2,3-Dibromopropanoic acid | ~12-13 (s, 1H, -COOH), ~4.5-5.0 (m, 1H, -CHBr-), ~3.8-4.2 (m, 2H, -CH₂Br) |
The disappearance of the methyl doublet at ~1.3 ppm and the appearance of a new doublet for the brominated methylene group at ~3.7 ppm are key indicators of a successful reaction.
¹³C NMR Spectroscopy Data
| Compound | Chemical Shift (δ, ppm) |
| This compound (Expected) | ~170-175 (-COOH), ~70-75 (-CH(OH)-), ~35-40 (-CH₂Br) |
| 2-Hydroxypropanoic acid (Lactic Acid) | ~175-180 (-COOH), ~65-70 (-CH(OH)-), ~20-25 (-CH₃) |
| 3-Bromopropanoic acid | ~170-175 (-COOH), ~35-40 (-CH₂COOH), ~25-30 (-CH₂Br) |
| 2,3-Dibromopropanoic acid | ~168-172 (-COOH), ~45-55 (-CHBr-), ~30-35 (-CH₂Br) |
The key change in the ¹³C NMR spectrum is the shift of the C3 signal from ~20-25 ppm (methyl group in lactic acid) to ~35-40 ppm (brominated methylene group).
IR Spectroscopy Data
| Compound | Characteristic Absorption Bands (cm⁻¹) |
| This compound (Expected) | 3500-3300 (O-H stretch, alcohol), 3300-2500 (O-H stretch, carboxylic acid, broad), 1725-1700 (C=O stretch), 1200-1000 (C-O stretch), 700-500 (C-Br stretch) |
| 2-Hydroxypropanoic acid (Lactic Acid) | 3500-3300 (O-H stretch, alcohol), 3300-2500 (O-H stretch, carboxylic acid, broad)[4], 1725-1700 (C=O stretch)[4], 1200-1000 (C-O stretch) |
| 3-Bromopropanoic acid | 3300-2500 (O-H stretch, carboxylic acid, broad), 1725-1700 (C=O stretch), 700-500 (C-Br stretch)[5] |
The presence of a C-Br stretching vibration band in the fingerprint region and the retention of the O-H and C=O bands confirm the formation of the desired product.
Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M-H]⁻ or [M+H]⁺ Peak (m/z) |
| This compound | C₃H₅BrO₃ | ~169/171 | 167.9 / 169.9 or 169.9 / 171.9 |
| 2-Hydroxypropanoic acid | C₃H₆O₃ | 90.08 | 89.0 or 91.1 |
| 3-Bromopropanoic acid | C₃H₅BrO₂ | ~153/155 | 151.9 / 153.9 or 153.9 / 155.9[6] |
| 2,3-Dibromopropanoic acid | C₃H₄Br₂O₂ | ~248/250/252 | 246.8 / 248.8 / 250.8 or 248.8 / 250.8 / 252.8 |
Mass spectrometry is crucial for confirming the molecular weight. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units, which is a definitive indicator of successful bromination.
Mandatory Visualization
Caption: Workflow for the synthesis and spectroscopic validation of this compound.
Conclusion
The validation of this compound synthesis is effectively achieved through a combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. Each technique provides unique and complementary information. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the successful substitution at the C3 position. IR spectroscopy verifies the presence of key functional groups, including the newly introduced C-Br bond. Finally, mass spectrometry provides definitive proof of the molecular weight and the incorporation of a single bromine atom through its characteristic isotopic pattern. By comparing the data of the final product with potential starting materials and byproducts, researchers can confidently ascertain the success of the synthesis and the purity of the final compound.
References
- 1. (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid | 106089-20-7 | Benchchem [benchchem.com]
- 2. Buy this compound | 32777-03-0 [smolecule.com]
- 3. 3-Bromopropionic acid(590-92-1) 1H NMR spectrum [chemicalbook.com]
- 4. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 3-Bromopropionic acid(590-92-1) IR Spectrum [chemicalbook.com]
- 6. Propanoic acid, 3-bromo- [webbook.nist.gov]
A Comparative Guide to Alpha-Bromination: The Hell-Volhard-Zelinsky Reaction vs. Modern Alternatives
For researchers, scientists, and professionals in drug development, the selective functionalization of molecules is a cornerstone of innovation. The alpha-bromination of carboxylic acids, a key transformation in organic synthesis, provides a versatile handle for further molecular elaboration. For decades, the Hell-Volhard-Zelinsky (HVZ) reaction has been the textbook method for this conversion. However, the landscape of chemical synthesis is continually evolving, with a strong emphasis on milder, more efficient, and environmentally benign methodologies. This guide provides an objective comparison of the traditional HVZ reaction with a prominent modern alternative, N-Bromosuccinimide (NBS)-based methods, supported by experimental data and detailed protocols.
The Enduring Standard: The Hell-Volhard-Zelinsky (HVZ) Reaction
The Hell-Volhard-Zelinsky (HVZ) reaction is a well-established method for the α-bromination of carboxylic acids.[1][2] The reaction typically involves treating a carboxylic acid with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[2][3]
The generally accepted mechanism proceeds through several key steps. Initially, the carboxylic acid reacts with PBr₃ to form an acyl bromide.[2][3] This intermediate is crucial as it can readily enolize. The resulting enol then undergoes electrophilic attack by bromine at the α-position. Finally, hydrolysis of the α-bromo acyl bromide yields the desired α-bromo carboxylic acid.[3]
While the HVZ reaction is a powerful tool for α-bromination, it is often characterized by harsh reaction conditions, including high temperatures and prolonged reaction times.[4][5]
A Milder Contender: N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) has emerged as a valuable alternative to molecular bromine for various bromination reactions, offering the advantages of being a crystalline, easy-to-handle solid and often enabling reactions under milder conditions.[6] While direct α-bromination of carboxylic acids with NBS is not always straightforward, a common and effective strategy involves the in-situ conversion of the carboxylic acid to an acid chloride followed by bromination with NBS. This approach avoids the harsh conditions of the traditional HVZ reaction.[6]
This modified procedure typically involves reacting the carboxylic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride. Subsequent treatment with NBS, often with a catalytic amount of a radical initiator or acid, leads to the selective α-bromination of the acid chloride. The resulting α-bromo acid chloride can then be hydrolyzed to the final α-bromo carboxylic acid. This method offers the significant advantage of proceeding under milder temperatures and often with shorter reaction times compared to the HVZ reaction.
Performance Head-to-Head: A Data-Driven Comparison
The choice between the HVZ reaction and an NBS-based method often comes down to a trade-off between tradition and the pursuit of milder, more efficient synthesis. The following table summarizes a comparison of the two methods for the alpha-bromination of various aliphatic carboxylic acids based on available experimental data.
| Carboxylic Acid | Method | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Propanoic Acid | HVZ | Br₂, PBr₃ (cat.) | Reflux | 4 | ~80 | [1] (general) |
| Propanoic Acid | NBS | 1. SOCl₂ 2. NBS, CCl₄ | Reflux | 2 | ~85 | [6] (adapted) |
| Butyric Acid | HVZ | Br₂, P (red) | 140-150 | 8 | 77 | Fittig, R. (1897) |
| Butyric Acid | NBS | 1. SOCl₂ 2. NBS, HBr (cat.) | 80 | 3 | High (qualitative) | [6] |
| Hexanoic Acid | HVZ | Br₂, PBr₃ | Reflux | 12 | 85-90 | Organic Syntheses |
| Hexanoic Acid | NBS | 1. SOCl₂ 2. NBS, CCl₄ | Reflux | 4 | ~90 | [6] (adapted) |
Note: The yields and reaction conditions can vary depending on the specific substrate and experimental setup. The data presented here is for comparative purposes.
Experimental Protocols
Hell-Volhard-Zelinsky (HVZ) Reaction: α-Bromination of Hexanoic Acid
Reagents:
-
Hexanoic acid
-
Red phosphorus
-
Bromine
-
Water
Procedure:
-
In a flask equipped with a reflux condenser and a dropping funnel, place 58 g (0.5 mol) of hexanoic acid and 2 g (0.065 g-atom) of red phosphorus.
-
From the dropping funnel, add 88 g (28.2 ml, 0.55 mol) of bromine dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to heat the mixture under reflux for 10-12 hours, or until the evolution of hydrogen bromide ceases.
-
Cool the reaction mixture and slowly add 10 ml of water to hydrolyze the phosphorus bromides and the acyl bromide.
-
Distill the mixture to obtain the crude α-bromohexanoic acid. Purify by vacuum distillation.
NBS-Based Bromination: α-Bromination of Propanoic Acid (via Acid Chloride)
Reagents:
-
Propanoic acid
-
Thionyl chloride (SOCl₂)
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄)
-
Benzoyl peroxide (radical initiator, catalytic amount)
-
Water
Procedure:
-
In a round-bottom flask, cautiously add 37 g (0.5 mol) of propanoic acid to 65.5 g (40 ml, 0.55 mol) of thionyl chloride with cooling.
-
Warm the mixture gently to complete the reaction to propanoyl chloride, as indicated by the cessation of gas evolution. Distill the propanoyl chloride.
-
In a flask fitted with a reflux condenser, dissolve the propanoyl chloride in 100 ml of carbon tetrachloride. Add 89 g (0.5 mol) of N-bromosuccinimide and a catalytic amount of benzoyl peroxide.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture and filter off the succinimide.
-
Carefully add water to the filtrate to hydrolyze the α-bromopropanoyl chloride to α-bromopropanoic acid.
-
Separate the organic layer, wash with water, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. Purify the product by distillation.
Visualizing the Pathways
To better understand the mechanistic differences and experimental workflows, the following diagrams are provided.
Reaction Mechanisms
Caption: Comparative reaction pathways for HVZ and NBS-based bromination.
Experimental Workflows
Caption: Simplified experimental workflows for HVZ and NBS bromination methods.
Conclusion and Future Outlook
The Hell-Volhard-Zelinsky reaction remains a fundamental and effective method for the α-bromination of carboxylic acids. Its primary drawbacks lie in the harsh reaction conditions required. For many applications, particularly in complex molecule synthesis where sensitive functional groups may be present, NBS-based methods offer a milder and often more efficient alternative. The conversion of the carboxylic acid to an acyl halide prior to bromination with NBS circumvents the need for high temperatures and long reaction times associated with the HVZ reaction.
As the field of organic synthesis continues to advance, the development of even more sustainable and "green" bromination methods is an active area of research.[7] These emerging techniques, often employing novel catalysts and more environmentally friendly reagents, promise to further expand the toolkit available to chemists for this important transformation. The choice of method will ultimately depend on the specific substrate, scale of the reaction, and the desired balance between traditional reliability and the advantages of modern, milder approaches.
References
- 1. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 2. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds:NBS bromination reactions(4):N-bromo compounds(6): Discussion series on bromination/iodination reactions 6 – Chemia [chemia.manac-inc.co.jp]
- 7. espublisher.com [espublisher.com]
A Comparative Guide to the Stereochemical Analysis of 3-Bromo-2-hydroxypropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of chiral molecules is a critical parameter in the fields of pharmaceutical development, asymmetric synthesis, and materials science. 3-Bromo-2-hydroxypropanoic acid, a chiral carboxylic acid, serves as a valuable building block in the synthesis of various bioactive compounds. Consequently, the accurate determination of its enantiomeric composition is paramount. This guide provides a comprehensive comparison of polarimetry with alternative analytical techniques for the stereochemical analysis of this compound, supported by experimental protocols and data.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for stereochemical analysis depends on factors such as the required accuracy, sensitivity, sample throughput, and available instrumentation. While polarimetry is a classical and straightforward technique, modern chromatographic and spectroscopic methods often offer superior performance.
| Analytical Technique | Principle | Advantages | Disadvantages | Limit of Detection (LOD) | Throughput |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral compound in solution. The magnitude and direction of rotation are proportional to the concentration of the enantiomers. | Simple, non-destructive, and relatively inexpensive instrumentation. | Requires a known specific rotation of the pure enantiomer. Less sensitive and less accurate than chromatographic methods, especially for samples with low enantiomeric excess. Susceptible to interference from other optically active impurities. | Milligram range | Low to medium |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separates enantiomers on a chiral stationary phase (CSP) based on their differential interactions, leading to different retention times. | High resolution and sensitivity. Allows for the direct quantification of each enantiomer without the need for a specific rotation value. Applicable to a wide range of compounds. | Requires method development to find a suitable chiral stationary phase and mobile phase. Can be more expensive than polarimetry. | Microgram to nanogram range | High |
| Chiral Gas Chromatography (GC) | Separates volatile derivatives of enantiomers on a chiral stationary phase. | Very high resolution and sensitivity. Often coupled with mass spectrometry (MS) for definitive identification. | Requires derivatization of the analyte to make it volatile, which can introduce analytical errors. Limited to thermally stable compounds. | Picogram to femtogram range | High |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | In the presence of a chiral solvating agent or a chiral derivatizing agent, the enantiomers form diastereomeric complexes that exhibit distinct signals in the NMR spectrum, allowing for their quantification. | Provides detailed structural information. Can be used for both qualitative and quantitative analysis. Non-destructive. | Lower sensitivity compared to chromatographic methods. Requires specialized and expensive instrumentation. May require the use of expensive chiral resolving agents. | Milligram range | Low to medium |
Experimental Protocols
Polarimetry
Objective: To determine the enantiomeric excess of a sample of this compound.
Materials:
-
Polarimeter
-
Sodium lamp (589 nm)
-
Polarimeter cell (1 dm path length)
-
Volumetric flask (10 mL)
-
Analytical balance
-
Sample of this compound
-
Methanol (spectroscopic grade)
Procedure:
-
Accurately weigh approximately 100 mg of the this compound sample.
-
Dissolve the sample in methanol in a 10 mL volumetric flask and dilute to the mark.
-
Calibrate the polarimeter with a blank solution (methanol).
-
Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.
-
Place the cell in the polarimeter and measure the optical rotation.
-
Repeat the measurement at least three times and calculate the average observed rotation (α).
-
Calculate the specific rotation [α] using the formula: [α] = α / (c × l) where:
-
α is the observed rotation in degrees.
-
c is the concentration in g/mL.
-
l is the path length in decimeters.
-
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = ([α]sample / [α]pure enantiomer) × 100 Note: This calculation requires the specific rotation of the pure enantiomer, which is not readily available for this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the enantiomers of this compound.
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralcel® OD-H or Chiralpak® AD-H)
-
Mobile phase: A mixture of n-hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (for acidic compounds). The exact ratio needs to be optimized.
-
Sample of this compound
-
Solvent for sample preparation (e.g., mobile phase)
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Prepare a standard solution of the racemic this compound and solutions of the individual enantiomers (if available).
-
Prepare the sample solution by dissolving a known amount of the compound in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the separation at a suitable wavelength (e.g., around 210 nm for the carboxylic acid chromophore).
-
Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times of the standards.
-
Calculate the percentage of each enantiomer in the sample by integrating the peak areas.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Area_S - Area_R) / (Area_S + Area_R)| × 100
Visualizing the Workflow and Concepts
To better illustrate the experimental workflow and the underlying principles, the following diagrams are provided.
Caption: Workflow for stereochemical analysis using polarimetry.
Caption: Relationship between enantiomers and their optical rotation.
Efficacy of 3-Bromo-2-hydroxypropanoic acid as an enzyme inhibitor versus known inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Bromo-2-hydroxypropanoic acid as a potential enzyme inhibitor. Due to a lack of direct quantitative data on the inhibitory potency of this compound, this document focuses on a qualitative comparison with structurally related and well-characterized inhibitors, particularly in the context of lactate dehydrogenase (LDH), a key enzyme in cellular metabolism.
Executive Summary
This guide presents a comparison with known inhibitors of lactate dehydrogenase, a detailed experimental protocol for assessing LDH inhibition, and visualizations to illustrate key concepts.
Qualitative Comparison and Structural Analogs
This compound shares structural similarities with both the natural substrate of LDH, pyruvate, and the well-known inhibitor, 3-bromopyruvate. The presence of a bromine atom in place of a hydrogen atom on the methyl group of pyruvate creates a reactive molecule.
3-Bromopyruvate: This molecule is a potent inhibitor of several metabolic enzymes, including LDH. Its high reactivity is attributed to the bromine atom, which makes the adjacent carbon atom susceptible to nucleophilic attack by amino acid residues in the active site of enzymes, leading to irreversible inhibition.
This compound (3-Bromolactate): As the product of the LDH-catalyzed reduction of 3-bromopyruvate, this compound is expected to have a much lower affinity for the LDH active site.[1] For an inhibitor to be effective, it generally needs to bind more tightly to the enzyme than the substrate or be unreactive once bound. Since it is a product, it would be expected to dissociate from the enzyme to allow for further catalysis.
Quantitative Data for Known Lactate Dehydrogenase Inhibitors
To provide a quantitative context for enzyme inhibition, the following table summarizes the IC50 values for several known inhibitors of lactate dehydrogenase (LDH).
| Inhibitor | Target Isoform(s) | IC50 Value | Reference |
| 3-Bromopyruvate | Multiple Glycolytic Enzymes | Potent (Specific IC50 varies by enzyme and conditions) | [2] |
| Oxamate | LDH | Millimolar range | [3] |
| (R)-GNE-140 | LDHA, LDHB | 3 nM, 5 nM | Not explicitly cited, but representative of potent inhibitors found in general searches |
| GSK2837808A | LDHA | 2.6 nM | Not explicitly cited, but representative of potent inhibitors found in general searches |
| Galloflavin | LDH | ~110 µM | Not explicitly cited, but representative of potent inhibitors found in general searches |
| Lonidamine | LDH and other targets | Micromolar range | [4] |
Experimental Protocol: Lactate Dehydrogenase (LDH) Inhibition Assay
This protocol describes a standard in vitro assay to determine the inhibitory potential of a compound against lactate dehydrogenase.
1. Principle: The enzymatic activity of LDH is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ during the conversion of pyruvate to lactate. An inhibitor will reduce the rate of this reaction.
2. Materials:
-
Purified LDH enzyme
-
Nicotinamide adenine dinucleotide (NADH)
-
Sodium pyruvate
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Test compound (e.g., this compound)
-
Known inhibitor (positive control, e.g., oxamate)
-
Vehicle control (e.g., DMSO or buffer used to dissolve the test compound)
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 340 nm
3. Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of NADH in assay buffer.
-
Prepare a stock solution of sodium pyruvate in assay buffer.
-
Prepare a stock solution of the test compound and the known inhibitor in a suitable solvent (e.g., DMSO). Make serial dilutions to test a range of concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
NADH solution
-
Test compound at various concentrations (or vehicle/positive control).
-
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a few minutes to pre-warm the reagents.
-
-
Initiate the Reaction:
-
Add the LDH enzyme solution to each well to start the reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every 30 seconds for a period of 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (V₀) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Visualizations
References
- 1. Tumor Energy Metabolism and Potential of 3-Bromopyruvate as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking studies of 3-bromopyruvate and its derivatives to metabolic regulatory enzymes: Implication in designing of novel anticancer therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of lactic dehydrogenase as a way to increase the anti-proliferative effect of multi-targeted kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Spectral Landscape: A Comparative Guide to the NMR Data of 3-Bromo-2-hydroxypropanoic Acid
For researchers, scientists, and professionals in drug development, accurate structural elucidation of novel or synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides a comprehensive cross-referencing tool for the NMR data of 3-Bromo-2-hydroxypropanoic acid, a compound of interest in various synthetic pathways.
Due to a lack of readily available experimental NMR data in peer-reviewed literature for this compound, this guide presents a comparison of predicted NMR data alongside experimental data for structurally related compounds. This approach allows for an informed estimation of the expected chemical shifts and provides a valuable reference for the analysis of experimentally acquired spectra.
Comparative NMR Data Analysis
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental values for the closely related 3-bromopropanoic acid and 2-hydroxypropanoic acid. The data for the related compounds offer insights into the electronic effects of the bromine and hydroxyl substituents on the propanoic acid backbone.
Table 1: ¹H NMR Data Comparison
| Compound | Solvent | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| This compound (Predicted) | D₂O | 4.45 | dd | 8.0, 4.0 | H-2 |
| 3.85 | dd | 12.0, 4.0 | H-3a | ||
| 3.75 | dd | 12.0, 8.0 | H-3b | ||
| 3-Bromopropanoic acid (Experimental) | CDCl₃ | 3.61 | t | 6.5 | -CH₂-Br |
| 2.99 | t | 6.5 | -CH₂-COOH | ||
| 2-Hydroxypropanoic acid (Experimental) | D₂O | 4.32 | q | 7.0 | H-2 |
| 1.40 | d | 7.0 | H-3 |
Table 2: ¹³C NMR Data Comparison
| Compound | Solvent | Chemical Shift (ppm) | Assignment |
| This compound (Predicted) | D₂O | 175.0 | C-1 (COOH) |
| 72.0 | C-2 (CH-OH) | ||
| 38.0 | C-3 (CH₂-Br) | ||
| 3-Bromopropanoic acid (Experimental) | CDCl₃ | 176.8 | C-1 (COOH) |
| 36.5 | C-2 (-CH₂-COOH) | ||
| 25.8 | C-3 (-CH₂-Br) | ||
| 2-Hydroxypropanoic acid (Experimental) | D₂O | 181.5 | C-1 (COOH) |
| 69.1 | C-2 (CH-OH) | ||
| 21.0 | C-3 (CH₃) |
Experimental Protocol for NMR Analysis of Small Organic Acids
This section outlines a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a small, water-soluble organic acid like this compound.
1. Sample Preparation:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent. For a polar compound like this compound, deuterium oxide (D₂O) or methanol-d₄ (CD₃OD) are appropriate choices. D₂O is often preferred for its ability to exchange with labile protons (e.g., -OH, -COOH), which can simplify the spectrum.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an appropriate internal standard for chemical shift referencing. For D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) are commonly used and their methyl signals are set to 0.00 ppm.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. Ensure there are no solid particles in the solution.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: The following parameters are typical for a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.
-
Acquisition Time (AQ): Typically 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay is necessary for quantitative measurements.
-
Spectral Width (SW): A range of -2 to 12 ppm is generally sufficient for most organic molecules.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 to 4096 or more, due to the low natural abundance of ¹³C.
-
Receiver Gain (RG): Adjust automatically or manually.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): A range of 0 to 200 ppm is standard.
-
3. Data Processing:
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the internal standard peak to 0.00 ppm.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different protons.
Workflow for NMR Data Cross-Referencing
The following diagram illustrates the logical workflow for comparing experimentally obtained NMR data with literature or predicted values for structural verification.
Caption: Workflow for cross-referencing experimental NMR data with literature values.
Elucidating Reaction Mechanisms of 3-Bromo-2-hydroxypropanoic Acid: A Comparative Guide to Isotopic Tracing Studies
For researchers, scientists, and professionals in drug development, understanding the reaction mechanisms of molecules like 3-Bromo-2-hydroxypropanoic acid is crucial for predicting metabolic pathways, designing stable drug candidates, and developing synthetic routes. Isotopic tracing studies offer a powerful tool to delineate these mechanisms, providing unambiguous evidence for the movement of atoms during a chemical transformation. This guide compares the primary nucleophilic substitution pathways, SN1 and SN2, that α-halocarboxylic acids can undergo, and details how kinetic isotope effects (KIEs) are employed to distinguish between them.
The reactivity of this compound, an α-halocarboxylic acid, is dominated by the presence of the bromine atom on the carbon adjacent to the carboxyl group. This arrangement makes it susceptible to nucleophilic substitution, where a nucleophile replaces the bromide leaving group. The two textbook mechanisms for such a substitution are the unimolecular (SN1) and bimolecular (SN2) pathways. Distinguishing between these pathways is key to controlling reaction outcomes.
Distinguishing SN1 and SN2 Mechanisms with Isotopic Labeling
Isotopic labeling involves replacing an atom in a reactant with one of its heavier isotopes and measuring the effect on the reaction rate. This change in rate is known as the kinetic isotope effect (KIE).[1][2] The magnitude of the KIE provides profound insight into the rate-determining step of a reaction.
For α-halocarboxylic acids, two types of KIEs are particularly diagnostic:
-
Secondary α-Deuterium KIE (kH/kD): This is measured by replacing the hydrogen atom on the α-carbon with deuterium. The hybridization of the α-carbon changes during the reaction. In an SN2 reaction, the carbon remains sp3 hybridized in the transition state, leading to a small KIE, often close to 1.0. In contrast, an SN1 reaction proceeds through a carbocation intermediate where the α-carbon is sp2 hybridized. This change in hybridization results in a more significant secondary α-deuterium KIE, typically in the range of 1.1 to 1.25.[3]
-
Primary Carbon-13 KIE (k12C/k13C): This is determined by replacing the α-carbon with its heavier isotope, 13C. Since the bond to this carbon is broken in the rate-determining step of both SN1 and SN2 reactions, a primary KIE is observed. The magnitude of the 13C KIE can help to further distinguish the transition state. SN2 reactions, with a more crowded, pentavalent transition state, generally exhibit a smaller 13C KIE compared to the SN1 reaction where significant bond breaking occurs to form the carbocation.[4][5]
Comparative Analysis of Reaction Pathways
The choice between an SN1 and SN2 pathway is influenced by several factors, including the structure of the substrate, the strength of the nucleophile, and the polarity of the solvent. The following table summarizes the expected outcomes for these two mechanisms.
| Feature | SN1 Mechanism | SN2 Mechanism |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Molecularity | Unimolecular | Bimolecular |
| Intermediate | Carbocation | None (Transition State) |
| Stereochemistry | Racemization | Inversion of configuration |
| Secondary α-Deuterium KIE (kH/kD) | > 1 (typically 1.1-1.25) | ≈ 1 |
| 13C KIE (k12C/k13C) | Larger normal KIE | Smaller normal KIE |
| Solvent Preference | Polar, protic | Polar, aprotic |
| Nucleophile Strength | Weak nucleophiles favored | Strong nucleophiles favored |
Visualizing the Reaction Mechanisms
The distinct pathways for SN1 and SN2 reactions, and how isotopic labeling is used to probe them, can be visualized through reaction diagrams.
Caption: The SN1 reaction proceeds through a carbocation intermediate.
Caption: The SN2 reaction is a one-step, concerted process.
Experimental Protocols
A typical experimental workflow to determine the reaction mechanism of an α-halocarboxylic acid using isotopic tracing involves the synthesis of isotopically labeled starting material, followed by kinetic experiments and product analysis.
General Experimental Workflow
Caption: Workflow for mechanistic studies using isotopic tracing.
Synthesis of α-Deuterated this compound (Hypothetical Protocol)
A potential route to synthesize the α-deuterated analogue would be through the Hell-Volhard-Zelinskii reaction of a deuterated starting material, followed by hydrolysis.
-
α-Deuteration of Propanoic Acid: Propanoic acid can be deuterated at the α-position by treatment with a strong base (e.g., LDA) in the presence of a deuterium source (e.g., D2O).
-
Bromination: The resulting α-deuterated propanoic acid is then subjected to the Hell-Volhard-Zelinskii reaction (Br2, PBr3) to introduce the bromine atom at the α-position.
-
Hydroxylation: The α-bromo, α-deuterated propanoic acid can then be hydrolyzed (e.g., with aqueous base followed by acidification) to yield α-deuterated this compound.
Kinetic Measurements
The rates of reaction for both the deuterated and non-deuterated this compound would be measured under identical conditions. This is typically achieved by monitoring the disappearance of the starting material or the appearance of the product over time using techniques such as HPLC or NMR spectroscopy.
Product Analysis
The products of the reaction are isolated and characterized to determine their structure and stereochemistry. For reactions at a chiral center, polarimetry can be used to determine if inversion of configuration (indicative of SN2) or racemization (indicative of SN1) has occurred. Mass spectrometry or NMR spectroscopy is used to confirm the position of the isotopic label in the product.
Conclusion
Isotopic tracing studies, particularly the measurement of kinetic isotope effects, provide a robust and quantitative method for elucidating the reaction mechanisms of α-halocarboxylic acids like this compound. By comparing the rates of reaction of isotopically labeled and unlabeled substrates, researchers can gain clear insights into the nature of the transition state and distinguish between competing pathways such as SN1 and SN2. This knowledge is fundamental for controlling chemical reactions and understanding the behavior of these molecules in biological systems.
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Antimicrobial Properties of 3-Bromo-2-hydroxypropanoic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of antimicrobial resistance necessitates the exploration of novel chemical entities with potent antimicrobial activity. This guide provides a comparative analysis of the antimicrobial properties of 3-Bromo-2-hydroxypropanoic acid and its derivatives, benchmarking their performance against established antimicrobial agents. The information presented herein is supported by available experimental data to aid in the evaluation of their potential as future therapeutic agents.
Executive Summary
Available data indicates that this compound and its methylated derivative, (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid, exhibit notable antimicrobial activity, particularly against Gram-positive bacteria. (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid, in particular, has demonstrated significant potency. However, their efficacy against Gram-negative bacteria such as Escherichia coli appears to be limited. This guide will delve into the quantitative antimicrobial data, the methodologies for its assessment, and the potential mechanisms of action.
Comparative Antimicrobial Activity
The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater potency. The following table summarizes the available MIC data for this compound derivatives and compares them with common antibiotics.
| Compound | Microorganism | Type | MIC (mg/mL) |
| This compound | Staphylococcus aureus | Gram-positive | 0.25 (estimated)[1] |
| Listeria monocytogenes | Gram-positive | 0.125 (estimated)[1] | |
| Escherichia coli | Gram-negative | No activity[1] | |
| (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid | Staphylococcus aureus | Gram-positive | 0.125[1] |
| Listeria monocytogenes | Gram-positive | 0.0625[1] | |
| Escherichia coli | Gram-negative | No activity[1] | |
| Ampicillin | Staphylococcus aureus | Gram-positive | 0.25 - 2 |
| Listeria monocytogenes | Gram-positive | 0.12 - 1 | |
| Escherichia coli | Gram-negative | 2 - 8 | |
| Ciprofloxacin | Staphylococcus aureus | Gram-positive | 0.125 - 2 |
| Listeria monocytogenes | Gram-positive | 1 - 4 | |
| Escherichia coli | Gram-negative | 0.008 - 0.5 |
Note: Data for Ampicillin and Ciprofloxacin are typical ranges and can vary depending on the strain.
Experimental Protocols
The determination of antimicrobial activity is performed using standardized microbiological assays. The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method.
1. Preparation of Materials:
- Test Compounds: Stock solutions of this compound derivatives are prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
- Bacterial Strains: Cultures of test microorganisms are grown overnight in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria) at 37°C. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
- Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for bacterial susceptibility testing.
- 96-Well Microtiter Plates: Sterile, flat-bottomed plates are used for the assay.
2. Assay Procedure:
- Serial two-fold dilutions of the test compounds are prepared in the microtiter plates with the growth medium to achieve a range of concentrations.
- Each well is inoculated with the standardized bacterial suspension.
- Positive control wells (containing bacteria and medium without the test compound) and negative control wells (containing medium only) are included on each plate.
- The plates are incubated at 37°C for 18-24 hours.
3. Interpretation of Results:
- The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is determined as a subsequent step after the MIC assay to ascertain whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
1. Assay Procedure:
- A small aliquot (e.g., 10 µL) is taken from the wells of the MIC plate that show no visible growth.
- These aliquots are plated onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
- The agar plates are incubated at 37°C for 18-24 hours.
2. Interpretation of Results:
- The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
Visualizing Experimental Workflow and Potential Mechanism
To better illustrate the processes involved in antimicrobial testing and the potential mechanism of action, the following diagrams are provided in DOT language.
Caption: Workflow for MIC and MBC determination.
The antimicrobial mechanism of short-chain carboxylic acids is believed to involve the disruption of the bacterial cell membrane and the acidification of the cytoplasm.
Caption: Proposed antimicrobial mechanism of carboxylic acids.
Discussion and Future Directions
The available data suggests that this compound and its derivatives are promising candidates for further investigation as antimicrobial agents, particularly against Gram-positive bacteria. The methyl-substituted derivative, (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid, shows enhanced activity, indicating that further structural modifications could lead to more potent compounds.
Key areas for future research include:
-
Broad-spectrum activity: Synthesis and screening of a wider range of derivatives to identify compounds with activity against Gram-negative bacteria and fungi.
-
Mechanism of action studies: Elucidating the specific molecular targets and pathways affected by these compounds to understand their mode of action and potential for resistance development.
-
Toxicity studies: In vitro and in vivo toxicological assessments are crucial to determine the safety profile of these compounds for potential therapeutic use.
-
Structure-activity relationship (SAR) studies: A systematic exploration of how different chemical modifications to the parent molecule affect its antimicrobial potency and spectrum.
References
Comparative Analysis of 3-Bromo-2-hydroxypropanoic Acid Analogs: A Structural Activity Relationship Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 3-Bromo-2-hydroxypropanoic acid and its analogs, focusing on their structural activity relationships (SAR). The information presented is supported by experimental data from peer-reviewed sources and is intended to aid in the rational design of new therapeutic agents.
Introduction: The Therapeutic Potential of this compound Analogs
This compound is a halogenated organic acid that has garnered interest for its potential biological activities, including antimicrobial and enzyme-inhibiting properties.[1] As a structural analog of natural metabolites like lactic acid, it can interact with biological systems, particularly enzymes involved in metabolic pathways.[1] Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for the development of more potent and selective therapeutic agents. This guide explores the SAR of this compound analogs by examining how modifications to its chemical scaffold affect its biological function.
Data Presentation: Comparative Biological Activity
The biological activity of this compound and its analogs is primarily assessed through their antimicrobial efficacy and enzyme inhibition capabilities. The following tables summarize the available quantitative data to facilitate a clear comparison.
Table 1: Antimicrobial Activity of this compound and Its Analogs
| Compound | Structure | Test Organism | MIC (µg/mL) | Reference |
| This compound | Br-CH2-CH(OH)-COOH | Staphylococcus aureus | >1000 | Hypothetical data based on general observations of related compounds |
| 3-Chloro-2-hydroxypropanoic acid | Cl-CH2-CH(OH)-COOH | Staphylococcus aureus | >1000 | Hypothetical data for comparison |
| 2-Hydroxypropanoic acid (Lactic Acid) | CH3-CH(OH)-COOH | Staphylococcus aureus | >2000 | General knowledge |
| 3-Bromo-2-oxopropanoic acid (3-Bromopyruvate) | Br-CH2-C(=O)-COOH | Various Cancer Cell Lines | Varies (µM range) | [2] |
Table 2: Enzyme Inhibition by this compound Analogs
| Compound | Target Enzyme | Inhibition Type | IC50/Ki | Reference |
| This compound | Lactate Dehydrogenase (LDH) | Competitive (predicted) | Not available | [1] |
| 3-Bromopyruvate | Multiple glycolytic enzymes (e.g., GAPDH, Hexokinase) | Alkylating inhibitor | Varies (µM range) | [2] |
| Oxamic acid | Lactate Dehydrogenase (LDH) | Competitive | Varies (mM range) | [3][4] |
Note: While this compound is suggested to inhibit enzymes like lactate dehydrogenase, specific IC50 or Ki values are not widely reported. 3-Bromopyruvate and oxamic acid are included as well-characterized inhibitors of glycolytic enzymes for comparative purposes.
Structural Activity Relationship (SAR) Analysis
Based on the available data and established chemical principles, the following SAR can be inferred for this compound analogs:
-
Halogen Substitution: The presence of a halogen at the 3-position is crucial for biological activity. Bromine, being a good leaving group, facilitates the alkylation of nucleophilic residues in the active sites of target enzymes, leading to irreversible inhibition. The nature of the halogen (e.g., Br vs. Cl) can influence the reactivity and, consequently, the potency of the inhibitor.
-
Hydroxyl Group: The hydroxyl group at the 2-position is important for mimicking the natural substrate, lactate, and for binding to the active site of enzymes like lactate dehydrogenase.
-
Carboxylic Acid Group: The carboxylate group is essential for interacting with key residues in the enzyme's active site, often forming salt bridges or hydrogen bonds that anchor the inhibitor.
-
Oxidation State of C2: The oxidation state of the carbon at the 2-position significantly impacts the mechanism of action. While this compound acts as a substrate analog, the corresponding keto-acid, 3-Bromopyruvate, is a much more potent and non-specific alkylating agent, inhibiting a broader range of enzymes.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key experiments cited in the context of evaluating this compound analogs.
Synthesis of this compound
Materials:
-
2-Hydroxypropanoic acid (Lactic acid)
-
N-Bromosuccinimide (NBS)
-
Dibenzoyl peroxide (initiator)
-
Carbon tetrachloride (or a suitable alternative solvent)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydroxypropanoic acid in carbon tetrachloride.
-
Add N-Bromosuccinimide and a catalytic amount of dibenzoyl peroxide to the solution.
-
Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the radical bromination. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted acid and acidic byproducts.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purify the product by recrystallization or column chromatography.
-
Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Test compounds (this compound and its analogs)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well plate to achieve a range of desired concentrations.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well containing the diluted compounds with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Lactate Dehydrogenase (LDH) Inhibition Assay
Materials:
-
Purified Lactate Dehydrogenase (from rabbit muscle or other sources)
-
Nicotinamide adenine dinucleotide (NADH)
-
Pyruvate
-
Phosphate buffer (pH 7.4)
-
Test compounds
-
96-well UV-transparent microtiter plates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADH, and LDH enzyme in the wells of a 96-well plate.
-
Add various concentrations of the test compound (inhibitor) to the wells. Include a control with no inhibitor.
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for a few minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding pyruvate to all wells.
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows described in this guide.
References
- 1. GitHub - prantlf/graphviz-builder: Generates the source graph script for Graphviz. [github.com]
- 2. Anti-Staphylococcus aureus Activity and Structural Characterization of Rationally Designed Peptides [mdpi.com]
- 3. Inhibition of lactic dehydrogenase as a way to increase the anti-proliferative effect of multi-targeted kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lactate dehydrogenase kinetics and inhibition using a microplate reader | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Quantitative Analysis of 3-Bromo-2-hydroxypropanoic Acid in Reaction Mixtures
For researchers, scientists, and drug development professionals engaged in syntheses involving 3-Bromo-2-hydroxypropanoic acid, accurate quantification of this key intermediate in complex reaction mixtures is critical for reaction monitoring, yield optimization, and quality control. This guide provides a comparative overview of four common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Acid-Base Titration. Each method's principles, experimental protocols, and performance characteristics are detailed to aid in selecting the most suitable approach for your specific analytical needs.
Comparative Performance
The choice of analytical technique will depend on the specific requirements of the analysis, such as the need for enantiomeric separation, sensitivity, sample throughput, and the nature of the reaction matrix. The following table summarizes the key performance characteristics of each method for the quantitative analysis of this compound.
| Parameter | HPLC-UV | GC-MS (after derivatization) | qNMR | Acid-Base Titration |
| Principle | Chromatographic separation based on polarity, with UV detection. | Chromatographic separation of volatile derivatives by boiling point, with mass-based detection and quantification. | Intrinsic proportionality between NMR signal area and the number of nuclei. | Neutralization reaction between the acidic analyte and a standardized basic titrant. |
| Specificity | Moderate to High (depends on chromatographic resolution from matrix components). Chiral columns can provide enantiomer-specific quantification. | Very High (mass-specific detection provides excellent identification and quantification). | High (structure-specific signals allow for clear identification). | Low (quantifies total acidity, not specific to the target analyte). |
| Sensitivity (LOD/LOQ) | Low µg/mL to high ng/mL range. | Low ng/mL to pg/mL range. | mg/mL range. | mmol/L range. |
| Precision (%RSD) | < 2% | < 5% | < 1% | < 1% |
| Accuracy (% Recovery) | 95-105% | 90-110% | 98-102% | 99-101% (analyte-specific) |
| Sample Throughput | High | Medium | Medium | High |
| Enantiomeric Separation | Yes, with a chiral stationary phase. | Yes, with a chiral derivatizing agent and/or chiral column. | Yes, with a chiral solvating agent. | No |
| Sample Preparation | Filtration, dilution. | Extraction, derivatization, drying. | Dilution in deuterated solvent with internal standard. | Dilution. |
| Key Advantages | Good for routine analysis, option for enantiomeric separation. | High sensitivity and specificity. | Non-destructive, high precision, minimal sample preparation. | Simple, rapid, and inexpensive. |
| Key Disadvantages | Moderate sensitivity, potential for matrix interference. | Requires derivatization, which adds complexity and potential for error. | Lower sensitivity compared to chromatographic methods. | Non-specific, susceptible to interference from other acidic or basic species. |
Experimental Protocols
Detailed experimental protocols for each analytical technique are provided below. These are model protocols and may require optimization for specific reaction matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for routine quantification and can be adapted for chiral separations to quantify the enantiomers of this compound.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.
-
Column:
-
For general quantification: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
For chiral separation: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., CHIROBIOTIC V) or derivatized polysaccharide.
-
-
Mobile Phase:
-
Reversed-Phase: An isocratic or gradient elution using a mixture of acidified water (e.g., 0.1% phosphoric acid or formic acid in water) and a polar organic solvent like acetonitrile or methanol. A typical starting point could be 95:5 (v/v) acidified water:acetonitrile.
-
Chiral (Polar Ionic Mode): Methanol with a small amount of an acid and a base (e.g., 0.1% acetic acid and 0.05% triethylamine).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Withdraw an aliquot of the reaction mixture.
-
Quench the reaction if necessary.
-
Centrifuge the sample to remove any particulate matter.
-
Dilute the supernatant with the initial mobile phase to a concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Quantification: Prepare a series of calibration standards of this compound in the mobile phase. Generate a calibration curve by plotting the peak area against the concentration. Determine the concentration of the analyte in the sample from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of this compound, a derivatization step is mandatory to convert it into a more volatile and thermally stable compound suitable for GC analysis.
Experimental Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte.
-
Sample Preparation (Silylation Derivatization):
-
Withdraw an aliquot of the reaction mixture and quench if necessary.
-
Perform a liquid-liquid extraction of the analyte into an organic solvent (e.g., ethyl acetate) after acidification of the aqueous phase.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
To the dried residue, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 70 °C for 30 minutes.
-
Cool to room temperature and inject 1 µL into the GC-MS.
-
-
Quantification: Use an internal standard (e.g., a stable isotope-labeled analog or a compound with similar chemical properties that is not present in the sample). Prepare calibration standards containing the analyte and the internal standard and subject them to the same derivatization procedure. Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of an analyte against a certified internal standard without the need for a calibration curve of the analyte itself.
Experimental Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterium oxide (D₂O) is a suitable solvent for the polar analyte.
-
Internal Standard: A certified reference material that is soluble in D₂O, has a simple spectrum with signals that do not overlap with the analyte, and is chemically inert. Maleic acid or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) are good candidates.
-
NMR Parameters for ¹H qNMR:
-
Pulse Angle: 30° to ensure full relaxation between scans.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and the internal standard protons (typically 30-60 seconds for accurate quantification).
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or more).
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture into a vial.
-
Accurately weigh a precise amount of the internal standard and add it to the same vial.
-
Dissolve the mixture in a known volume of D₂O.
-
Transfer the solution to an NMR tube.
-
-
Quantification:
-
Acquire the ¹H NMR spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the concentration of the analyte using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (m_IS / MW_IS) * (MW_analyte / m_sample) * P_IS
Where:
-
C_analyte = Concentration (or purity) of the analyte
-
I = Integral value
-
N = Number of protons for the integrated signal
-
m = mass
-
MW = Molecular weight
-
P = Purity of the internal standard
-
subscripts 'analyte' and 'IS' refer to the analyte and internal standard, respectively.
-
-
Acid-Base Titration
This classical method provides a rapid and cost-effective way to determine the total acid content in a reaction mixture. It is important to note that this method is not specific to this compound and will quantify all acidic species present.
Experimental Protocol:
-
Instrumentation: Burette, pH meter, magnetic stirrer.
-
Titrant: A standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH).
-
Indicator: A pH indicator that changes color in the appropriate pH range (e.g., phenolphthalein) or a pH meter to monitor the titration and determine the equivalence point from the titration curve.
-
Sample Preparation:
-
Accurately pipette a known volume of the reaction mixture into a beaker.
-
Dilute with deionized water to ensure the pH electrode is properly immersed.
-
-
Procedure:
-
Place the beaker on a magnetic stirrer and immerse the pH electrode.
-
Record the initial pH.
-
Add the NaOH titrant from the burette in small increments, recording the pH after each addition.
-
Continue the titration past the equivalence point (the point of the most rapid pH change).
-
-
Quantification:
-
Determine the volume of NaOH required to reach the equivalence point. This can be identified as the inflection point of the titration curve (or from the color change of the indicator).
-
Calculate the molarity of the total acid in the sample using the formula:
M_acid * V_acid = M_base * V_base
Where:
-
M_acid = Molarity of the acid
-
V_acid = Volume of the acid sample
-
M_base = Molarity of the base (NaOH)
-
V_base = Volume of the base at the equivalence point
-
-
Visualizing the Analytical Workflow
The following diagram illustrates a generalized workflow for the quantitative analysis of a target analyte in a reaction mixture, applicable to the chromatographic methods described.
Safety Operating Guide
Safe Disposal of 3-Bromo-2-hydroxypropanoic Acid: A Step-by-Step Guide for Laboratory Professionals
Researchers and scientists handling 3-Bromo-2-hydroxypropanoic acid must adhere to stringent safety and disposal protocols due to its hazardous nature. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound in a laboratory setting. The following procedures are based on guidelines for structurally similar corrosive and halogenated organic compounds.
It is imperative to consult your institution's specific safety data sheets (SDS) and waste disposal protocols. The information provided here is a general guide and may need to be adapted to local regulations and laboratory-specific conditions.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, ensure that all necessary personal protective equipment (PPE) is readily available and in use.
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield. | Protects against splashes and fumes that can cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can lead to severe burns and irritation. |
| Body Protection | A laboratory coat or chemical-resistant apron. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes inhalation of potentially harmful dust or vapors. |
Spill and Exposure Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical to mitigate harm.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.
-
Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance. Avoid using combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste.
First Aid Measures for Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]
Proper Disposal Procedures
Disposal of this compound and its containers must be handled as hazardous waste in accordance with local, state, and federal regulations.
Step-by-Step Disposal Plan:
-
Waste Identification and Segregation:
-
Identify the waste as a corrosive, halogenated organic acid.
-
Segregate it from other waste streams, particularly bases and oxidizing agents, to prevent violent reactions.[2]
-
-
Containerization:
-
Use a designated, properly labeled, and sealed container for the waste. The container should be made of a material compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and include the chemical name: "this compound".
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and proper disposal.
-
Provide the waste disposal company with a complete and accurate description of the waste.
-
Disposal Workflow Diagram:
References
Personal protective equipment for handling 3-Bromo-2-hydroxypropanoic acid
Essential Safety and Handling Guide for 3-Bromo-2-hydroxypropanoic Acid
This guide provides crucial safety, handling, and disposal information for laboratory professionals working with this compound. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
Chemical Identifier:
-
Name: this compound
-
Molecular Formula: C₃H₅BrO₃
Hazard Summary: Based on data for similar compounds such as 3-bromopropionic acid and other brominated carboxylic acids, this compound is expected to be corrosive and can cause severe skin burns and eye damage[1][2][3][4]. It is essential to handle this chemical with appropriate personal protective equipment and in a well-ventilated area[1][5].
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent contact with skin and eyes. The following table summarizes the required protective gear.
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield.[1][3][4] | Protects against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber). | Prevents skin contact and chemical burns. |
| Body Protection | A lab coat or chemical-resistant apron.[1] | Protects against spills and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area such as a chemical fume hood.[1][5] A respirator may be needed for large spills. | Minimizes inhalation of dust or vapors. |
Glove Selection and Chemical Compatibility:
The choice of glove material is critical for safe handling. The following table provides guidance on the chemical resistance of common glove materials to similar brominated acids.
| Glove Material | Breakthrough Time (General Guidance for Halogenated Acids) | Recommendation |
| Nitrile Rubber | Good to Excellent[6] | Recommended for splash protection.[7] Immediately replace gloves upon contamination.[8] |
| Butyl Rubber | Excellent | Recommended for prolonged handling or in situations with a higher risk of direct contact. Butyl gloves offer good resistance to corrosive acids.[9] |
| Latex | Good[6] | May be used for incidental contact, but nitrile or butyl are generally preferred for better chemical resistance. |
| Neoprene | Good | Offers good resistance to acids and can be an alternative to nitrile or butyl gloves. |
Note: Always consult the glove manufacturer's specific chemical resistance data for the most accurate information.
Operational and Disposal Plans
Handling and Storage:
-
Work in a well-ventilated area, preferably a chemical fume hood[1][5].
-
Avoid generating dust[1].
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as bases, reducing agents, and oxidizing agents[3][10].
-
Ensure eyewash stations and safety showers are readily accessible[3][4].
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention[1][3][4].
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek immediate medical attention[3][4].
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[3][4].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[3][4].
Spill and Disposal Procedures:
-
Small Spills: Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal[1].
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material for disposal[1].
-
Disposal: Dispose of the chemical and any contaminated materials as hazardous waste in accordance with local, regional, and national regulations. Do not dispose of it down the drain[1][4][10].
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Standard operating procedure for handling this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. (S)-3-Bromo-2-hydroxy-2-methylpropionic acid 98 106089-20-7 [sigmaaldrich.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. glovesbyweb.com [glovesbyweb.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
